Product packaging for 2-Amino-3-hydroxycyclopentenone(Cat. No.:)

2-Amino-3-hydroxycyclopentenone

Cat. No.: B1251831
M. Wt: 113.11 g/mol
InChI Key: BNEMVGOLRDWNEG-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxycyclopentenone (C₅H₇NO₂, MW: 113.11 g/mol), often termed the C₅N unit, is a significant cyclic enaminone scaffold in organic chemistry and natural product biosynthesis . Its core structure, a vinylogous amide within a five-membered ring, confers versatile reactivity, making it a valuable building block for synthesizing complex chemical architectures, including various alkaloids . This compound is a fundamental biosynthetic intermediate in the production of numerous bioactive natural products. Research has elucidated a conserved three-enzyme pathway for its formation and incorporation, which begins with the condensation of succinyl-CoA and glycine by a PLP-dependent ALA synthase to form 5-aminolevulinate (ALA) . An acyl-CoA ligase then activates ALA to ALA-CoA, which is subsequently cyclized by the ALA synthase in a novel second transformation to yield the 2-amino-3-hydroxycyclopent-2-enone ring . This C₅N unit is a common moiety found in antibiotics such as the moenomycin and manumycin families, as well as in natural products like ECO-02301, asukamycin, and limocrocin, where it is typically attached via an amide linkage to a polyketide-derived scaffold by an ATP-dependent amide synthetase . The study of this compound and its biosynthetic pathway provides critical insights into the enzymatic strategies employed in nature and offers a foundation for the exploration of new therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B1251831 2-Amino-3-hydroxycyclopentenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2-amino-3-hydroxycyclopent-2-en-1-one

InChI

InChI=1S/C5H7NO2/c6-5-3(7)1-2-4(5)8/h7H,1-2,6H2

InChI Key

BNEMVGOLRDWNEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1O)N

Synonyms

2-amino-3-hydroxycyclopent-2-enone

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Amino-3-hydroxycyclopentenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-3-hydroxycyclopentenone, often referred to as the C₅N core, is a key structural motif present in a variety of natural products, including the antibiotics moenomycin and asukamycin. Its unique structure, featuring an enamine and a hydroxyl group on a cyclopentenone ring, contributes to the biological activity of these parent compounds. Understanding the synthesis of this core is paramount for the potential development of novel therapeutics and for the semi-synthesis of complex natural product analogs. This guide outlines the known enzymatic pathway for the formation of this compound.

Enzymatic Synthesis of this compound

The biosynthesis of this compound is a three-enzyme pathway that originates from the primary metabolites succinyl-CoA and glycine.[1][2] The pathway was elucidated through the study of the ECO-02301 biosynthetic gene cluster in Streptomyces aizunensis. The three key enzymes involved are a dedicated 5-aminolevulinate (ALA) synthase (ORF34), an acyl-CoA ligase (ORF35), and an ATP-dependent amide synthetase (ORF33) which further incorporates the C₅N core into larger scaffolds.

Biosynthetic Pathway

The enzymatic synthesis proceeds through the following key steps:

  • Formation of 5-Aminolevulinate (ALA): A pyridoxal 5'-phosphate (PLP)-dependent ALA synthase (ORF34) catalyzes the condensation of succinyl-CoA and glycine to produce 5-aminolevulinate (ALA).[1][2]

  • Activation of ALA: An acyl-CoA ligase (ORF35) activates ALA by converting it to 5-aminolevulinoyl-CoA (ALA-CoA) via an ALA-AMP intermediate. This step requires ATP.[1][2]

  • Cyclization to this compound: The ALA synthase (ORF34) exhibits a second, novel catalytic activity by mediating the intramolecular cyclization of the unstable ALA-CoA to form the final product, this compound. This enzymatic cyclization is in competition with a non-enzymatic decomposition of ALA-CoA, which has a half-life of approximately 10 minutes and can cyclize to form the six-membered ring, 2,5-piperidinedione.[1][2]

Enzymatic Synthesis of this compound cluster_0 Step 1: ALA Formation cluster_1 Step 2: ALA Activation cluster_2 Step 3: Cyclization Succinyl-CoA Succinyl-CoA ALA 5-Aminolevulinate (ALA) Succinyl-CoA:e->ALA:w ORF34 (ALA Synthase) PLP Glycine Glycine Glycine:e->ALA:w ALA_CoA 5-Aminolevulinoyl-CoA (ALA-CoA) ALA:e->ALA_CoA:w ORF35 (Acyl-CoA Ligase) ATP, CoA-SH C5N This compound ALA_CoA:e->C5N:w ORF34 (ALA Synthase) Piperidinedione 2,5-Piperidinedione (Side Product) ALA_CoA:e->Piperidinedione:w Non-enzymatic (t½ ≈ 10 min)

Biosynthetic pathway of this compound.
Quantitative Data

The following table summarizes the key quantitative parameters for the enzymatic synthesis of this compound.

ParameterValueEnzymeSubstrate(s)Reference
Half-life of ALA-CoA ~10 minutes-ALA-CoA[1][2]

Note: Detailed kinetic parameters for the enzymes (Km, kcat) are not extensively reported in the primary literature.

Experimental Protocols

Purification of ORF34 (ALA Synthase) and ORF35 (Acyl-CoA Ligase):

  • Expression System: The genes for ORF34 and ORF35 are typically cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture and Induction: Cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal optical density (OD₆₀₀ of ~0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant containing the His-tagged proteins is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: The target proteins are eluted with a buffer containing a high concentration of imidazole.

  • Buffer Exchange/Desalting: The eluted protein solution is subjected to buffer exchange into a suitable storage buffer (e.g., containing Tris-HCl and glycerol) using a desalting column or dialysis.

  • Purity Assessment: The purity of the enzymes is assessed by SDS-PAGE.

The following protocol describes a typical in vitro reaction for the synthesis of this compound using purified enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., HEPES buffer, pH 7.5-8.0):

    • Purified ORF34 (final concentration, e.g., 10-20 µM)

    • Purified ORF35 (final concentration, e.g., 10-20 µM)

    • Succinyl-CoA (final concentration, e.g., 1 mM)

    • Glycine (final concentration, e.g., 5 mM)

    • ATP (final concentration, e.g., 2 mM)

    • CoA-SH (final concentration, e.g., 0.5 mM)

    • MgCl₂ (final concentration, e.g., 2 mM)

    • PLP (final concentration, e.g., 50 µM)

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding a protein precipitating agent, such as an equal volume of cold acetonitrile or by heat inactivation.

  • Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. The supernatant can then be analyzed for the presence of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Enzymatic Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Purification Purify ORF34 & ORF35 Reaction_Setup Set up Reaction Mixture Enzyme_Purification->Reaction_Setup Substrate_Prep Prepare Substrates (Succinyl-CoA, Glycine, ATP, etc.) Substrate_Prep->Reaction_Setup Incubation Incubate at 25-30°C Reaction_Setup->Incubation Quench Quench Reaction Incubation->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analysis Analyze Supernatant (HPLC, LC-MS) Centrifuge->Analysis

General workflow for the enzymatic synthesis.

Chemical Synthesis of this compound

A comprehensive search of the current scientific literature, including peer-reviewed journals and patent databases, did not yield a well-established and reproducible chemical synthesis for this compound. While various methods exist for the synthesis of substituted cyclopentenones, a direct and efficient route to the specific 2-amino-3-hydroxy variant remains to be reported. Researchers in need of this compound for their studies are currently reliant on either its isolation from natural sources or its biosynthesis using the enzymatic pathway described in this guide.

Conclusion

The synthesis of this compound is a critical step in the biosynthesis of several important natural products. This technical guide has detailed the well-characterized three-enzyme pathway that efficiently produces this key intermediate from basic metabolic precursors. The provided experimental protocols offer a starting point for researchers aiming to produce this compound in a laboratory setting. The current lack of a reported chemical synthesis highlights an opportunity for future research in synthetic organic chemistry to develop a novel and efficient route to this valuable molecule, which would greatly facilitate further studies into the biological activities of C₅N-containing natural products and their derivatives.

References

An In-depth Technical Guide to 2-amino-3-hydroxycyclopentenone: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-hydroxycyclopentenone, a key five-membered ring system found in a variety of natural products.[1] Often referred to as C₅N, this molecule serves as a crucial building block in the biosynthesis of numerous secondary metabolites, including certain antibiotics.[1][2] This document details its chemical and structural properties, outlines the enzymatic pathway for its biosynthesis, and discusses its role as a precursor to bioactive compounds. This guide is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and enzymology.

Chemical Properties and Structure

This compound is a cyclopentenone derivative characterized by an amino group at the 2-position and a hydroxyl group at the 3-position.[3] Its structure is fundamental to its role in the synthesis of more complex molecules, often being condensed via an amide linkage to polyketide-derived scaffolds.[1]

Structural Identifiers

The structural details of this compound are summarized in the table below, providing key identifiers for this compound.[4][5]

IdentifierValue
IUPAC Name 2-amino-3-hydroxycyclopent-2-en-1-one[5]
Molecular Formula C₅H₇NO₂[4][5]
SMILES C1CC(=O)C(=C1O)N[4]
InChI InChI=1S/C5H7NO2/c6-5-3(7)1-2-4(5)8/h7H,1-2,6H2[4]
InChIKey BNEMVGOLRDWNEG-UHFFFAOYSA-N[4]
Physicochemical Properties
PropertyValue
Molecular Weight 113.11 g/mol [5]
Monoisotopic Mass 113.047676 Da[4]
Predicted XlogP -0.6[4]
Form The hydrochloride salt (C₅H₈ClNO₂, MW: 165.58 g/mol ) is common and improves water solubility.[3]

Biosynthesis and Experimental Protocols

The formation of this compound (C₅N) has been elucidated through a three-enzyme pathway identified in Streptomyces aizunenesis.[1][2] This pathway highlights a novel, bifunctional role for 5-aminolevulinate (ALA) synthase.[2][3]

Enzymatic Biosynthesis Pathway

The biosynthesis of C₅N involves a sequence of three enzymatic reactions starting from succinyl-CoA and glycine.[1]

biosynthesis_pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization succinyl_coa Succinyl-CoA ala 5-Aminolevulinate (ALA) succinyl_coa->ala ALA Synthase (ORF34) PLP-dependent glycine Glycine glycine->ala ALA Synthase (ORF34) PLP-dependent ala_coa ALA-CoA ala->ala_coa Acyl-CoA Ligase (ORF35) ATP, CoA c5n This compound (C₅N) ala_coa->c5n ALA Synthase (ORF34) (bifunctional)

Caption: Enzymatic pathway for the biosynthesis of C₅N.

Experimental Protocol for Biosynthesis

The following protocol is based on the enzymatic synthesis of C₅N from succinyl-CoA and glycine.[1][3]

Step 1: Formation of 5-Aminolevulinate (ALA)

  • Reaction Mixture: Combine succinyl-CoA and glycine in a suitable buffer (e.g., pH 7.5–8.0).

  • Enzyme Addition: Introduce purified pyridoxal phosphate (PLP)-dependent ALA synthase (ORF34).

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 25–30°C). The reported turnover rate for this enzyme is in the range of 0.8–1.2 µmol/min/mg.[3]

  • Monitoring: Track the formation of ALA using standard analytical techniques.

Step 2: Activation of ALA to ALA-CoA

  • Enzyme and Cofactors: To the reaction mixture containing ALA, add purified acyl-CoA ligase (ORF35), ATP, and Coenzyme A.

  • Mechanism: The ligase activates the carboxylic acid group of ALA through an ALA-AMP intermediate, which then reacts with Coenzyme A to form ALA-CoA.[1]

  • Note on Stability: ALA-CoA is an unstable intermediate with a reported half-life of approximately 10 minutes, necessitating prompt processing in the subsequent step to prevent degradation to 2,5-piperidinedione.[1]

Step 3: Cyclization to this compound (C₅N)

  • Enzymatic Action: The same ALA synthase (ORF34) from Step 1 acts on the newly formed ALA-CoA.

  • Cyclization: The enzyme catalyzes the cyclization of ALA-CoA to yield C₅N. This second transformation demonstrates the bifunctional nature of this specific ALA synthase.[2][3] The reported rate for this cyclization is 0.4–0.6 µmol/min/mg of enzyme.[3]

Step 4: Purification

  • Acidification: Following the enzymatic reactions, acidify the mixture with hydrochloric acid (HCl).

  • Precipitation: This acidification facilitates the precipitation of the product as a crystalline solid in its hydrochloride salt form.[3]

  • Isolation: The solid can be isolated using standard laboratory techniques such as filtration and washing. Further purification can be achieved through recrystallization or chromatography.

Biological Activity and Significance

This compound is a significant intermediate in the biosynthesis of various natural products, particularly within actinomycetes.[2]

Role as a Natural Product Moiety

The C₅N ring system is a structural component of several complex natural products. It is found as a moiety in bafilomycins and the antibiotic moenomycin.[1][5] Furthermore, it serves as a precursor in the biosynthesis of other secondary metabolites, such as asukamycin.[2]

Precursor for Antibacterial Agents

The chemical structure of this compound makes it a valuable starting material for the synthesis of novel bioactive compounds. For instance, it can be used as a precursor to synthesize chalcone derivatives that have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Notably, some of these derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported to be in the range of 0.25 to 32 μg/mL.[3] The broader class of cyclopentenediones has been recognized for a range of biological activities, including anti-inflammatory, cytostatic, antifungal, and antibacterial effects.[6]

Conclusion

This compound is a fundamentally important molecule in natural product biosynthesis. Its well-defined enzymatic synthesis pathway not only provides a route for its production but also offers insights into novel enzyme functionalities. The demonstrated utility of C₅N and its derivatives as precursors for potent antibacterial agents underscores its potential for future drug development and synthetic biology applications. Further research into the chemical synthesis and biological activities of novel C₅N derivatives is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 2-Amino-3-Hydroxycyclopentenone

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a crucial intermediate in the biosynthesis of numerous natural products. This document details the available spectroscopic information, experimental protocols for its enzymatic synthesis and characterization, and its biosynthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, referred to as C₅N in some literature. The data is compiled from the supplementary information of the pivotal study by Zhang et al. (2010) which elucidated its enzymatic synthesis.

High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zObserved m/z
[M+H]⁺114.0555114.0553
¹H NMR (Proton NMR) Data

Currently, specific ¹H NMR data for isolated this compound is not available in the cited literature. Characterization has been primarily achieved through mass spectrometry and UV-Vis spectroscopy in the context of its biosynthesis.

¹³C NMR (Carbon NMR) Data

Detailed ¹³C NMR data for isolated this compound is not publicly available in the cited literature. Further research and analysis would be required to establish a definitive ¹³C NMR profile.

UV-Vis Spectroscopy
Wavelength (λmax)
270 nm

Experimental Protocols

The following protocols are based on the methods described for the in vitro enzymatic synthesis and characterization of this compound.

Enzymatic Synthesis of this compound

This protocol describes the three-enzyme cascade that converts succinyl-CoA and glycine into this compound[1][2][3][4].

Materials:

  • Purified ORF34 (5-aminolevulinate synthase)

  • Purified ORF35 (acyl-CoA ligase)

  • Succinyl-CoA

  • Glycine

  • ATP

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer (50 mM, pH 8.0)

  • Methanol

Procedure:

  • A reaction mixture is prepared in HEPES buffer containing succinyl-CoA, glycine, ATP, and PLP.

  • The purified enzymes, ORF34 and ORF35, are added to the reaction mixture.

  • The reaction is incubated at room temperature.

  • To quench the reaction, an equal volume of methanol is added.

  • The mixture is centrifuged to precipitate the enzymes.

  • The supernatant containing the synthesized this compound is collected for analysis.

High-Resolution Mass Spectrometry (HRMS) Analysis

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF) coupled with Liquid Chromatography (LC).

Procedure:

  • The supernatant from the enzymatic synthesis is injected into the LC-HRMS system.

  • Chromatographic separation is performed to isolate the compound of interest.

  • Mass spectra are acquired in positive ion mode to detect the [M+H]⁺ ion.

  • The observed mass-to-charge ratio (m/z) is compared with the calculated exact mass of this compound.

UV-Vis Spectroscopic Analysis

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • The purified sample containing this compound is placed in a quartz cuvette.

  • A UV-Vis spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λmax) is determined.

Biosynthetic Pathway and Logical Relationships

The biosynthesis of this compound is a critical step in the formation of the C₅N ring system found in various natural products[1][2][3][4]. The pathway involves a three-enzyme cascade.

Biosynthesis_of_2_amino_3_hydroxycyclopentenone cluster_reactants Initial Substrates cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates cluster_product Final Product Succinyl-CoA Succinyl-CoA ORF34_1 ORF34 (ALA Synthase) Succinyl-CoA->ORF34_1 Glycine Glycine Glycine->ORF34_1 ALA 5-Aminolevulinate (ALA) ORF34_1->ALA PLP ORF35 ORF35 (Acyl-CoA Ligase) ALA_CoA ALA-CoA ORF35->ALA_CoA ATP ORF34_2 ORF34 (Cyclase) C5N 2-Amino-3-hydroxy- cyclopentenone (C5N) ORF34_2->C5N ALA->ORF35 ALA_CoA->ORF34_2

Caption: Enzymatic cascade for the biosynthesis of this compound.

This guide provides a foundational understanding of the spectroscopic properties and biosynthesis of this compound. Further research is encouraged to expand upon the available spectroscopic data, particularly through the acquisition and analysis of ¹H and ¹³C NMR spectra, which would provide invaluable structural insights for researchers in natural product synthesis and drug development.

References

The Enigmatic Moiety: A Technical Guide to the Natural Occurrence and Biosynthesis of 2-Amino-3-hydroxycyclopentenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-3-hydroxycyclopentenone (C5N) ring is a fascinating and biologically significant structural moiety found in a variety of natural products. Its unique five-membered ring structure, featuring both an enone system and an amino group, contributes to the diverse biological activities of the molecules in which it is embedded. These activities range from antibiotic to antifungal and even extend to potential anticancer applications. This in-depth technical guide provides a comprehensive overview of the natural occurrence of C5N, delves into the intricacies of its biosynthetic pathway, and presents detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with C5N-containing natural products or exploring the biosynthesis of novel bioactive compounds.

Natural Occurrence of this compound

The C5N moiety is a key component of several complex natural products, primarily isolated from actinomycetes. These compounds exhibit a broad spectrum of biological activities, making the C5N core a target of significant interest for medicinal chemistry and drug discovery. The C5N ring is typically condensed via an amide linkage to a larger polyketide-derived scaffold.

Table 1: Notable Natural Products Containing the this compound Moiety

Natural ProductProducing OrganismBiological Activity
ECO-02301Streptomyces aizunensis NRRL-B-11277Antifungal[1][2]
MoenomycinStreptomyces speciesAntibiotic[2]
Bafilomycin B1Kitasatospora cheerisanensis KCTC-2395Antibiotic, V-ATPase inhibitor[3]
AsukamycinStreptomyces nodosus subsp. asukaensisAntibiotic[4]

While the most well-characterized occurrences of C5N are in bacteria, particularly Streptomyces, some fungi, such as those of the genus Trichoderma, are known to produce cyclopentenone derivatives.[5] However, the specific presence of this compound in these fungal metabolites requires further investigation.

The Biosynthetic Pathway of this compound

The biosynthesis of the C5N ring is a fascinating enzymatic cascade that has been elucidated through studies of the ECO-02301 biosynthetic gene cluster in Streptomyces aizunensis.[1][2][4] This pathway involves a trio of dedicated enzymes that catalyze the conversion of simple primary metabolites into the complex C5N core.

The biosynthesis commences with the condensation of two fundamental building blocks: succinyl-CoA and glycine. This reaction is catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent 5-aminolevulinate (ALA) synthase, encoded by the gene orf34.[1][2] The product of this reaction, ALA, is a crucial intermediate.

In the second step, an acyl-CoA ligase, the product of the orf35 gene, activates ALA by ligating it to Coenzyme A, forming ALA-CoA.[1][2] This activation step is essential for the subsequent cyclization. ALA-CoA is an unstable intermediate with a half-life of approximately 10 minutes, and it can non-enzymatically cyclize to form the off-pathway product 2,5-piperidinedione.[1][2]

Remarkably, the same ALA synthase (ORF34) that catalyzes the initial condensation reaction also mediates the crucial intramolecular cyclization of ALA-CoA. This novel second catalytic activity of ORF34 directs the substrate towards the formation of the five-membered C5N ring, outcompeting the non-enzymatic side reaction.[1][2]

Finally, the fully formed C5N moiety is incorporated into the growing natural product scaffold. This is achieved by an ATP-dependent amide synthetase, encoded by orf33, which catalyzes the formation of an amide bond between the C5N ring and a polyketide-derived polyenoic acid.[1] This three-enzyme pathway is believed to be the general route for the biosynthesis of the C5N ring system in many natural products.[2]

Biosynthesis_of_C5N cluster_0 Biosynthetic Pathway succinyl_coa Succinyl-CoA ala 5-Aminolevulinate (ALA) succinyl_coa->ala ORF34 (ALA Synthase) PLP-dependent glycine Glycine glycine->ala ORF34 (ALA Synthase) PLP-dependent ala_coa ALA-CoA ala->ala_coa ORF35 (Acyl-CoA Ligase) ATP, CoA c5n 2-Amino-3-hydroxy- cyclopentenone (C5N) ala_coa->c5n ORF34 (ALA Synthase) Cyclization final_product C5N-Containing Natural Product c5n->final_product ORF33 (Amide Synthetase) ATP polyketide Polyketide Scaffold polyketide->final_product ORF33 (Amide Synthetase) ATP

Biosynthetic pathway of this compound (C5N).

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of C5N biosynthesis, based on the protocols described for the enzymes from the ECO-02301 gene cluster.[1]

Enzyme Expression and Purification

The enzymes ORF33, ORF34, and ORF35 can be heterologously expressed in E. coli and purified using affinity chromatography.

  • Expression Vector: pET series vectors with an N-terminal His6-tag.

  • Host Strain: E. coli BL21(DE3).

  • Culture Conditions: Grow cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue cultivation at 18°C for 16-20 hours.

  • Purification:

    • Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse cells by sonication and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

    • Confirm protein purity by SDS-PAGE.

In Vitro Reconstitution of the C5N Biosynthetic Pathway

The entire three-enzyme pathway can be reconstituted in vitro to produce a C5N-containing product.

  • Reaction Mixture:

    • ORF33: 50 µM

    • ORF34: 50 µM

    • ORF35: 50 µM

    • Glycine: 5 mM

    • Succinyl-CoA: 1 mM

    • ATP: 5 mM

    • CoA: 2 mM

    • MgCl2: 2 mM

    • Polyketide mimic (e.g., 2,4,6-octatrienoic acid): 2 mM

  • Procedure:

    • Combine all components in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5).

    • Incubate the reaction mixture at 30°C for 1-4 hours.

    • Quench the reaction by adding an equal volume of acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS and HPLC to detect the formation of the final product.

Experimental_Workflow start Start expression Heterologous Expression of ORF33, ORF34, ORF35 in E. coli start->expression purification Ni-NTA Affinity Chromatography Purification expression->purification reconstitution In Vitro Pathway Reconstitution purification->reconstitution Purified Enzymes analysis LC-MS and HPLC Analysis reconstitution->analysis Reaction Products end End analysis->end

Experimental workflow for the in vitro reconstitution of the C5N pathway.
Enzyme Activity Assays

Individual enzyme activities can be assayed to characterize their function and kinetics.

  • Principle: Detection of ALA formation by derivatization with o-phthalaldehyde (OPA).

  • Reaction Mixture:

    • ORF34: 20-50 µM

    • Glycine: 5 mM

    • Succinyl-CoA: 1 mM

    • PLP: 50 µM

  • Procedure:

    • Incubate the reaction at 30°C.

    • Take time points and quench the reaction.

    • Derivatize the product with OPA.

    • Analyze the derivatized ALA by LC-MS.

  • Principle: Coupled spectrophotometric assay monitoring the consumption of ATP.

  • Reaction Mixture:

    • ORF35: 1-5 µM

    • ALA: 2 mM

    • CoA: 0.5 mM

    • ATP: 2 mM

    • PEP: 1 mM

    • NADH: 0.2 mM

    • Pyruvate kinase/lactate dehydrogenase (PK/LDH): 10 units

  • Procedure:

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

    • Calculate the reaction rate from the change in absorbance over time.

  • Principle: Direct detection of the amide-linked product by LC-MS.

  • Reaction Mixture:

    • ORF33: 20-50 µM

    • C5N (synthesized or enzymatically generated): 2 mM

    • Polyketide mimic (e.g., 2,4,6-octatrienoic acid): 2 mM

    • ATP: 5 mM

    • MgCl2: 2 mM

  • Procedure:

    • Incubate the reaction at 30°C for 1 hour.

    • Quench the reaction with acetonitrile.

    • Analyze the formation of the final product by LC-MS and HPLC.

Quantitative Data

The following table summarizes key quantitative data related to the biosynthesis of C5N.

Table 2: Kinetic and Stability Data for C5N Biosynthesis

ParameterValueEnzyme/IntermediateConditions
Half-life of ALA-CoA~10 minutesALA-CoAIncubation conditions for off-pathway cyclization[1][2]
ORF35 Kinetic ParametersORF35
Km for various acidsVariesORF35The enzyme shows promiscuity towards different fatty acids[1]

Conclusion and Future Perspectives

The discovery of the three-enzyme pathway for the biosynthesis of this compound has provided fundamental insights into the construction of this important natural product moiety. The detailed understanding of this pathway opens up exciting avenues for future research. The promiscuity of the involved enzymes, particularly the acyl-CoA ligase (ORF35), suggests the potential for chemoenzymatic synthesis of novel C5N-containing compounds with tailored biological activities. Furthermore, the elucidation of this pathway provides a roadmap for genome mining efforts to identify novel natural products containing the C5N core from other microorganisms. The continued exploration of C5N biosynthesis and its incorporation into complex molecules will undoubtedly fuel innovation in drug discovery and synthetic biology.

References

An In-depth Technical Guide on the Discovery and Isolation of 2-Amino-3-hydroxycyclopentenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-3-hydroxycyclopentenone core structure is a recurring motif in a variety of natural products exhibiting a broad spectrum of biological activities, including antimicrobial and antitumor properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of these valuable compounds, with a focus on the enzymatic synthesis of the core moiety and its subsequent incorporation into complex natural products. Detailed experimental protocols, quantitative data, and insights into their biological relevance are presented to aid researchers in the exploration and exploitation of this promising class of molecules.

Discovery and Natural Occurrence

The 2-amino-3-hydroxycyclopent-2-enone moiety, often referred to as C₅N, is a key structural component of several complex natural products.[1][2] These compounds are primarily isolated from bacterial sources, particularly from species of the genus Streptomyces, which are well-known producers of secondary metabolites. For instance, new cyclopentenone derivatives, including (5R) 3-amino-5-hydroxy-5-vinyl-2-cyclopenten-1-one, have been isolated from an endophytic Streptomyces sp. obtained from the mangrove plant Aegiceras corniculatum.[3] The discovery of these natural products has spurred interest in their biosynthesis and potential pharmacological applications.

Biosynthesis of the this compound Core

The formation of the 2-amino-3-hydroxycyclopent-2-enone (C₅N) ring is a fascinating enzymatic process that has been elucidated through studies of bacterial biosynthetic gene clusters. A key discovery was the identification of a three-enzyme pathway responsible for the synthesis of the C₅N core and its subsequent amide linkage to polyketide-derived scaffolds in various natural products.[1][2]

This pathway originates from two simple precursors: succinyl-CoA and glycine. The biosynthesis can be summarized in the following key steps:

  • Formation of 5-Aminolevulinate (ALA): A PLP-dependent ALA synthase catalyzes the condensation of succinyl-CoA and glycine to produce 5-aminolevulinate (ALA).[1][4]

  • Activation of ALA: An acyl-CoA ligase (ACL) activates ALA by ligating it to Coenzyme A (CoA), forming 5-aminolevulinoyl-CoA (ALA-CoA).[5] This intermediate is unstable and has a tendency to undergo non-enzymatic cyclization.

  • Cyclization to C₅N: The ALA synthase acts a second time, catalyzing the cyclization of ALA-CoA to form the 2-amino-3-hydroxycyclopent-2-enone (C₅N) ring.[1][2]

  • Amide Bond Formation: Finally, an ATP-dependent amide synthetase catalyzes the condensation of the C₅N ring with a polyketide or other carboxylic acid substrate, incorporating it into the final natural product.[1]

Signaling Pathway of C₅N Biosynthesis

The enzymatic cascade leading to the formation of the C₅N core is a highly regulated process. The interplay between the three key enzymes ensures the efficient production of this important building block.

C5N_Biosynthesis Succinyl_CoA Succinyl-CoA ALA_Synthase ALA Synthase (ORF34) Succinyl_CoA->ALA_Synthase Glycine Glycine Glycine->ALA_Synthase ALA 5-Aminolevulinate (ALA) ALA_Synthase->ALA C5N 2-Amino-3-hydroxy- cyclopent-2-enone (C₅N) ALA_Synthase->C5N Acyl_CoA_Ligase Acyl-CoA Ligase (ORF35) ALA->Acyl_CoA_Ligase ALA_CoA ALA-CoA Acyl_CoA_Ligase->ALA_CoA ALA_CoA->ALA_Synthase Cyclization Amide_Synthetase Amide Synthetase (ORF33) C5N->Amide_Synthetase Final_Product Final Natural Product Amide_Synthetase->Final_Product Polyketide Polyketide/ Carboxylic Acid Polyketide->Amide_Synthetase

Caption: Biosynthetic pathway of the this compound (C₅N) core.

Experimental Protocols

Enzymatic Synthesis of 2-Amino-3-hydroxycyclopent-2-enone (C₅N)

This protocol is based on the in vitro reconstitution of the C₅N biosynthetic pathway from Streptomyces aizunensis.

1. Expression and Purification of Enzymes:

  • The genes for ALA synthase (ORF34), acyl-CoA ligase (ORF35), and amide synthetase (ORF33) are cloned into an appropriate expression vector (e.g., pET series) and transformed into E. coli BL21(DE3).

  • Protein expression is induced with IPTG, and the cells are harvested by centrifugation.

  • The His-tagged proteins are purified from the cell lysate using nickel-affinity chromatography.

  • The purity of the enzymes should be assessed by SDS-PAGE.

2. In Vitro C₅N Synthesis:

  • A reaction mixture is prepared containing the following components in a suitable buffer (e.g., HEPES, pH 7.5):

    • Succinyl-CoA

    • Glycine

    • ATP

    • CoA

    • Pyridoxal 5'-phosphate (PLP)

    • Purified ALA synthase (ORF34) and acyl-CoA ligase (ORF35)

  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • The formation of C₅N can be monitored by HPLC analysis of the reaction mixture.

3. Purification of C₅N:

  • The enzymatic reaction is quenched, and the protein is removed (e.g., by precipitation or filtration).

  • The supernatant is subjected to reversed-phase HPLC using a C18 column and a water/acetonitrile gradient to purify the C₅N product.

  • The structure of the purified C₅N can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Isolation from Natural Sources (General Workflow)

The isolation of this compound derivatives from bacterial fermentation broths typically involves a multi-step process.

Isolation_Workflow Fermentation Bacterial Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Initial Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography1 Fractions Fractions Chromatography1->Fractions Chromatography2 Further Purification (e.g., Sephadex, HPLC) Fractions->Chromatography2 Pure_Compound Pure Compound Chromatography2->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

References

An In-depth Technical Guide on the Enzymatic Formation of 2-Amino-3-Hydroxycyclopent-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic formation of 2-amino-3-hydroxycyclopent-2-enone, a crucial pharmacophore found in a variety of natural products. The content herein details the biosynthetic pathway, key enzymes, quantitative data, and experimental protocols for its synthesis and analysis.

Introduction

2-Amino-3-hydroxycyclopent-2-enone, often referred to as C₅N, is a five-membered ring structure that serves as a hydrogen bond donor/acceptor pharmacophore in over 30 members of the manumycin family of natural products.[1] In most of these compounds, the amino group of the C₅N unit is acylated through an amide bond to a polyenoic acid component of polyketide origin.[1] This guide focuses on a three-enzyme pathway discovered in the ECO-02301 biosynthetic gene cluster from Streptomyces aizunensis NRRL-B-11277, which is likely a general route for C₅N ring system formation in many natural products.[1][2][3]

Biosynthetic Pathway

The formation of 2-amino-3-hydroxycyclopent-2-enone is accomplished through a three-enzyme cascade involving a pyridoxal phosphate (PLP)-dependent aminolevulinate synthase (ALAS), an acyl-CoA ligase (ACL), and a C₅N amide synthetase. The pathway begins with the condensation of succinyl-CoA and glycine to generate 5-aminolevulinate (ALA).[1][2][3] This is followed by the conversion of ALA to ALA-CoA, which then undergoes an intramolecular cyclization to form the C₅N ring. Finally, the C₅N moiety is ligated to a polyketide scaffold.[1]

The key enzymes in this pathway, identified from the ECO-02301 gene cluster, are:

  • ORF34: A bifunctional PLP-dependent enzyme that acts as both a 5-aminolevulinate synthase (ALAS) and an ALA-CoA cyclase.[1][4]

  • ORF35: An acyl-CoA ligase (ACL) that converts ALA to ALA-CoA.[1][5]

  • ORF33: An ATP-dependent amide synthetase that ligates the formed C₅N to a polyketide chain.[1]

The overall biosynthetic pathway is depicted in the following diagram:

biosynthetic_pathway cluster_intermediates Intermediates cluster_product Final Product Succinyl-CoA Succinyl-CoA ALA 5-Aminolevulinate (ALA) Succinyl-CoA->ALA ORF34 (ALAS) Glycine Glycine Glycine->ALA ALA-CoA ALA-CoA ALA->ALA-CoA ORF35 (ACL) ATP, CoA C5N 2-Amino-3-hydroxycyclopent-2-enone (C5N) ALA-CoA->C5N ORF34 (Cyclase) Acylated_C5N Acylated C5N Product C5N->Acylated_C5N ORF33 (Amide Synthetase) Polyenoic Acid, ATP

Caption: Biosynthetic pathway for the formation of acylated 2-amino-3-hydroxycyclopent-2-enone.

A notable feature of this pathway is the bifunctional nature of ORF34, which first synthesizes ALA and then catalyzes the cyclization of ALA-CoA to C₅N.[1][4] The intermediate ALA-CoA is unstable and has a half-life of approximately 10 minutes, with a tendency to undergo off-pathway cyclization to 2,5-piperidinedione.[1][2][3] The enzymatic cyclization by ORF34 effectively competes with this non-enzymatic decomposition.[1]

Quantitative Data

The following table summarizes the kinetic parameters for the acyl-CoA ligase ORF35 with various acid substrates. The data indicates that ORF35 has a higher specificity for fatty acids compared to ALA, suggesting it may have evolved from a fatty acid acyl-CoA ligase.[5]

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
5-Aminolevulinic Acid (ALA)5800 ± 9002.0 ± 0.25.8
Lauric Acid (C12)1300 ± 2003.5 ± 0.245
Myristic Acid (C14)400 ± 10011 ± 1460
Palmitic Acid (C16)200 ± 5015 ± 11250
Stearic Acid (C18)100 ± 2018 ± 13000

Data obtained from in vitro assays with purified ORF35.

Experimental Protocols

The genes for ORF33, ORF34, and ORF35 from the ECO-02301 biosynthetic gene cluster in Streptomyces aizunensis NRRL-B-11277 are cloned into expression vectors and transformed into E. coli.[1] The proteins are then overexpressed and purified using standard chromatographic techniques, such as affinity and size-exclusion chromatography.[1][6]

The complete biosynthetic pathway can be reconstituted in vitro to produce the acylated C₅N product.[1] A typical reaction mixture would contain the following components:[1]

ComponentConcentration
ORF33-3550 µM
Glycine5 mM
Succinyl-CoA1 mM
ATP5 mM
CoA2 mM
MgCl₂2 mM
2,4,6-Octatrienoic Acid2 mM

The reaction is incubated and then quenched, followed by analysis using LC-MS and HPLC to detect the formation of the final product.[1]

To assay the dual activity of ORF34, two separate reactions can be performed. For the ALA synthase activity, ORF34 is incubated with glycine and succinyl-CoA.[1] For the cyclase activity, synthesized ALA-CoA is incubated with ORF34.[1] The products of both reactions (ALA and C₅N, respectively) are analyzed by LC-MS and HPLC.[1]

The activity of ORF35 is assayed by incubating the purified enzyme with ALA, CoA, and ATP in a suitable buffer (e.g., HEPES at pH 8.0).[5] The formation of ALA-CoA is monitored by LC-MS.[5] Kinetic parameters can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

The amide synthetase activity of ORF33 is determined by incubating the enzyme with C₅N, a polyenoic acid mimic (e.g., 2,4,6-octatrienoic acid), and ATP.[1] The reaction is stopped, and the supernatant is analyzed by LC-MS and HPLC for the formation of the acylated C₅N product.[1]

The general experimental workflow for the characterization of this enzymatic pathway is outlined below:

experimental_workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assays Enzyme Assays cluster_analysis Analysis Gene_Cloning Clone ORF33-35 genes into expression vectors Transformation Transform into E. coli Gene_Cloning->Transformation Protein_Expression Induce protein expression Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification Purify proteins using chromatography Cell_Lysis->Purification ORF34_Assay Assay for ORF34 (ALAS and Cyclase) Purification->ORF34_Assay ORF35_Assay Assay for ORF35 (Acyl-CoA Ligase) Purification->ORF35_Assay ORF33_Assay Assay for ORF33 (Amide Synthetase) Purification->ORF33_Assay Pathway_Reconstitution In vitro reconstitution of the full pathway Purification->Pathway_Reconstitution LCMS_HPLC LC-MS and HPLC analysis of reaction products ORF34_Assay->LCMS_HPLC ORF35_Assay->LCMS_HPLC ORF33_Assay->LCMS_HPLC Pathway_Reconstitution->LCMS_HPLC Kinetic_Analysis Enzyme kinetic analysis LCMS_HPLC->Kinetic_Analysis

Caption: General experimental workflow for the study of the C₅N biosynthetic pathway.

Conclusion

The three-enzyme pathway involving ORF34, ORF35, and ORF33 provides a clear and elegant route for the biosynthesis of the 2-amino-3-hydroxycyclopent-2-enone core and its subsequent incorporation into natural products. This understanding opens up opportunities for the biocatalytic production of C₅N-containing compounds and for the engineering of novel bioactive molecules. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development.

References

2-Amino-3-hydroxycyclopentenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-amino-3-hydroxycyclopentenone, a significant natural product moiety. This document covers its fundamental molecular properties, detailed biosynthetic pathways, and the enzymatic machinery involved in its formation. Experimental protocols for key assays and quantitative data are presented to support further research and development in related fields.

Core Molecular Data

This compound, often referred to as C₅N, is a cyclopentenone derivative with the molecular formula C₅H₇NO₂.[1][2][3] Its molecular weight is approximately 113.11 g/mol .[2] A hydrochloride salt form of this compound also exists, with a molecular formula of C₅H₈ClNO₂ and a molecular weight of 149.57 g/mol .

PropertyValue
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
IUPAC Name 2-amino-3-hydroxycyclopent-2-en-1-one
Synonyms C5N, this compound

Biosynthesis of this compound

The formation of this compound in nature is a sophisticated three-enzyme process. This pathway begins with the condensation of succinyl-CoA and glycine and culminates in the formation of the C₅N ring structure.[1][4] This moiety is a building block for a variety of natural products, including the antibiotic moenomycin.[1]

The key enzymes in this pathway are encoded by a trio of tandem open reading frames (ORFs), namely ORF34, ORF35, and ORF33, as identified in the ECO-02301 biosynthetic gene cluster in Streptomyces aizunensis.[1][4]

The Three-Enzyme Biosynthetic Pathway

Biosynthesis_of_2_amino_3_hydroxycyclopentenone cluster_step1 Step 1: ALA Formation cluster_step2 Step 2: ALA-CoA Formation cluster_step3 Step 3: C₅N Ring Formation cluster_step4 Step 4: Amide Ligation Succinyl_CoA Succinyl-CoA ORF34_1 ORF34 (ALA Synthase) Succinyl_CoA->ORF34_1 Glycine Glycine Glycine->ORF34_1 ALA 5-Aminolevulinate (ALA) ORF35 ORF35 (Acyl-CoA Ligase) ALA->ORF35 ALA_CoA ALA-CoA ORF34_2 ORF34 (ALA Synthase - Cyclization) ALA_CoA->ORF34_2 C5N This compound (C₅N) ORF33 ORF33 (Amide Synthetase) C5N->ORF33 Polyenoic_Acid Polyenoic Acid Scaffold Polyenoic_Acid->ORF33 Natural_Product Natural Product (e.g., ECO-02301) ORF34_1->ALA ORF35->ALA_CoA ORF34_2->C5N ORF33->Natural_Product

Caption: Biosynthetic pathway of this compound and its incorporation into natural products.

Enzymology and Kinetics

The three enzymes in the biosynthetic pathway each play a crucial and distinct role.

EnzymeFunctionSubstratesProductsCofactors/Requirements
ORF34 (ALA Synthase) Condensation and Cyclization1. Succinyl-CoA, Glycine2. ALA-CoA1. 5-Aminolevulinate (ALA)2. This compound (C₅N)Pyridoxal 5'-phosphate (PLP)
ORF35 (Acyl-CoA Ligase) Activation of ALA5-Aminolevulinate (ALA), CoAALA-CoAATP, Mg²⁺
ORF33 (Amide Synthetase) Amide bond formationC₅N, Polyenoic acidAmide-linked natural productATP

Kinetic Parameters of the Biosynthetic Enzymes

While comprehensive kinetic data for all enzymes across various conditions are still a subject of ongoing research, the following provides a summary of available information.

EnzymeSubstrateKₘkcatkcat/Kₘ
ORF34 (ALA Synthase) Glycine22 mM--
5-aminopentanoate0.51 mM--
ORF35 (Acyl-CoA Ligase) ATP0.039 ± 0.004 mM1.2 ± 0.02 s⁻¹31 s⁻¹mM⁻¹
CoA0.038 ± 0.003 mM1.1 ± 0.02 s⁻¹29 s⁻¹mM⁻¹
ORF33 (Amide Synthetase) 2,4,6-octatrienoic acid> 5 mM--

Experimental Protocols

Expression and Purification of Recombinant Enzymes (ORF33, ORF34, ORF35)

A general protocol for the expression and purification of the three enzymes from E. coli is as follows:

  • Culture Growth: Grow E. coli cells containing the expression vector in 1 L of Luria-Bertani (LB) medium supplemented with 50 µg/mL kanamycin at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.4.[4]

  • Induction: Cool the culture on ice for 10 minutes, then induce protein expression with 0.1 mM isopropyl-β-D-thiogalactopyranoside (IPTG).[4]

  • Incubation: Incubate the culture for 16 hours at 16°C.[4]

  • Cell Harvesting: Harvest the cells by centrifugation at 6000 rpm for 6 minutes at 4°C.[4]

  • Purification: Purify the His-tagged proteins using nickel-affinity column chromatography.

Enzyme Activity Assays

ALA Synthase (ORF34) Activity Assay:

  • Incubate 20–50 µM of purified ORF34 with 5 mM glycine and 1 mM succinyl-CoA for 2 hours.[4]

  • Remove the protein from the reaction mixture using a 5 kDa molecular weight cut-off filter.[4]

  • Analyze the filtrate for the presence of 5-aminolevulinate (ALA) using LC-MS.

  • For colorimetric detection, the produced ALA can be derivatized with acetylacetone to form a pyrrole, which then reacts with Ehrlich's reagent to produce a colored compound measurable at 553 nm.

Acyl-CoA Ligase (ORF35) Activity Assay:

  • Incubate 20–50 µM of purified ORF35 with 2–5 mM of the acid substrate (e.g., ALA), 2 mM ATP, 2 mM CoA, and 2 mM MgCl₂ for 30 minutes.[4]

  • Analyze the formation of the corresponding acyl-CoA product by LC-MS.

Amide Synthetase (ORF33) Activity Assay:

  • Prepare a 100 µL reaction mixture containing 50 mM HEPES buffer (pH 8.0), 5 mM ATP, 2 mM MgCl₂, 5 µM of purified ORF33, and the acid and amine substrates.[4]

  • Continuously monitor the enzyme activity by following the increase in absorbance at a wavelength specific to the product formed. For example, the formation of 2,4,6-octatrienyl-C₅N can be monitored at 355 nm.[4]

Experimental Workflow for Enzymatic Synthesis

experimental_workflow start Start expression Protein Expression (E. coli) start->expression purification Protein Purification (Ni-NTA Chromatography) expression->purification reaction_setup Enzymatic Reaction Setup purification->reaction_setup incubation Incubation reaction_setup->incubation product_analysis Product Analysis (LC-MS, Colorimetric Assay) incubation->product_analysis end End product_analysis->end

Caption: General experimental workflow for the enzymatic synthesis and analysis of this compound and its derivatives.

References

The Architectural Blueprint of Nature: Unraveling the Biological Origins of the C5N Ring

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The C5N heterocycle, a foundational scaffold of piperidine and pyridine rings, is a recurring motif in a vast array of natural products, many of which possess significant pharmacological properties. Understanding the intricate biosynthetic pathways that nature employs to construct this fundamental ring system is paramount for advancements in synthetic biology, metabolic engineering, and the development of novel therapeutics. This technical guide provides a comprehensive exploration of the biological origins of the C5N ring, detailing the key enzymatic players, precursor molecules, and the experimental methodologies used to elucidate these complex biochemical routes.

Major Biosynthetic Gateways to the C5N Ring

The construction of the C5N ring in natural products primarily proceeds through two evolutionarily distinct and well-characterized pathways: the L-lysine-derived pathway for piperidine alkaloids and the nicotinic acid pathway for pyridine alkaloids. Additionally, a polyketide-based route has been identified for the biosynthesis of certain piperidine alkaloids.

The L-Lysine Pathway: A Gateway to Piperidine Alkaloids

The amino acid L-lysine serves as the primary building block for a diverse range of piperidine alkaloids. The biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ¹-piperideine. This Schiff base is a crucial branch point, leading to a variety of piperidine alkaloids through further enzymatic modifications such as reduction, oxidation, and acylation.[1]

Key natural products synthesized via this pathway include:

  • Piperine: The pungent compound in black pepper, where the piperidine ring is formed from L-lysine and subsequently condensed with a phenylpropanoid-derived piperoyl-CoA.

  • Coniine: The toxic alkaloid from poison hemlock, which follows a polyketide-like pathway for the carbon backbone, followed by transamination and cyclization.[2]

  • Lobeline: A respiratory stimulant from Lobelia inflata, with a piperidine ring derived from lysine, albeit through a nonsymmetrical intermediate.[3][4]

  • Sedamine: An alkaloid from Sedum species, also originating from lysine via a nonsymmetrical intermediate.[5][6]

  • Anabasine: An insecticide found in Nicotiana glauca, where the piperidine ring is derived from lysine and the pyridine ring from nicotinic acid.[7]

The Nicotinic Acid Pathway: The Genesis of Pyridine Alkaloids

The biosynthesis of many pyridine alkaloids, most notably nicotine, utilizes nicotinic acid (vitamin B3) as the precursor for the pyridine ring. The pathway to nicotinic acid itself involves the quinolinate intermediate, formed from aspartate and dihydroxyacetone phosphate. The pyrrolidine ring of nicotine, on the other hand, is derived from the amino acid ornithine via its decarboxylation product, putrescine. A key committed step is the N-methylation of putrescine to N-methylputrescine, catalyzed by putrescine N-methyltransferase (PMT).[8][9] The N-methylputrescine is then oxidized and cyclized to form the N-methyl-Δ¹-pyrrolinium cation, which subsequently condenses with a derivative of nicotinic acid to form nicotine.

Key natural products synthesized via this pathway include:

  • Nicotine: The primary alkaloid in tobacco plants, renowned for its stimulant properties.

  • Anatabine: Another tobacco alkaloid, which is formed from two molecules of nicotinic acid.[7][10]

Key Enzymes and Their Kinetic Properties

The biosynthesis of the C5N ring is orchestrated by a series of specialized enzymes. Understanding their kinetic parameters is crucial for metabolic engineering efforts aimed at enhancing the production of desired alkaloids.

EnzymeNatural Product PathwaySubstrate(s)K_m_k_cat_ or V_max_Source OrganismReference(s)
Lysine Decarboxylase (LDC) Quinolizidine & Piperidine AlkaloidsL-Lysine0.25 mM1.5 s⁻¹Lupinus angustifolius[11]
Cadaverine ProductionL-Lysine2.7 mM18.5 s⁻¹Escherichia coli[12]
Cadaverine ProductionL-Lysine1-8 mM (range)-Hafnia alvei[13][14]
Putrescine N-Methyltransferase (PMT) Nicotine & Tropane AlkaloidsPutrescine0.13 mM0.16-0.39 s⁻¹Datura stramonium[5][14][15]
Nicotine & Tropane AlkaloidsS-Adenosyl-L-methionine0.03 mM-Datura stramonium[5][14]
Copper Amine Oxidase (CuAO) Piperidine & Pyrrolizidine AlkaloidsCadaverine, Putrescine--Various Plants[1][16]
A622 (Isoflavone reductase homolog) Nicotine & Anabasine BiosynthesisNADPH, Nicotinic acid derivative (proposed)--Nicotiana tabacum[11][13][17]
Piperine Synthase Piperine BiosynthesisPiperoyl-CoA342 ± 60 µM1.01 ± 0.16 s⁻¹Piper nigrum
Piperidine7.6 ± 0.5 mMPiper nigrum

Note: Kinetic data can vary depending on the specific isoform of the enzyme, assay conditions, and source organism. The data presented here are representative examples.

Experimental Protocols for Pathway Elucidation

The elucidation of these intricate biosynthetic pathways relies on a combination of powerful experimental techniques.

Isotopic Labeling Studies

Isotopic labeling is a cornerstone technique for tracing the metabolic fate of precursor molecules into the final natural product. This involves feeding a plant or cell culture with a precursor enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) or a radioisotope (e.g., ¹⁴C, ³H). The incorporation and position of the label in the isolated natural product are then determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[18][19]

Detailed Protocol: ¹³C-Labeling of Alkaloids in Plant Cell Suspension Cultures

  • Preparation of Labeled Precursor: Synthesize or procure the desired ¹³C-labeled precursor (e.g., [U-¹³C₆]-L-lysine). Prepare a sterile stock solution of the labeled precursor in the appropriate culture medium.

  • Initiation of Cell Culture: Establish a healthy, actively growing plant cell suspension culture of the species of interest.

  • Feeding of Labeled Precursor: Introduce the sterile ¹³C-labeled precursor solution to the cell culture at a predetermined concentration (typically in the micromolar to millimolar range). The timing of addition should coincide with the expected onset of alkaloid biosynthesis.

  • Incubation: Continue the cell culture under standard growth conditions for a specified period (ranging from hours to days) to allow for the uptake and metabolism of the labeled precursor.

  • Harvesting and Extraction: Harvest the cells by filtration and freeze-dry them. Perform a standard alkaloid extraction procedure using appropriate solvents.

  • Purification and Analysis: Purify the target alkaloid using chromatographic techniques (e.g., HPLC).

  • NMR Analysis: Dissolve the purified alkaloid in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra. The presence and position of ¹³C enrichment can be determined by analyzing the ¹³C-¹³C and ¹³C-¹H coupling patterns.[20][21][22]

  • MS Analysis: Analyze the purified alkaloid by high-resolution MS to determine the mass shift corresponding to the incorporation of ¹³C atoms. Tandem MS (MS/MS) can be used to fragment the molecule and localize the label within the structure.[23][24]

Enzyme Assays

Enzyme assays are essential for identifying and characterizing the enzymes involved in a biosynthetic pathway. These assays measure the rate of the reaction catalyzed by a specific enzyme under controlled conditions.

Detailed Protocol: Assay for Lysine Decarboxylase (LDC) Activity

This protocol is adapted from a colorimetric assay for E. coli LDC.[25]

  • Enzyme Preparation: Prepare a crude protein extract or a purified enzyme fraction from the plant tissue of interest.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate buffer, pH 6.0), the substrate L-lysine, and the cofactor pyridoxal 5'-phosphate (PLP).

  • Initiation of Reaction: Add the enzyme preparation to the reaction mixture to initiate the reaction. Incubate at the optimal temperature (e.g., 37°C) for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., by changing the pH or adding a denaturing agent).

  • Detection of Product (Cadaverine):

    • React the sample with 2,4,6-trinitrobenzene sulfonic acid (TNBSA), which reacts with the primary amine of cadaverine to form a colored product.

    • Extract the TNP-cadaverine adduct into an organic solvent (e.g., toluene).

    • Measure the absorbance of the organic phase at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

  • Calculation of Activity: Quantify the amount of cadaverine produced by comparing the absorbance to a standard curve prepared with known concentrations of cadaverine. Enzyme activity is typically expressed in units (e.g., µmol of product formed per minute per mg of protein).

Gene Knockout and Silencing Studies

Genetic manipulation techniques, such as gene knockout (e.g., using CRISPR/Cas9) and gene silencing (e.g., using RNA interference), are powerful tools to confirm the function of a candidate gene in a biosynthetic pathway.[26][27][28] By disrupting the expression of a specific gene, researchers can observe the effect on the accumulation of the final natural product and any pathway intermediates.

General Workflow for CRISPR/Cas9-Mediated Gene Knockout in Plants

  • Target Gene Identification and Guide RNA (gRNA) Design: Identify the target gene based on sequence homology to known biosynthetic enzymes. Design one or more specific gRNAs that will direct the Cas9 nuclease to the target gene.

  • Vector Construction: Clone the Cas9 nuclease gene and the gRNA expression cassette into a plant transformation vector.

  • Plant Transformation: Introduce the vector into plant cells using a suitable transformation method (e.g., Agrobacterium-mediated transformation).

  • Regeneration and Selection of Mutant Plants: Regenerate whole plants from the transformed cells and select for transgenic individuals.

  • Genotyping: Screen the regenerated plants for mutations in the target gene using PCR and DNA sequencing.

  • Phenotypic and Metabolomic Analysis: Analyze the mutant plants for any visible phenotypic changes and, most importantly, for changes in the alkaloid profile using techniques like HPLC or LC-MS. A significant reduction or absence of the target alkaloid, and potentially the accumulation of its precursor, provides strong evidence for the function of the knocked-out gene.

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the major biosynthetic pathways leading to the formation of the C5N ring.

Piperidine_Alkaloid_Biosynthesis cluster_lysine L-Lysine Pathway cluster_products Piperidine Alkaloids L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal Copper Amine Oxidase (CuAO) delta1-Piperideine delta1-Piperideine 5-Aminopentanal->delta1-Piperideine Spontaneous Cyclization Piperine Piperine delta1-Piperideine->Piperine Further Modifications Lobeline Lobeline delta1-Piperideine->Lobeline Further Modifications Sedamine Sedamine delta1-Piperideine->Sedamine Further Modifications Anabasine_piperidine Anabasine_piperidine delta1-Piperideine->Anabasine_piperidine Condensation Phenylpropanoid Pathway Phenylpropanoid Pathway Phenylpropanoid Pathway->Piperine Nicotinic Acid Nicotinic Acid Nicotinic Acid->Anabasine_piperidine

Caption: Biosynthesis of piperidine alkaloids from L-lysine.

Pyridine_Alkaloid_Biosynthesis cluster_ornithine Pyrrolidine Ring Formation cluster_nicotinic_acid Pyridine Ring Formation cluster_products Pyridine Alkaloids Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine Putrescine N-Methyltransferase (PMT) N-Methyl-delta1-pyrrolinium cation N-Methyl-delta1-pyrrolinium cation N-Methylputrescine->N-Methyl-delta1-pyrrolinium cation Oxidation & Cyclization Nicotine Nicotine N-Methyl-delta1-pyrrolinium cation->Nicotine Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate Nicotinic Acid Nicotinic Acid Quinolinate->Nicotinic Acid Nicotinic Acid->Nicotine Condensation Anatabine Anatabine Nicotinic Acid->Anatabine Dimerization

References

An In-depth Technical Guide to the Chemical Synthesis of 2-amino-3-hydroxycyclopentene-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-amino-3-hydroxycyclopentene-1-carbonitrile derivatives. These compounds represent a class of molecules with potential applications in medicinal chemistry and drug development. This document details two primary synthetic strategies: a Thorpe-Ziegler cyclization approach followed by hydroxylation, and a one-pot reductive coupling method using a low-valent titanium reagent. Detailed experimental protocols, quantitative data for representative derivatives, and potential biological evaluation workflows are presented. The information is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel cyclopentene-based compounds.

Introduction

The cyclopentene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. The introduction of amino, hydroxyl, and cyano functionalities onto this core structure can lead to molecules with diverse pharmacological properties. The 2-amino-3-hydroxycyclopentene-1-carbonitrile core, in particular, presents a unique combination of functional groups that can participate in various biological interactions, making its derivatives attractive targets for drug discovery programs. This guide outlines key synthetic methodologies for accessing these promising compounds.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of 2-amino-3-hydroxycyclopentene-1-carbonitrile derivatives.

2.1. Pathway A: Thorpe-Ziegler Cyclization and Subsequent Hydroxylation

This two-step approach first involves the synthesis of a 2-amino-1-cyclopentene-1-carbonitrile intermediate via an intramolecular Thorpe-Ziegler reaction of a dinitrile. The resulting enamine can then be hydroxylated to yield the target compound.

Diagram of Synthetic Pathway A

Synthetic_Pathway_A Adiponitrile Adiponitrile Intermediate 2-Amino-1-cyclopentene-1-carbonitrile Adiponitrile->Intermediate Thorpe-Ziegler Cyclization Product 2-Amino-3-hydroxycyclopentene-1-carbonitrile Intermediate->Product Hydroxylation

Caption: Thorpe-Ziegler approach to the target molecule.

2.2. Pathway B: One-Pot Reductive Coupling

This method provides a more direct route to the target derivatives through a one-pot reaction. A low-valent titanium reagent, generated in situ from titanium tetrachloride (TiCl₄) and zinc (Zn), mediates the reductive coupling of an α,α-dicyanomethyl ketone to afford the 2-amino-3-hydroxycyclopentene-1-carbonitrile scaffold.[1]

Diagram of Synthetic Pathway B

Synthetic_Pathway_B Reactants α,α-Dicyanomethyl Ketone + TiCl4/Zn Product 2-Amino-3-hydroxycyclopentene-1-carbonitrile Derivative Reactants->Product Reductive Coupling

Caption: One-pot reductive coupling synthesis.

Experimental Protocols

3.1. General Experimental Conditions

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.

3.2. Protocol for Pathway A: Synthesis of 2-Amino-1-cyclopentene-1-carbonitrile (Intermediate)

This protocol is adapted from the Thorpe-Ziegler cyclization of adiponitrile.[2]

  • Materials:

    • Adiponitrile

    • Sodium ethoxide

    • Anhydrous ethanol

    • Diethyl ether

    • Hydrochloric acid (for workup)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adiponitrile (1 equivalent) in anhydrous ethanol.

    • Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-cyclopentene-1-carbonitrile.

    • Purify the product by column chromatography on silica gel or by recrystallization.

3.3. Protocol for Pathway A: Proposed Hydroxylation of 2-Amino-1-cyclopentene-1-carbonitrile

  • Materials:

    • 2-Amino-1-cyclopentene-1-carbonitrile

    • An appropriate oxidizing agent (e.g., a peroxy acid like m-CPBA, or through enzymatic hydroxylation)

    • Anhydrous solvent (e.g., dichloromethane for m-CPBA)

  • Procedure (using m-CPBA as an example):

    • Dissolve 2-amino-1-cyclopentene-1-carbonitrile (1 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-amino-3-hydroxycyclopentene-1-carbonitrile by column chromatography.

3.4. Protocol for Pathway B: Synthesis of 2-Amino-3-hydroxy-3-phenyl-5-(4'-chlorophenyl)cyclopentene-1-carbonitrile

This protocol is based on the synthesis of a specific derivative.[1]

  • Materials:

    • α-(4-chlorophenyl)-α-(dicyanomethyl)methyl phenyl ketone

    • Titanium tetrachloride (TiCl₄)

    • Zinc dust (Zn)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a three-necked flask under an inert atmosphere, add anhydrous THF and cool to below -10 °C.

    • Slowly add TiCl₄ (4 equivalents) via syringe.

    • To this yellow slurry, add zinc dust (4 equivalents) in portions, maintaining the temperature below 0 °C.

    • Heat the mixture to reflux for 2 hours, during which the color will turn from black-green to black.

    • Cool the mixture to room temperature and add a solution of α-(4-chlorophenyl)-α-(dicyanomethyl)methyl phenyl ketone (1 equivalent) in THF.

    • Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

    • Upon completion, quench the reaction by pouring it into a 10% aqueous potassium carbonate solution.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the diastereomeric racemates of the title compound.

Quantitative Data

The following table summarizes the reported yields for representative derivatives synthesized via the described methods.

CompoundStarting MaterialsMethodYield (%)Reference
2-Amino-1-cyclopentene-1-carbonitrileAdiponitrileThorpe-Ziegler84% (claimed)[2]
(3R,5S;3S,5R) and (3R,5R;3S,5S) 2-amino-3-hydroxy-3-phenyl-5-(4'-chlorophenyl)cyclopentene-1-carbonitrilesα,α-(4-chlorophenyl)(dicyanomethyl)methyl phenyl ketoneTiCl₄/Zn Reductive CouplingNot specified[1]

Spectroscopic Data

Compound1H NMR (Solvent)13C NMR (Solvent)IR (cm-1)MS (m/z)
2-Amino-1-cyclopentene-1-carbonitrileδ 1.7-1.8 (m, 2H), 2.3-2.4 (m, 4H), 6.4 (s, br, 2H) (d6-DMSO)δ 22.0, 31.2, 34.2, 68.3, 120.3, 164.4 (d6-DMSO)Not specifiedNot specified

Biological Activity and Drug Development Workflow

While specific biological activities for the parent 2-amino-3-hydroxycyclopentene-1-carbonitrile are not extensively reported, related functionalized cyclopentenones and nitrile-containing compounds have shown a range of biological activities, including anticancer properties.[3] The unique arrangement of functional groups in the target scaffold makes it a compelling candidate for screening in various disease models.

Diagram of a General Drug Development Workflow

Drug_Development_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Synthesis Synthesis of Derivatives Screening High-Throughput Screening Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt ADMET In Vitro/In Vivo ADMET Lead_Opt->ADMET Phase_I Phase I Trials ADMET->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for drug development.

A typical workflow for evaluating the potential of these derivatives would involve:

  • Synthesis of a diverse library of 2-amino-3-hydroxycyclopentene-1-carbonitrile derivatives with varying substituents.

  • High-throughput screening against a panel of biological targets, such as cancer cell lines or specific enzymes.

  • Hit-to-lead optimization of active compounds to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth preclinical evaluation , including in vivo efficacy and safety studies in animal models.

Conclusion

This technical guide has outlined two viable synthetic strategies for the preparation of 2-amino-3-hydroxycyclopentene-1-carbonitrile derivatives. The Thorpe-Ziegler approach provides a route to a key intermediate, while the one-pot reductive coupling offers a more direct synthesis of substituted analogs. While detailed data for the parent compound is limited, the provided protocols and data for derivatives offer a solid foundation for further research. The potential for biological activity makes this class of compounds an interesting area for exploration in drug discovery and development. Further research is warranted to fully elucidate the synthetic scope and pharmacological potential of these novel cyclopentene derivatives.

References

The Enigmatic Ring: A Technical Guide to the Synthesis of 2-Amino-3-hydroxycyclopentenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-hydroxycyclopentenone (C5N) moiety is a vital structural component found in a variety of natural products with significant biological activities. Its unique enamine-keto-alcohol functionality makes it an attractive target for synthetic chemists and a crucial building block in the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of the current knowledge on the synthesis of this important five-membered ring, with a focus on both its well-characterized biosynthetic pathway and potential chemical synthesis strategies.

Biosynthesis: Nature's Elegant Assembly Line

The predominant and well-elucidated route to this compound is its biosynthesis in various microorganisms. This elegant pathway involves a cascade of three key enzymatic reactions, starting from common metabolic precursors.[1]

The Three-Enzyme Pathway

The formation of the C5N ring is initiated from succinyl-CoA and glycine.[1] These are condensed by a PLP-dependent 5-aminolevulinate (ALA) synthase to generate 5-aminolevulinate (ALA). Subsequently, an acyl-CoA ligase activates ALA to ALA-CoA via an ALA-AMP intermediate. The final and crucial cyclization step is also catalyzed by the ALA synthase, which facilitates an intramolecular condensation of ALA-CoA to yield the this compound ring.[1] This three-enzyme cascade represents a highly efficient and specific route to the C5N core.

// Enzyme nodes ala_synthase1 [label="ALA Synthase (ORF34)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acyl_coa_ligase [label="Acyl-CoA Ligase (ORF35)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ala_synthase2 [label="ALA Synthase (ORF34) - Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {succinyl_coa, glycine} -> ala_synthase1 [arrowhead=none]; ala_synthase1 -> ala; ala -> acyl_coa_ligase; acyl_coa_ligase -> ala_coa; ala_coa -> ala_synthase2; ala_synthase2 -> c5n; } DOT Caption: Biosynthetic pathway of this compound (C5N).

Experimental Protocols for Biosynthesis

Enzyme Expression and Purification: The three enzymes (ALA synthase, Acyl-CoA ligase, and the subsequent amide synthetase for natural product elaboration) can be heterologously expressed in E. coli and purified using standard chromatographic techniques, such as nickel-affinity chromatography for His-tagged proteins.

In Vitro Synthesis of C5N:

  • A reaction mixture is prepared containing purified ALA synthase, succinyl-CoA, and glycine in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).

  • The reaction is incubated to allow for the formation of ALA.

  • Purified acyl-CoA ligase, ATP, and coenzyme A are then added to the mixture to convert ALA to ALA-CoA.

  • The ALA synthase present in the mixture then catalyzes the cyclization of the newly formed ALA-CoA to this compound.

  • The formation of C5N can be monitored by LC-MS and HPLC analysis.

Chemical Synthesis: A Challenging Endeavor

Despite the well-defined biosynthetic pathway, the de novo chemical synthesis of this compound presents significant challenges and remains an area of active investigation. The inherent instability of the molecule and the presence of multiple reactive functional groups necessitate carefully designed synthetic strategies.

While a definitive, high-yielding total synthesis of the unprotected C5N core has not been extensively reported in the literature, a plausible retrosynthetic analysis suggests a few potential approaches.

Chemical_Synthesis_Workflow target This compound strategy1 Intramolecular Cyclization target->strategy1 strategy2 Paal-Knorr Type Synthesis target->strategy2 precursor1 Protected 5-Aminolevulinate Derivative starting_materials1 Simple acyclic precursors precursor1->starting_materials1 precursor2 Substituted 1,4-Dicarbonyl Compound starting_materials2 Readily available dicarbonyls precursor2->starting_materials2 strategy1->precursor1 strategy2->precursor2

Potential Synthetic Strategies
  • Intramolecular Cyclization of 5-Aminolevulinate Derivatives: This approach mimics the biosynthetic final step. A suitably protected derivative of 5-aminolevulinic acid could undergo base- or acid-catalyzed intramolecular condensation to form the cyclopentenone ring. The choice of protecting groups for the amine and carboxylic acid functionalities would be critical to prevent side reactions and allow for selective deprotection at the final stage.

  • Paal-Knorr Type Synthesis: A classical approach to five-membered heterocycles and carbocycles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound. A hypothetical precursor for this compound could be a 1,4-dicarbonyl compound with appropriate functionalization at the C2 and C3 positions. Reaction with an ammonia equivalent could then lead to the formation of the enamine and subsequent cyclization.

Quantitative Data and Spectroscopic Characterization

While data for the isolated, unprotected C5N is scarce, spectroscopic information for a synthesized standard of an octatrienyl-C5N adduct provides valuable insight into the characteristic signals of the C5N core.[2]

Table 1: Spectroscopic Data for an Octatrienyl-C5N Adduct [2]

NucleusChemical Shift (ppm)
¹H NMR
H-42.35 (m)
H-52.85 (m)
¹³C NMR
C-1 (C=O)198.5
C-2 (C-NH)105.1
C-3 (C-OH)175.8
C-4 (CH₂)33.2
C-5 (CH₂)28.7

Note: The data presented is for an N-acylated derivative and chemical shifts for the unprotected C5N may vary.

Conclusion and Future Perspectives

The synthesis of this compound remains a topic of significant interest for both biosynthetic and synthetic chemists. While the enzymatic pathway provides an efficient and well-understood route to this important moiety, the development of a robust and scalable de novo chemical synthesis is a critical next step. Such a synthesis would not only provide access to the core molecule for further biological evaluation but also open avenues for the creation of novel analogues with potentially enhanced therapeutic properties. Future research in this area will likely focus on overcoming the stability challenges of the unprotected C5N and exploring novel cyclization strategies to construct this enigmatic and valuable five-membered ring.

References

Methodological & Application

The Synthetic Potential of 2-Amino-3-hydroxycyclopentenone: A Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Amino-3-hydroxycyclopentenone, a structurally unique and chiral molecule, has emerged as a significant precursor in the biosynthesis of numerous natural products. Its inherent functionality, featuring a reactive enamine, a hydroxyl group, and a cyclopentenone core, presents a versatile scaffold for organic synthesis. This document provides an overview of its synthetic applications, focusing on its role as a building block in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research.

Biosynthesis and Natural Occurrence

This compound, often referred to as C(5)N, is a key intermediate in the biosynthesis of a variety of secondary metabolites.[1][2] It is enzymatically synthesized from succinyl-CoA and glycine via a three-enzyme pathway.[1][2] This biosynthetic route highlights nature's efficient construction of this valuable chiral synthon. Its core structure is found in a range of natural products, including the antibiotic moenomycin and the antitumor agent asukamycin, underscoring its biological significance.[1][2]

Synthetic Applications: A Focus on Versatility

While the biosynthesis of this compound is well-documented, its application in laboratory-based organic synthesis is a developing area of research. The inherent reactivity of its functional groups allows for a variety of synthetic transformations, making it an attractive starting material for the synthesis of novel organic molecules.

Key Reactive Sites and Potential Transformations:

  • Enamine Moiety: The enamine functionality is nucleophilic at the C2 position and can react with a range of electrophiles. This allows for the introduction of various substituents at this position, leading to the synthesis of diverse derivatives.

  • Hydroxyl Group: The hydroxyl group at the C3 position can be functionalized through esterification, etherification, or oxidation, providing a handle for further molecular elaboration.

  • Carbonyl Group: The ketone at C1 is susceptible to nucleophilic attack, enabling reactions such as reductions, Grignard additions, and Wittig reactions to modify the cyclopentenone ring.

  • Alkene Backbone: The double bond of the cyclopentenone ring can undergo conjugate addition reactions, allowing for the introduction of substituents at the C4 position.

Experimental Protocols: Illustrative Synthetic Transformations

Due to the limited specific literature on the synthetic reactions of this compound, the following protocols are based on the general reactivity of related 2-aminocyclopentenones and 3-hydroxycyclopentenones. Researchers should consider these as starting points for methodology development.

Table 1: Potential Synthetic Transformations of this compound

TransformationReagents and ConditionsExpected Product
N-Acylation Acyl chloride or anhydride, pyridine, CH₂Cl₂, 0 °C to rtN-acylated derivative
O-Alkylation Alkyl halide, NaH, THF, 0 °C to rtO-alkylated derivative
Michael Addition Michael acceptor, base (e.g., DBU), CH₃CN, rtC4-substituted derivative
Reduction of Carbonyl NaBH₄, MeOH, 0 °C2-Amino-3-hydroxycyclopentanol
Protocol 1: N-Acylation of this compound

Objective: To introduce an acyl group onto the nitrogen atom to protect the amine or to introduce further functionality.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acetyl-2-amino-3-hydroxycyclopentenone.

Logical Workflow for Synthetic Elaboration

The following diagram illustrates a potential workflow for the diversification of the this compound scaffold.

G A This compound B N-Protection/Functionalization A->B C O-Protection/Functionalization A->C D Michael Addition (C4-Substitution) A->D E Carbonyl Chemistry (C1-Modification) A->E F Diverse Scaffolds B->F C->F D->F E->F

Caption: Synthetic diversification strategy for this compound.

Signaling Pathways and Drug Development

Molecules containing the cyclopentenone ring are known to be involved in various biological signaling pathways. For instance, certain prostaglandins containing a cyclopentenone moiety can modulate inflammatory responses through pathways involving NF-κB and Nrf2.[3] The development of novel derivatives from this compound could lead to the discovery of new therapeutic agents that target these or other signaling cascades. The structural diversity achievable from this starting material makes it a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs.

G cluster_0 Drug Discovery Workflow A This compound B Synthesis of Derivatives A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Candidate Drug E->F

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound represents a promising, yet underexplored, chiral building block in synthetic organic chemistry. Its natural prevalence and inherent reactivity offer significant opportunities for the development of novel synthetic methodologies and the creation of diverse molecular libraries for biological screening. Further research into the synthetic transformations of this molecule is warranted to fully unlock its potential in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for Reactions of 2-Amino-3-hydroxycyclopentenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key chemical transformations of 2-amino-3-hydroxycyclopentenone, a versatile building block in organic synthesis and drug discovery. The protocols are based on established synthetic methodologies for structurally related compounds and are intended to serve as a guide for the development of novel derivatives.

Introduction

2-Amino-3-hydroxycyclopent-2-enone, often referred to as C5N in biochemical literature, is a key structural motif found in several natural products with interesting biological activities.[1][2] Its unique combination of functional groups—a secondary amine, a hydroxyl group, an enone system, and a chiral center—makes it an attractive starting material for the synthesis of diverse molecular scaffolds. The enamine and ketone functionalities allow for a variety of chemical modifications, including N-acylation, N-alkylation, and carbon-carbon bond-forming reactions at the C4 and C5 positions. These transformations are crucial for the exploration of the chemical space around this privileged core, enabling the generation of compound libraries for drug discovery programs.

The protocols outlined below are representative procedures for the N-acylation, reductive amination, Mannich reaction, and Knoevenagel condensation of this compound. Appropriate protecting group strategies may be necessary to achieve selectivity in some cases, and a general workflow for such a strategy is also presented.

Protecting Group Strategies

Due to the presence of multiple reactive sites (amino, hydroxyl, and enone functionalities), a protecting group strategy may be required to achieve selective transformations. For instance, to perform reactions selectively at the ketone, protection of both the amino and hydroxyl groups might be necessary.

G cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection start This compound protect_NH Protect Amino Group (e.g., Boc, Cbz) start->protect_NH (Boc)2O, Base protect_OH Protect Hydroxyl Group (e.g., TBDMS, Ac) protect_NH->protect_OH TBDMSCl, Imidazole protected_intermediate Doubly Protected Intermediate protect_OH->protected_intermediate reaction Desired Reaction at Ketone or other position protected_intermediate->reaction deprotect_OH Deprotect Hydroxyl Group (e.g., TBAF) reaction->deprotect_OH deprotect_NH Deprotect Amino Group (e.g., TFA) deprotect_OH->deprotect_NH final_product Final Product deprotect_NH->final_product

A representative workflow for a protecting group strategy.

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the amino group of this compound with an acylating agent. N-acylated derivatives are common in medicinal chemistry and can modulate the biological activity of the parent compound.

Reaction Scheme:

G reactant1 This compound product N-Acyl-2-amino-3-hydroxycyclopentenone reactant1->product reactant2 + R-COCl reactant2->product conditions Base (e.g., Et3N, Pyridine) Solvent (e.g., DCM, THF)

General scheme for N-acylation.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)
This compound113.11113 mg1.0
Acyl Chloride (e.g., Acetyl Chloride)78.5086 µL1.2
Triethylamine (Et3N)101.19209 µL1.5
Dichloromethane (DCM)-10 mL-

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, add triethylamine (1.5 mmol).

  • Slowly add the acyl chloride (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.

Protocol 2: Reductive Amination of the Ketone Functionality

This protocol describes the conversion of the ketone group in a protected this compound to a secondary amine via an intermediate imine, which is then reduced. This reaction is useful for introducing further diversity at the C1 position. A protecting group on the initial amine is assumed for this protocol to avoid side reactions.

Reaction Workflow:

G start N-Protected-2-amino-3-hydroxycyclopentenone add_amine Add R-NH2 (e.g., Benzylamine) start->add_amine imine_formation Imine Formation (Acid Catalyst, e.g., AcOH) add_amine->imine_formation reduction Reduction (e.g., NaBH(OAc)3) imine_formation->reduction product N-Protected-2-amino-1-(alkylamino)-3-hydroxycyclopentene reduction->product

Workflow for reductive amination.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)
N-Boc-2-amino-3-hydroxycyclopentenone213.23213 mg1.0
Primary Amine (e.g., Benzylamine)107.15130 µL1.2
Sodium triacetoxyborohydride (NaBH(OAc)3)211.94318 mg1.5
Dichloroethane (DCE)-10 mL-
Acetic Acid (AcOH)60.056 µL0.1

Procedure:

  • To a solution of N-Boc-2-amino-3-hydroxycyclopentenone (1.0 mmol) in dichloroethane (10 mL), add the primary amine (1.2 mmol) and a catalytic amount of acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[3][4][5] In this case, the enolizable ketone of this compound reacts with an iminium ion generated in situ from an aldehyde and a secondary amine.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)
This compound113.11113 mg1.0
Formaldehyde (37% in H2O)30.0390 µL1.1
Secondary Amine (e.g., Dimethylamine, 40% in H2O)45.08147 µL1.1
Ethanol-5 mL-
Hydrochloric Acid (conc.)-1 drop-

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the secondary amine (1.1 mmol), and formaldehyde (1.1 mmol) in ethanol (5 mL).

  • Add one drop of concentrated hydrochloric acid and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the formation of the Mannich base by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Protocol 4: Knoevenagel Condensation

This protocol describes the condensation of the ketone in this compound with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[6][7] This reaction leads to the formation of a new carbon-carbon double bond.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)
This compound113.11113 mg1.0
Malononitrile66.0666 mg1.0
Piperidine85.1510 µL0.1
Benzene or Toluene-10 mL-

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and benzene or toluene (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the Knoevenagel condensation product.

Summary of Expected Yields and Reaction Times

The following table provides an estimation of typical yields and reaction times for the described protocols. These values are illustrative and can vary depending on the specific substrates and reaction conditions.

ProtocolReaction TypeTypical Yield (%)Typical Reaction Time (h)
1N-Acylation70-952-4
2Reductive Amination60-8512-24
3Mannich Reaction50-752-6
4Knoevenagel Condensation65-904-8

Disclaimer: The provided protocols are based on general chemical principles and procedures for analogous compounds. Researchers should exercise caution and perform small-scale test reactions to optimize conditions for their specific substrates. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 2-Amino-3-hydroxycyclopentenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 2-amino-3-hydroxycyclopentenone scaffold and its derivatives. This document includes summaries of their antiviral and anticancer activities, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of their mechanisms of action.

Introduction

The this compound moiety, a key pharmacophore found in various natural products, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a wide range of biological activities. This document focuses on two primary applications: as antiviral and anticancer agents.

Antiviral Applications: Derivatives of the cyclopentenone and cyclopentyl core structures have shown promising activity against a variety of viruses. A notable example is cyclopentenylcytosine (CPE-C), a carbocyclic nucleoside analog that exhibits broad-spectrum antiviral effects.

Anticancer Applications: The cyclopentenone ring is a key structural motif in several compounds with potent anticancer properties. These derivatives can induce apoptosis in cancer cells through various mechanisms, making them attractive candidates for oncology drug discovery.

Quantitative Data Presentation

The following tables summarize the quantitative data on the biological activity of representative this compound derivatives and related compounds.

Table 1: Antiviral Activity of Cyclopentenyl Nucleoside Analogs

CompoundVirusCell LineEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
Cyclopentenylcytosine (CPE-C)HIV-1PBM, CEM0.06>25 (PBM), >25 (CEM)>417[1]
West Nile VirusVero0.2 - 3.0>100>33-500[1]
Neplanocin AHIV-1PBM, CEM0.1>25 (PBM), >25 (CEM)>250[1]
5-Fluorocytosine analogHIV-1PBM, CEM5.34>25 (PBM), >25 (CEM)>4.7[1]
West Nile VirusVero15 - 20>100>5-6.7[1]

Table 2: Anticancer Activity of Cyclopentenone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
trans-4,5-bis(N-methyl-p-toluidino)cyclopent-2-enoneHT-29 (Colon)Not specified (active)Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents
MCF-7 (Breast)Not specified (active)Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents
NCI-H460 (Lung)Not specified (active)Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents
2-Cyclopenten-1-oneMelanomasub-micromolar[2]
Lung Cancersub-micromolar[2]

Experimental Protocols

Synthesis of Cyclopentenylcytosine (CPE-C) (Representative Protocol)

This protocol is a generalized procedure based on the synthesis of carbocyclic nucleoside analogs.

Objective: To synthesize cyclopentenylcytosine, a potent antiviral agent.

Materials:

  • (1R,4S)-4-amino-2-cyclopentene-1-methanol

  • Silylated cytosine

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM)

  • Methanol

  • Ammonia in methanol

  • Silica gel for column chromatography

Procedure:

  • Glycosylation: In a flame-dried flask under an inert atmosphere, dissolve (1R,4S)-4-amino-2-cyclopentene-1-methanol and silylated cytosine in anhydrous DCM.

  • Cool the reaction mixture to 0°C and add TMSOTf dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • Deprotection: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield cyclopentenylcytosine.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus)

  • 96-well plates

  • Infection medium (e.g., DMEM with 2% FBS)

  • Test compound

  • Carboxymethyl cellulose (CMC) overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in infection medium.

  • Pre-treat the cells with the compound dilutions for 2 hours.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces countable plaques.

  • After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions in a CMC overlay medium.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration relative to the virus control and determine the EC₅₀ value.

CTP Synthetase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against CTP synthetase.

Materials:

  • Purified CTP synthetase

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrates: UTP, ATP, L-glutamine

  • Test compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • Luminometer

Procedure:

  • Set up the enzymatic reaction in a 96-well plate by adding assay buffer, substrates (UTP, ATP, glutamine), and the test compound at various concentrations.

  • Initiate the reaction by adding purified CTP synthetase.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibition of CTP synthetase.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Caspase-3 Activation Assay

Objective: To detect the activation of caspase-3, a key marker of apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Fluorometer

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • In a 96-well plate, add an equal amount of protein from each cell lysate.

  • Add the fluorogenic caspase-3 substrate to each well.

  • Incubate at 37°C in the dark for 1-2 hours.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • An increase in fluorescence indicates caspase-3 activation.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

antiviral_mechanism cluster_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by Cyclopentenylcytosine cluster_outcome Viral Replication UTP UTP CTPS CTP Synthetase UTP->CTPS Substrate CTP CTP Viral_Polymerase Viral RNA/DNA Polymerase CTP->Viral_Polymerase Required for synthesis CTPS->CTP Product CPEC Cyclopentenylcytosine (CPE-C) CPEC_TP CPE-C Triphosphate CPEC->CPEC_TP Phosphorylation CPEC_TP->CTPS Inhibition Viral_Replication Viral Replication (Inhibited) Viral_Polymerase->Viral_Replication anticancer_mechanism cluster_drug Drug Action cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Cyclopentenone Cyclopentenone Derivative Mitochondrion Mitochondrion Cyclopentenone->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC₅₀) Characterization->Cytotoxicity Antiviral Antiviral Assay (EC₅₀) Cytotoxicity->Antiviral Anticancer Anticancer Assay (IC₅₀) Cytotoxicity->Anticancer Mechanism Mechanism of Action Studies Antiviral->Mechanism Anticancer->Mechanism

References

Application Notes and Protocols: The Role of 2-Amino-3-hydroxycyclopentenone Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While 2-amino-3-hydroxycyclopentenone is a structural motif found in several natural products, it is not itself typically employed as a catalyst in asymmetric synthesis. However, the chiral cyclopentane and cyclopentenone backbone is a privileged scaffold for the design of potent organocatalysts. Chiral aminocyclopentane derivatives, in particular, have demonstrated significant utility in a range of asymmetric transformations, acting as efficient catalysts for the formation of stereochemically complex molecules. These catalysts often operate via enamine or iminium ion intermediates, providing a powerful tool for asymmetric C-C bond formation.

This document provides detailed application notes and protocols for the use of a representative chiral aminocyclopentane-derived organocatalyst in asymmetric Michael additions. The protocols are based on established methodologies and are intended to serve as a guide for researchers in the field.

I. Asymmetric Michael Addition of Aldehydes to Nitroalkenes

A key application of chiral aminocyclopentane-derived organocatalysts is in the asymmetric Michael addition of aldehydes to nitroalkenes. This reaction is of significant importance as it allows for the enantioselective construction of carbon-carbon bonds and provides access to valuable chiral building blocks, such as γ-nitro aldehydes, which can be further transformed into other functional groups.

Catalyst: (S)-(-)-2-(Diphenylmethyl)pyrrolidine is a well-established organocatalyst for this transformation. While not a cyclopentenone derivative, its rigid five-membered ring structure provides a relevant and well-documented example of a chiral amine catalyst.

Reaction Scheme:

Quantitative Data Summary:

The following table summarizes the typical performance of (S)-(-)-2-(Diphenylmethyl)pyrrolidine in the asymmetric Michael addition of various aldehydes to nitroalkenes.

EntryAldehyde (R1)Nitroalkene (R2)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-NitrostyreneToluene249595:599
2Butanalβ-NitrostyreneToluene249294:698
3Pentanalβ-NitrostyreneToluene249093:799
4Propanal(E)-1-Nitro-2-phenyletheneHexane488590:1097
5Propanal(E)-1-Nitroprop-1-eneToluene727885:1595

II. Experimental Protocols

A. General Procedure for the Asymmetric Michael Addition

  • To a stirred solution of the nitroalkene (0.5 mmol) in the specified solvent (1.0 mL) at room temperature is added the aldehyde (1.5 mmol).

  • The organocatalyst, (S)-(-)-2-(Diphenylmethyl)pyrrolidine (0.05 mmol, 10 mol%), is then added.

  • The reaction mixture is stirred at room temperature for the time indicated in the table.

  • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired γ-nitro aldehyde.

  • The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

B. Protocol for Catalyst Synthesis: Preparation of (S)-(-)-2-(Diphenylmethyl)pyrrolidine

This protocol describes a common method for the synthesis of the catalyst from L-proline.

  • Step 1: Esterification of L-proline. To a suspension of L-proline (10.0 g, 86.9 mmol) in methanol (100 mL) at 0 °C, thionyl chloride (9.5 mL, 130 mmol) is added dropwise. The mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to give the methyl ester hydrochloride as a white solid, which is used in the next step without further purification.

  • Step 2: Grignard Reaction. A solution of the crude methyl ester hydrochloride in THF (50 mL) is added dropwise to a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 116 mL, 348 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

  • Step 3: Work-up and Purification. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford (S)-(-)-2-(diphenylmethyl)pyrrolidine.

III. Visualizations

A. Catalytic Cycle for the Asymmetric Michael Addition

The following diagram illustrates the generally accepted catalytic cycle for the proline-catalyzed Michael addition, which is analogous to the mechanism for (S)-(-)-2-(Diphenylmethyl)pyrrolidine.

Catalytic_Cycle Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (R1-CHO) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (R2-CH=CH-NO2) Product γ-Nitro Aldehyde Iminium->Product + H2O Product->Catalyst Water H2O

Caption: Catalytic cycle of the asymmetric Michael addition.

B. Experimental Workflow for the Asymmetric Michael Addition

This diagram outlines the key steps in the experimental procedure.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Dissolve Nitroalkene in Solvent B 2. Add Aldehyde A->B C 3. Add Chiral Amine Catalyst B->C D 4. Stir at Room Temperature C->D E 5. Concentrate Reaction Mixture D->E F 6. Purify by Flash Chromatography E->F G 7. Determine dr by 1H NMR F->G H 8. Determine ee by Chiral HPLC F->H

Caption: Experimental workflow for the asymmetric reaction.

Application Notes and Protocols for the Analytical Detection of 2-Amino-3-hydroxycyclopentenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-amino-3-hydroxycyclopentenone, a key cyclic amine moiety found in various natural products. The following protocols are designed for implementation in analytical laboratories and are adaptable for various research and development applications.

High-Performance Liquid Chromatography with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices. The protocol involves the derivatization of the primary amine group with o-Phthaldialdehyde (OPA) to yield a highly fluorescent isoindole derivative, which is then separated and detected by reverse-phase HPLC with a fluorescence detector.

Experimental Protocol

1.1. Materials and Reagents

  • This compound standard

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) C18 cartridges

1.2. Instrument and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler with derivatization capabilities (or manual derivatization setup)

    • Column thermostat

    • Fluorescence detector (FLD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • SPE manifold

1.3. Preparation of Solutions and Reagents

  • Borate Buffer (0.1 M, pH 10.2): Dissolve appropriate amount of boric acid in HPLC grade water, adjust pH to 10.2 with concentrated sodium hydroxide solution, and bring to final volume.

  • OPA/3-MPA Derivatization Reagent: Prepare a 5 mM OPA solution in methanol. In a separate container, mix 225 mM 3-Mercaptopropionic acid in 0.1 M borate buffer. For the final reagent, combine the OPA solution and the 3-MPA solution. This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.4. Sample Preparation

  • Extraction: For solid samples, perform a suitable extraction (e.g., sonication in methanol). For liquid samples, proceed to the next step.

  • Protein Precipitation (if applicable): For biological matrices, add an equal volume of cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins. Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash with water to remove polar impurities.

    • Elute the analyte with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of methanol.

1.5. Pre-Column Derivatization (Automated)

The following procedure can be programmed into a modern autosampler:

  • Mix a defined volume of the sample or standard solution with the borate buffer.

  • Add the OPA/3-MPA derivatization reagent.

  • Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at room temperature.

  • Inject a specific volume of the reaction mixture into the HPLC system.

1.6. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 80% B

    • 20-25 min: Hold at 80% B

    • 25-26 min: Gradient back to 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 450 nm

1.7. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary
ParameterExpected ValueNotes
Linearity (R²)> 0.995Over a concentration range of 1-100 µg/mL.
Limit of Detection (LOD)0.1 - 0.5 µg/mLSignal-to-noise ratio of 3.
Limit of Quantification (LOQ)0.5 - 1.5 µg/mLSignal-to-noise ratio of 10.
Precision (%RSD)< 5%For intra-day and inter-day measurements.
Accuracy (% Recovery)90 - 110%Determined by spiking known concentrations into a blank matrix.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization OPA Derivatization Cleanup->Derivatization Reconstituted Sample HPLC HPLC Separation Derivatization->HPLC Derivatized Sample FLD Fluorescence Detection HPLC->FLD Data Data Analysis FLD->Data

Caption: Workflow for HPLC-FLD analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds with active hydrogens.

Experimental Protocol

2.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, GC grade

  • Hexane, GC grade

  • Anhydrous sodium sulfate

2.2. Instrument and Equipment

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

2.3. Preparation of Solutions and Reagents

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in anhydrous pyridine.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in anhydrous pyridine.

2.4. Sample Preparation

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Drying: Dry the extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of anhydrous pyridine.

2.5. Derivatization

  • To the reconstituted sample or standard in a sealed vial, add an excess of BSTFA with 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection.

2.6. GC-MS Conditions

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

2.7. Data Analysis

  • Identify the peak of the derivatized analyte by its retention time and characteristic mass spectrum.

  • Use a selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions.

  • Quantify using an internal standard or an external calibration curve.

Quantitative Data Summary
ParameterExpected ValueNotes
Linearity (R²)> 0.99Over a relevant concentration range.
Limit of Detection (LOD)0.5 - 2 ng/mLIn SIM mode.
Limit of Quantification (LOQ)2 - 5 ng/mLIn SIM mode.
Precision (%RSD)< 10%
Accuracy (% Recovery)85 - 115%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction Sample->Extraction Drying Drying & Concentration Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Dry Residue GC GC Separation Derivatization->GC Derivatized Sample MS MS Detection GC->MS Data Data Analysis MS->Data

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry

This method is suitable for a rapid, preliminary estimation of the concentration of this compound, particularly in pure samples or simple mixtures. The presence of the α,β-unsaturated ketone chromophore allows for direct detection in the UV region.

Experimental Protocol

3.1. Materials and Reagents

  • This compound standard

  • Methanol, UV grade

  • Ethanol, UV grade

3.2. Instrument and Equipment

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

3.3. Method

  • Solvent Selection: Methanol or ethanol are suitable solvents.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of dilutions to construct a calibration curve.

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Scan a standard solution across the UV range (e.g., 200-400 nm) to determine the λmax. Based on Woodward-Fieser rules for a 5-membered cyclic enone, the λmax is expected to be around 202 nm.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample in the same solvent.

    • Measure the absorbance of the sample at the λmax.

    • Determine the concentration from the calibration curve.

Quantitative Data Summary
ParameterExpected ValueNotes
λmax~202 nmIn a non-polar solvent.
Molar Absorptivity (ε)To be determined experimentally
Linearity (R²)> 0.99Dependent on the concentration range.
Limit of Detection (LOD)~1 µg/mLHighly dependent on the spectrophotometer.

Logical Relationship Diagram

UVVis_Logic cluster_principle Beer-Lambert Law cluster_workflow Experimental Workflow Absorbance Absorbance (A) Equation A = εlc Absorbance->Equation Concentration Concentration (c) Concentration->Equation Pathlength Path Length (l) Pathlength->Equation Molar_Abs Molar Absorptivity (ε) Molar_Abs->Equation Quantify Quantify Sample Equation->Quantify Basis for Quantification Prep Prepare Standards & Sample Scan Determine λmax Prep->Scan Measure Measure Absorbance Scan->Measure Calibrate Create Calibration Curve Measure->Calibrate Calibrate->Quantify

Caption: Principle and workflow of UV-Vis spectrophotometric analysis.

Application Notes and Protocols for Enzymatic Resolution of Chiral Cyclopentenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopentenones are crucial building blocks in the asymmetric synthesis of a wide array of biologically active molecules, including prostaglandins, prostanoids, and various natural products.[1][2][3][4][5] The stereochemistry of these five-membered ring structures is often paramount to their biological function, making enantiomerically pure cyclopentenones highly sought-after intermediates in drug discovery and development. Among the various strategies to obtain these chiral synthons, enzymatic kinetic resolution (EKR) stands out as a powerful and environmentally benign method.[1] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture, allowing for the separation of one or both enantiomers in high purity.[1][6]

These application notes provide an overview of the principles and applications of enzymatic resolution for chiral cyclopentenones, along with detailed protocols for researchers in academic and industrial settings.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[6] In enzymatic kinetic resolution, an enzyme acts as the chiral catalyst. For a racemic mixture of chiral cyclopentenones, a common approach involves the use of a lipase to catalyze either a stereoselective acylation of a hydroxyl group or a stereoselective hydrolysis of an ester group.

Due to the chiral nature of the enzyme's active site, one enantiomer will fit better and react more quickly than the other.[7] This difference in reaction rates leads to the accumulation of one enantiomer as the product and the other as the unreacted starting material.[6] For example, in a lipase-catalyzed acylation of a racemic hydroxycyclopentenone, one enantiomer will be preferentially acylated, leaving the other enantiomer of the alcohol unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques.

The efficiency of a kinetic resolution is typically described by the enantiomeric ratio (E), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (E = k_fast / k_slow).[7] A high E value is desirable for obtaining products with high enantiomeric excess (e.e.).

Advantages of Enzymatic Resolution

The use of enzymes for the kinetic resolution of chiral cyclopentenones offers several advantages over traditional chemical methods:

  • High Enantioselectivity: Enzymes often exhibit exquisite stereoselectivity, leading to products with very high enantiomeric excess.[1]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature, pressure, and pH, which helps to prevent the degradation of sensitive substrates and products.[1]

  • Environmental Sustainability: Enzymes are biodegradable catalysts that operate in aqueous or organic solvents, reducing the need for harsh reagents and toxic metal catalysts.

  • Broad Substrate Scope: Lipases, in particular, are known to accept a wide range of substrates, making this a versatile technique for various substituted cyclopentenones.[8]

  • Simplicity and Scalability: The experimental setup for enzymatic resolutions is often straightforward, and the processes can be scaled up for industrial production.[1]

Applications in Drug Development

Chiral cyclopentenones are key intermediates in the synthesis of numerous pharmaceuticals. For instance, they are fundamental precursors for the synthesis of prostaglandins and their analogues, which are used to treat a variety of conditions, including glaucoma, ulcers, and cardiovascular diseases.[1][3] The enzymatic resolution of hydroxylated cyclopentenones is of significant synthetic value as these compounds are excellent precursors for prostanoids and carbocyclic nucleosides.[1] By providing access to enantiomerically pure cyclopentenone building blocks, enzymatic resolution plays a critical role in the development of stereochemically defined drugs, leading to improved efficacy and reduced side effects.

Experimental Data for Lipase-Catalyzed Resolution of Cyclopentenones

The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of chiral cyclopentenones, highlighting the performance of different lipases under various conditions.

Table 1: Lipase-Catalyzed Acylation of Racemic 4-Hydroxy-2-methyl-2-cyclopenten-1-one

EnzymeAcylating AgentSolventConversion (c)e.e. of Alcohol (e.e.s)e.e. of Ester (e.e.p)Enantiomeric Ratio (E)Reference
CAL-BVinyl acetateMTBE~50%>99% for (S)-alcohol->200[1]
PS-IMVinyl acetateMTBE---Lower than CAL-B[1]

Table 2: Lipase-Catalyzed Acylation of Racemic 4-Hydroxycyclopentenone Derivatives

SubstrateEnzymeAcylating AgentYield of Acylated Producte.e. of Acylated ProductReference
(±)-86 (oxygenated cyclopentenone)Lipase-35-50%>98%[1]

Table 3: Lipase-Catalyzed Hydrolysis of Racemic Cyclopentenone Esters

SubstrateEnzymeSolvent SystemConversion (c)e.e. of Alcohol (e.e.p)e.e. of Ester (e.e.s)Enantiomeric Ratio (E)Reference
rac-3-nitro-cyclopent-2-en-1-yl acetateLipase PSPhosphate buffer/diethyl ether48%94%98%>100[9]
(±)-77 (cyclopentenone ester)Penicillin G AcylaseAcetonitrile/water45-46% (of each enantiomer)>99% (for (R)-acid)>99% (for (S)-ester)200[1]

Experimental Workflow

The general workflow for the enzymatic kinetic resolution of a chiral cyclopentenone is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_products Separated Products racemate Racemic Cyclopentenone (e.g., alcohol) reaction Stirring at controlled temperature and time racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction reagent Acylating Agent (e.g., Vinyl Acetate) reagent->reaction solvent Organic Solvent (e.g., MTBE) solvent->reaction filtration Enzyme Filtration reaction->filtration extraction Solvent Evaporation & Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography product1 Enantiopure Product 1 (e.g., Acylated Ester) chromatography->product1 product2 Enantiopure Product 2 (e.g., Unreacted Alcohol) chromatography->product2

Caption: General workflow for the enzymatic kinetic resolution of a chiral cyclopentenone.

Detailed Experimental Protocols

The following are representative protocols for the lipase-catalyzed kinetic resolution of chiral cyclopentenones, synthesized from published literature.[1][9][10] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Lipase-Catalyzed Acylation of a Racemic Hydroxycyclopentenone

This protocol is based on the resolution of 4-hydroxy-2-methyl-2-cyclopenten-1-one using Candida antarctica lipase B (CAL-B).[1]

Materials:

  • Racemic 4-hydroxy-2-methyl-2-cyclopenten-1-one

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)

  • Vinyl acetate (acylating agent)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask) with a stopper

  • Temperature-controlled bath or stirrer hotplate

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the racemic 4-hydroxy-2-methyl-2-cyclopenten-1-one (1.0 eq).

    • Dissolve the substrate in anhydrous MTBE (concentration can be optimized, e.g., 0.1 M).

    • Add vinyl acetate (1.5-2.0 eq) to the solution.

    • Add the immobilized CAL-B (e.g., 20-50 mg per mmol of substrate).

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).

    • Monitor the progress of the reaction by TLC or by taking aliquots for chiral HPLC/GC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.[7]

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Separate the resulting acylated cyclopentenone from the unreacted hydroxycyclopentenone using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.

  • Analysis:

    • Determine the enantiomeric excess of the separated ester and alcohol using chiral HPLC or GC.

    • Characterize the products by standard spectroscopic methods (NMR, IR, MS).

Protocol 2: Lipase-Catalyzed Hydrolysis of a Racemic Cyclopentenyl Acetate

This protocol is adapted from the resolution of racemic 3-nitro-cyclopent-2-en-1-yl acetate using lipase from Pseudomonas cepacia (Lipase PS).[9]

Materials:

  • Racemic 3-nitro-cyclopent-2-en-1-yl acetate

  • Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • pH meter or pH-stat for monitoring and adjusting pH (optional)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • Dissolve the racemic 3-nitro-cyclopent-2-en-1-yl acetate in a mixture of phosphate buffer and diethyl ether (e.g., in a 1:1 v/v ratio).

    • Add the lipase PS to the biphasic mixture (e.g., 50-100 mg per mmol of substrate).

  • Enzymatic Reaction:

    • Stir the mixture vigorously at room temperature to ensure adequate mixing of the two phases.

    • Monitor the reaction progress by TLC or chiral HPLC/GC. The hydrolysis of the acetate will produce the corresponding alcohol and acetic acid. The reaction should be stopped at approximately 50% conversion.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification:

    • Purify the resulting mixture of the unreacted acetate and the product alcohol by silica gel column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the recovered acetate and the alcohol product by chiral HPLC or GC.

    • Confirm the identity of the products using spectroscopic techniques.

Conclusion

Enzymatic kinetic resolution is a highly effective and practical method for the synthesis of enantiomerically enriched chiral cyclopentenones. Lipases, in particular, have demonstrated broad utility and high stereoselectivity in these transformations. The protocols and data presented in these application notes provide a solid foundation for researchers to implement and adapt these techniques for their specific research and development needs in the pursuit of novel therapeutics and other valuable chiral molecules.

References

Application Notes and Protocols for the Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot, three-component synthesis of 2-amino-3-cyano-4H-chromenes. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential anticancer and antifungal properties.[1][2][3]

The synthesis involves the reaction of an aldehyde, an active methylene compound (typically malononitrile), and a phenol derivative. A variety of catalysts can be employed to facilitate this reaction, ranging from basic catalysts to novel nanocatalysts, often under mild and environmentally friendly conditions.[1][4][5][6]

Reaction Mechanism and Workflow

The three-component synthesis of 2-amino-3-cyano-4H-chromenes generally proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The reaction is initiated by the Knoevenagel condensation of an aldehyde and malononitrile, followed by the Michael addition of a phenol to the resulting electron-deficient alkene. The final step is an intramolecular cyclization to form the chromene ring.

A generalized workflow for this synthesis is depicted below:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Aldehyde - Malononitrile - Phenol Derivative - Catalyst - Solvent mix_reactants Mix reactants and catalyst in the chosen solvent. prep_reactants->mix_reactants stir_reaction Stir the reaction mixture at the specified temperature and time. mix_reactants->stir_reaction monitor_reaction Monitor reaction progress using TLC. stir_reaction->monitor_reaction remove_solvent Remove solvent under reduced pressure. monitor_reaction->remove_solvent purify_product Purify the crude product by recrystallization or column chromatography. remove_solvent->purify_product characterize_product Characterize the final product using techniques like FT-IR, NMR, and Mass Spectrometry. purify_product->characterize_product

Figure 1: Generalized experimental workflow for the three-component synthesis of 2-amino-3-cyano-4H-chromenes.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 2-amino-3-cyano-4H-chromenes using different catalytic systems.

Protocol 1: Piperidine-Catalyzed Synthesis in Ethanol

This protocol is a widely used and effective method for the synthesis of a variety of 2-amino-3-cyano-4H-chromene derivatives.[1][7]

Materials:

  • Appropriate aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Substituted phenol (e.g., 3,4-methylenedioxyphenol or 3,5-dimethoxyphenol) (1.0 mmol)

  • Piperidine (0.2 mmol)

  • Ethanol (15 mL)

  • n-hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenol derivative (1.0 mmol) in ethanol (15 mL).

  • Add piperidine (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for approximately 20 hours.[7]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 8:2) as the eluent to obtain the pure 2-amino-3-cyano-4H-chromene derivative.[7]

Protocol 2: Sodium Carbonate-Catalyzed Solvent-Free Synthesis

This method offers a green chemistry approach by avoiding the use of organic solvents.[6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Resorcinol (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Sodium Carbonate (Na2CO3) (catalytic amount)

  • Mortar and pestle

Procedure:

  • In a mortar, add the aromatic aldehyde (1.0 mmol), resorcinol (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of sodium carbonate.

  • Grind the mixture using a pestle at room temperature for the time specified in the literature for the particular aldehyde.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction, add water to the mixture and stir.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, recrystallize the product from a suitable solvent like ethanol.

Data Presentation: Catalyst and Yield Comparison

The choice of catalyst and reaction conditions can significantly impact the yield of the desired 2-amino-3-cyano-4H-chromene. The following table summarizes the yields of various derivatives synthesized using different catalysts.

AldehydePhenol DerivativeCatalystSolventTime (h)Yield (%)Reference
4-Fluorobenzaldehyde3,4-MethylenedioxyphenolPiperidineEthanol2064[7]
4-Cyanobenzaldehyde3,4-MethylenedioxyphenolPiperidineEthanol2068[7]
4-Methoxybenzaldehyde3,4-MethylenedioxyphenolPiperidineEthanol2048[7]
2-Nitrobenzaldehyde3,4-MethylenedioxyphenolPiperidineEthanol2070[1][7]
4-Chlorobenzaldehyde3,5-DimethoxyphenolPiperidineEthanol2043[7]
BenzaldehydeDimedone2-Aminoethanol2-Aminoethanol4888[8]
4-ChlorobenzaldehydeDimedoneNano-kaoline/BF3/Fe3O4Solvent-free0.1795[9]
Benzaldehydeβ-NaphtholSnO–CeO2 nanocatalystEthanol192[5]
BenzaldehydeEthyl acetoacetateEggshell/Fe3O4Water-High[10]
Various aromatic aldehydesResorcinolNa2CO3Grinding-Good-Exc.[6]
Knoevenagel adductsMalononitrileK2CO3--up to 98[11]

Mechanism and Molecular Interaction

The synthesized 2-amino-3-cyano-4H-chromenes have been shown to interact with key biological targets, such as topoisomerase I and cytochrome P451 (CYP51), which are crucial enzymes in cancer cell proliferation and fungal survival, respectively.[1][3] Molecular docking studies have elucidated the potential binding modes of these compounds within the active sites of these enzymes.

The following diagram illustrates the proposed mechanism of action where the chromene derivatives act as inhibitors.

G cluster_synthesis Synthesis cluster_targets Molecular Targets cluster_effects Biological Effects synthesis Three-Component Synthesis chromene 2-Amino-3-cyano-4H-chromene synthesis->chromene topoisomerase Topoisomerase I chromene->topoisomerase Binds to active site cyp51 Fungal CYP51 chromene->cyp51 Binds to active site inhibition_topo Inhibition of DNA replication and repair topoisomerase->inhibition_topo inhibition_cyp51 Disruption of fungal cell membrane synthesis cyp51->inhibition_cyp51 anticancer Anticancer Activity inhibition_topo->anticancer antifungal Antifungal Activity inhibition_cyp51->antifungal

Figure 2: Proposed mechanism of action for the anticancer and antifungal activities of 2-amino-3-cyano-4H-chromenes through enzyme inhibition.

These application notes provide a comprehensive overview and practical guidance for the synthesis of 2-amino-3-cyano-4H-chromenes. The versatility of this reaction allows for the generation of a diverse library of compounds for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols based on their specific substrates and available resources.

References

Microwave-Assisted Thermal Rearrangement: A Rapid and Efficient Route to Ketamine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ketamine, a well-established anesthetic and analgesic, has garnered significant interest for its rapid-acting antidepressant effects. This has spurred research into the synthesis of novel analogues with improved therapeutic profiles. The thermal rearrangement of α-hydroxyimines to α-aminoketones is a key step in the synthesis of ketamine and its derivatives. Traditional thermal methods often require high temperatures and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this rearrangement, offering advantages in terms of reduced reaction times, and in some cases, improved yields and altered product distributions. These application notes provide a detailed overview and protocols for the microwave-assisted thermal rearrangement in the synthesis of ketamine analogues, tailored for researchers in drug discovery and development.

Data Presentation: Comparison of Thermal and Microwave-Assisted Synthesis

The following tables summarize the quantitative data from studies comparing conventional thermal heating with microwave-assisted heating for the synthesis of ketamine analogues via the rearrangement of α-hydroxyimines.

Table 1: Synthesis of Ketamine Analogues via Thermal Rearrangement [1][2]

CompoundMethodIsolated Yield (%)
6a/6'a PhBnA48
6b/6'b Phn-hexA-
6c/6'c Phn-prA-
6f/6'f PhAnilineALow

Method A: Conventional thermal heating. Yields for 6b/6'b and 6c/6'c were not explicitly provided in the compared table but were described as "relatively high" in the source material.

Table 2: Synthesis of Ketamine Analogues via Microwave-Assisted Thermal Rearrangement [1][2]

CompoundMethodReaction Time (min)Isolated Yield (%)
6a/6'a PhBnB1090
6b/6'b Phn-hexB2020
6c/6'c Phn-prB2020
6f/6'f PhAnilineB-Low (exclusively 6'f)

Method B: Microwave-assisted heating.

Table 3: Comparison of Total Yields and Isomer Ratios (Six-membered ring : Five-membered ring) [1][3]

Amine (R²)Total Yield (Thermal)Total Yield (Microwave)Ratio (Thermal)Ratio (Microwave)
Benzylamine48%90%3:11:2
n-HexylamineRelatively High20%--
n-PropylamineRelatively High20%--
AnilineLowLow1:10:1 (exclusively 6'f)

Experimental Protocols

The following are generalized protocols for the synthesis of ketamine analogues via thermal and microwave-assisted rearrangement of α-hydroxyimines. Researchers should adapt these protocols based on the specific substrates and available equipment.

Protocol 1: General Procedure for the Synthesis of α-Hydroxy Ketones (Precursors)[1]
  • Acetal Protection: Start with the partial conversion of a 1,2-dione (e.g., 1,2-cyclohexanedione) to its mono-acetal by reacting with ethylene glycol. This protects one of the ketone functionalities.

  • Grignard Reaction: React the resulting mono-acetal with an appropriate Grignard reagent (R¹MgBr) to generate the corresponding tertiary alcohol.

  • Acetal Hydrolysis: Hydrolyze the acetal group under acidic conditions to deprotect the second ketone, yielding the α-hydroxy ketone precursor.

Protocol 2: One-Pot Thermal Rearrangement for the Synthesis of Ketamine Analogues (Method A)[1]
  • Reaction Setup: In a suitable reaction vessel, combine the α-hydroxy ketone (1 equivalent) and the desired primary amine (R²-NH₂) (1.2 equivalents) in a high-boiling point solvent such as decalin or diphenyl ether.

  • Heating: Heat the reaction mixture to reflux (typically 170-200 °C) overnight.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an appropriate aqueous work-up, which may include extraction with an organic solvent and washing with brine. The crude product can then be purified by column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired ketamine analogues (both six-membered and five-membered ring isomers).

Protocol 3: One-Pot Microwave-Assisted Thermal Rearrangement for the Synthesis of Ketamine Analogues (Method B)[1]
  • Reaction Setup: In a microwave-safe reaction vial, combine the α-hydroxy ketone (1 equivalent) and the desired primary amine (R²-NH₂) (1.2 equivalents) in a suitable microwave-compatible solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 165 °C) for a short duration (typically 10-20 minutes).[4] The optimal time and temperature should be determined for each specific substrate combination.

  • Monitoring: The reaction can be monitored by taking aliquots at different time points and analyzing them by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Perform an appropriate aqueous work-up and purify the crude product using column chromatography or preparative HPLC to isolate the ketamine analogues.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of ketamine analogues from 1,2-diones.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_products Products 1_2_Dione 1,2-Dione Acetal_Protection Acetal Protection 1_2_Dione->Acetal_Protection Grignard_Reagent Grignard Reagent (R¹MgBr) Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Primary_Amine Primary Amine (R²-NH₂) Imine_Formation_Rearrangement Imine Formation & Rearrangement Primary_Amine->Imine_Formation_Rearrangement Mono_Acetal Mono-Acetal Acetal_Protection->Mono_Acetal Tertiary_Alcohol Tertiary Alcohol Grignard_Reaction->Tertiary_Alcohol Acetal_Hydrolysis Acetal Hydrolysis Alpha_Hydroxy_Ketone α-Hydroxy Ketone Acetal_Hydrolysis->Alpha_Hydroxy_Ketone Ketamine_Analogues Ketamine Analogues (Six- and Five-membered rings) Imine_Formation_Rearrangement->Ketamine_Analogues Mono_Acetal->Grignard_Reaction Tertiary_Alcohol->Acetal_Hydrolysis Alpha_Hydroxy_Ketone->Imine_Formation_Rearrangement

Caption: Synthetic workflow for ketamine analogues.

Signaling Pathway of Ketamine

This diagram illustrates the primary signaling pathway of ketamine, highlighting its interaction with the NMDA receptor and subsequent downstream effects.

G cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling Cascade Ketamine Ketamine NMDA_Receptor NMDA Receptor Ketamine->NMDA_Receptor Antagonism Glutamate_Release ↑ Glutamate Release NMDA_Receptor->Glutamate_Release AMPA_Receptor AMPA Receptor Activation Glutamate_Release->AMPA_Receptor BDNF_Release ↑ BDNF Release AMPA_Receptor->BDNF_Release TrkB_Activation TrkB Receptor Activation BDNF_Release->TrkB_Activation mTOR_Pathway mTOR Pathway Activation TrkB_Activation->mTOR_Pathway Synaptogenesis ↑ Synaptogenesis mTOR_Pathway->Synaptogenesis Antidepressant_Effects Antidepressant_Effects Synaptogenesis->Antidepressant_Effects Therapeutic Outcome

Caption: Ketamine's signaling pathway.

References

One-Pot Synthesis of Functionalized Unsymmetrical Enediynes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the one-pot synthesis of functionalized unsymmetrical enediynes. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Enediynes are a class of potent antitumor antibiotics characterized by a unique nine- or ten-membered ring system containing a double bond and two triple bonds. Their cytotoxicity stems from their ability to undergo Bergman cyclization, generating a highly reactive para-benzyne diradical that can cleave double-stranded DNA, ultimately leading to apoptosis. The development of synthetic methodologies to access functionalized and unsymmetrical enediynes is of significant interest for the creation of novel anticancer agents with improved selectivity and efficacy. One-pot synthesis strategies offer an efficient and atom-economical approach to these complex molecules.

Data Presentation

The following table summarizes the yields and regioselectivity for the one-pot synthesis of unsymmetrical benzothiophene-fused enediynes via a sequential Sonogashira coupling reaction, as reported by Balova, Alabugin, and coworkers. This method demonstrates the feasibility of selectively introducing two different alkynyl moieties in a single pot.

EntryProductYield (%)Ratio of Regioisomers (2-alkynyl:3-alkynyl)
1PhSiMe₃2-(phenylethynyl)-3-((trimethylsilyl)ethynyl)benzo[b]thiophene75>95:5
2BuSiMe₃2-(hex-1-yn-1-yl)-3-((trimethylsilyl)ethynyl)benzo[b]thiophene68>95:5
3PhPh2,3-bis(phenylethynyl)benzo[b]thiophene82>95:5
4p-TolPh2-(phenylethynyl)-3-(p-tolylethynyl)benzo[b]thiophene78>95:5

Experimental Protocols

This section provides a detailed protocol for a representative one-pot synthesis of functionalized unsymmetrical enediynes.

One-Pot Sequential Sonogashira Coupling for the Synthesis of Unsymmetrical Benzothiophene-Fused Enediynes

This protocol is adapted from the work of Balova, Alabugin, and coworkers and describes the synthesis of 2,3-di-alkynyl-substituted benzo[b]thiophenes from 2,3-diiodobenzo[b]thiophene.

Materials:

  • 2,3-diiodobenzo[b]thiophene

  • Terminal alkyne 1 (e.g., phenylacetylene)

  • Terminal alkyne 2 (e.g., (trimethylsilyl)acetylene)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • CuI (copper(I) iodide)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

Procedure:

  • First Sonogashira Coupling:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-diiodobenzo[b]thiophene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

    • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

    • To this stirred suspension, add the first terminal alkyne (1.1 mmol) dropwise at room temperature.

    • The reaction mixture is then heated to 60 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material and formation of the mono-alkynylated intermediate.

  • Second Sonogashira Coupling:

    • After cooling the reaction mixture to room temperature, add the second terminal alkyne (1.2 mmol) to the same flask.

    • Add an additional portion of Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).

    • The reaction mixture is then heated to 80 °C and stirred for 12-16 hours.

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with toluene.

    • Concentrate the filtrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired unsymmetrical enediyne.

Characterization:

The structure and purity of the synthesized enediyne should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

The biological activity of enediynes is primarily attributed to their ability to cause DNA damage. The following diagrams illustrate the general mechanism of action and the subsequent cellular response.

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Dihalo-heterocycle, Alkynes) B First Catalytic Coupling (e.g., Sonogashira) A->B C Intermediate (Mono-alkynylated) B->C D Second Catalytic Coupling (e.g., Sonogashira) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Cytotoxicity Assays G->H I DNA Cleavage Assays G->I J Mechanism of Action Studies G->J

A high-level workflow for the synthesis and evaluation of unsymmetrical enediynes.

The primary mechanism of action of enediynes involves the generation of a diradical species that causes DNA strand scission.

enediyne_mechanism enediyne Unsymmetrical Enediyne bergman Bergman Cyclization (Triggered) enediyne->bergman diradical p-Benzyne Diradical bergman->diradical h_abstraction Hydrogen Abstraction diradical->h_abstraction dna Cellular DNA dna->h_abstraction dna_radical DNA Radical h_abstraction->dna_radical oxygen O₂ dna_radical->oxygen cleavage DNA Strand Cleavage (Single & Double Strand Breaks) oxygen->cleavage leads to cell_death Apoptosis cleavage->cell_death

The general mechanism of DNA cleavage by enediynes.

Upon DNA damage, cells activate complex signaling pathways to arrest the cell cycle and initiate repair or apoptosis. The cellular response to enediyne-induced DNA damage involves key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

dna_damage_response cluster_damage DNA Damage cluster_response Cellular Response dna_damage Enediyne-induced DNA Damage (Double-Strand Breaks) atm ATM Activation dna_damage->atm atr ATR Activation dna_damage->atr rpa RPA Hyperphosphorylation atm->rpa atr->rpa cell_cycle Cell Cycle Arrest rpa->cell_cycle apoptosis Apoptosis Induction rpa->apoptosis

The cellular DNA damage response to enediyne-induced lesions.

The induction of apoptosis by enediynes can proceed through a caspase-mediated mitochondrial amplification loop.

apoptosis_pathway cluster_trigger Apoptotic Trigger cluster_caspase Caspase Cascade cluster_mitochondria Mitochondrial Amplification dna_damage Enediyne-induced DNA Damage caspase8 Caspase-8 Activation dna_damage->caspase8 caspase3_initial Caspase-3 Activation (Initial) caspase8->caspase3_initial bax Bax Activation caspase3_initial->bax mito_perm Mitochondrial Permeability Transition bax->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3_amp Caspase-3 Activation (Amplified) caspase9->caspase3_amp apoptosis Apoptosis caspase3_amp->apoptosis

The enediyne-induced apoptotic signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-hydroxycyclopentenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-amino-3-hydroxycyclopentenone synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible two-step synthetic route: the formation of a 3-hydroxycyclopent-2-en-1-one intermediate, followed by amination.

Step 1: Synthesis of 3-Hydroxycyclopent-2-en-1-one via Intramolecular Aldol Condensation

This step involves the base-catalyzed intramolecular aldol condensation of a 1,4-dicarbonyl precursor.

Issue IDProblemPossible CausesSuggested Solutions
1A Low or no conversion of starting material - Insufficient base: The catalyst concentration is too low to effectively deprotonate the starting material. - Incorrect solvent: The solvent may not be suitable for the reaction, leading to poor solubility or side reactions. - Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Increase base concentration: Incrementally increase the amount of base used. - Solvent screen: Test a range of aprotic or protic solvents. - Increase temperature: Gradually increase the reaction temperature while monitoring for decomposition.
1B Formation of multiple side products - Intermolecular condensation: The starting material may be reacting with itself intermolecularly. - Decomposition: The starting material or product may be unstable under the reaction conditions.- High dilution: Run the reaction at a lower concentration to favor intramolecular cyclization. - Lower temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
1C Product is difficult to purify - Contamination with starting material: Incomplete reaction leaves starting material in the product mixture. - Formation of polar byproducts: Side reactions can create byproducts with similar polarity to the desired product.- Optimize reaction conditions: Aim for full conversion to simplify purification. - Chromatography optimization: Use a different solvent system or a different stationary phase for column chromatography.

Step 2: Amination of 3-Hydroxycyclopent-2-en-1-one

This step involves the reaction of the 3-hydroxycyclopent-2-en-1-one intermediate with an ammonia source to form the final product.

Issue IDProblemPossible CausesSuggested Solutions
2A Low yield of the desired enaminone - Incomplete reaction: The reaction may not have gone to completion. - Reversibility of the reaction: The formation of the enaminone may be reversible under the reaction conditions. - Side reactions: The intermediate may undergo other reactions, such as decomposition or polymerization.- Increase reaction time or temperature: Monitor the reaction by TLC to determine the optimal reaction time. - Removal of water: Use a Dean-Stark apparatus or a drying agent to remove water and drive the equilibrium towards the product. - Use a catalyst: Acid or base catalysts can sometimes improve the rate and yield of enaminone formation.
2B Formation of a dark, tarry substance - Decomposition of the starting material or product: The conjugated system is sensitive to heat and acid/base conditions.- Milder reaction conditions: Use a lower temperature and a less concentrated ammonia source. - Inert atmosphere: Run the reaction under nitrogen or argon to prevent oxidation.
2C Product is water-soluble and difficult to extract - Polar nature of the product: The amino and hydroxyl groups make the product relatively polar.- Use a different extraction solvent: Try a more polar solvent like ethyl acetate or a mixture of solvents. - Salting out: Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and efficient chemical synthesis route for this compound?

A direct and efficient chemical synthesis is not well-documented in the literature, as the compound is most often studied in the context of biosynthesis. However, a plausible two-step approach for laboratory synthesis is:

  • Synthesis of 3-hydroxycyclopent-2-en-1-one: This intermediate can be prepared via methods such as the intramolecular aldol condensation of a suitable 1,4-dicarbonyl precursor or the cyclization of glutaric acid derivatives.[1]

  • Amination: The resulting 3-hydroxycyclopent-2-en-1-one, which is a vinylogous acid, can then be reacted with an ammonia source to form the desired this compound (an enaminone).

Q2: How can I monitor the progress of the amination reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. The starting material, 3-hydroxycyclopent-2-en-1-one, and the product, this compound, will have different polarities and thus different Rf values. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation. The product, being more polar, should have a lower Rf value.

Q3: What are the key parameters to control for improving the yield of the amination step?

The key parameters to control are:

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to decomposition. It is crucial to find the optimal temperature.

  • Concentration: The concentration of the reactants can influence the reaction rate and the formation of side products.

  • pH: The pH of the reaction mixture can affect the reactivity of both the cyclopentenone intermediate and the ammonia source.

  • Water removal: As the reaction is a condensation that produces water, removing it can shift the equilibrium towards the product and improve the yield.

Q4: Are there any catalysts that can improve the yield of enaminone synthesis?

Yes, the synthesis of enaminones from 1,3-dicarbonyl compounds can often be catalyzed. Both acid and base catalysts have been used in the literature for similar reactions. For the amination of 3-hydroxycyclopent-2-en-1-one, a mild acid catalyst could facilitate the reaction. However, catalyst screening and optimization would be necessary for this specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxycyclopent-2-en-1-one (Hypothetical, based on Aldol Condensation Principles)

This protocol is a general guideline based on aldol condensation reactions for the formation of cyclopentenones.[2] The specific starting material, a 1,4-dicarbonyl compound, would need to be synthesized or sourced.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol, THF).

  • Addition of Base: Slowly add a solution of a base (e.g., sodium hydroxide or potassium tert-butoxide) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Based on General Enaminone Synthesis)

This protocol is adapted from general procedures for the synthesis of enaminones from 1,3-dicarbonyl compounds.

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 3-hydroxycyclopent-2-en-1-one in a suitable solvent (e.g., ethanol or toluene).

  • Addition of Ammonia Source: Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.

  • Reaction: Heat the mixture to reflux. If using a sealed tube, heat to a temperature between 80-120 °C. Monitor the reaction by TLC. For removal of water, a Dean-Stark apparatus can be used if toluene is the solvent.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The crude product may precipitate upon cooling or after solvent removal.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel. Due to the polar nature of the product, a more polar eluent system (e.g., dichloromethane/methanol) might be required.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 3-Hydroxycyclopent-2-en-1-one cluster_step2 Step 2: Synthesis of this compound start1 1,4-Dicarbonyl Precursor react1 Intramolecular Aldol Condensation (Base, Solvent, Heat) start1->react1 workup1 Acidic Workup & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 3-Hydroxycyclopent-2-en-1-one purify1->product1 start2 3-Hydroxycyclopent-2-en-1-one product1->start2 react2 Amination (Ammonia source, Solvent, Heat) start2->react2 workup2 Solvent Removal react2->workup2 purify2 Recrystallization / Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Overall experimental workflow for the two-step synthesis.

troubleshooting_low_yield start Low Yield of Final Product check_step2 Analyze Amination Step (Step 2) start->check_step2 incomplete_amination Incomplete Reaction? check_step2->incomplete_amination decomposition Decomposition? check_step2->decomposition check_step1 Analyze Cyclization Step (Step 1) start_material_quality Check purity of 3-hydroxycyclopent-2-en-1-one check_step1->start_material_quality incomplete_amination->check_step1 No solution_amination Increase reaction time/temp Remove water incomplete_amination->solution_amination Yes decomposition->check_step1 No solution_decomposition Use milder conditions Inert atmosphere decomposition->solution_decomposition Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 2-Amino-3-hydroxycyclopentenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-amino-3-hydroxycyclopentenone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue 1: Low Yield of Purified Product

Potential Cause Recommended Solution
Product Instability: this compound may be susceptible to degradation under certain conditions (e.g., prolonged exposure to harsh pH, high temperatures, or light).- Work at lower temperatures (e.g., on ice or in a cold room) whenever possible.- Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.- Minimize exposure to direct light by using amber-colored vials or covering glassware with aluminum foil.- Process samples as quickly as possible.
Incomplete Extraction: The product may not be efficiently extracted from the reaction mixture or aqueous layers.- Perform multiple extractions with an appropriate organic solvent.- Adjust the pH of the aqueous layer to suppress the ionization of the amino group and increase its solubility in the organic phase.- Use a continuous liquid-liquid extractor for more efficient extraction of polar compounds.
Co-elution with Impurities: The product may co-elute with impurities during chromatographic purification, leading to the discarding of mixed fractions.- Optimize the chromatographic conditions (see Issue 2 for details).- Consider using a different stationary phase (e.g., reverse-phase chromatography if normal-phase was unsuccessful).- Employ orthogonal purification techniques, such as recrystallization before or after chromatography.
Precursor Instability: The precursor, 5-aminolevulinate-CoA (ALA-CoA), is known to be unstable, with a half-life of approximately 10 minutes, and can cyclize to form the impurity 2,5-piperidinedione.[1][2]- Ensure the enzymatic reaction is monitored closely and quenched promptly upon completion.- Proceed with purification immediately after the reaction to minimize the formation of this side product.

Issue 2: Difficulty in Separating Impurities by Column Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase: Silica gel, while common, may not be the optimal stationary phase for this polar, functionalized molecule.- Consider using alumina (basic or neutral) which can have different selectivity.- For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) may provide better separation.
Suboptimal Mobile Phase: The chosen eluent system may not provide sufficient resolution between the product and impurities.- Normal-Phase (Silica/Alumina): - Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). - A common starting point for polar compounds is a mixture of dichloromethane and methanol or ethyl acetate and methanol. - Adding a small amount of a basic modifier like triethylamine (0.1-1%) can help reduce tailing for amine-containing compounds on silica gel.- Reverse-Phase (C18): - Begin with a highly polar mobile phase (e.g., 95:5 water:acetonitrile) and gradually increase the organic solvent content. - Buffering the aqueous component (e.g., with formic acid or ammonium acetate) can improve peak shape.
Column Overloading: Applying too much crude product to the column can lead to poor separation.- Use a larger column or reduce the amount of sample loaded.- As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Sample Application Issues: Improper loading of the sample can cause band broadening and decreased resolution.- Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and that is weaker than the eluent.- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

Issue 3: Product Oiling Out During Recrystallization

Potential Cause Recommended Solution
Solvent Choice: The chosen solvent or solvent system may be too good of a solvent for the compound, even at low temperatures, or the compound's melting point is lower than the boiling point of the solvent.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.- Use a solvent pair: dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.- Common solvent systems for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3]
Rapid Cooling: Cooling the solution too quickly can lead to the precipitation of an oil rather than the formation of crystals.- Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath or refrigerator.[4]
Presence of Impurities: Impurities can interfere with crystal lattice formation.- Attempt to remove impurities by another method, such as a preliminary column chromatography, before recrystallization.- Try adding a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, related cyclopentenone structures can undergo several transformations. Potential degradation could involve:

  • Oxidation: The enone and alcohol functionalities are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.

  • Polymerization: Enone systems can be prone to polymerization, especially under acidic or basic conditions or upon exposure to light.

  • Hydrolysis: The enamine functionality may be susceptible to hydrolysis, particularly at extreme pH values.

It is therefore recommended to handle the compound under inert atmosphere when possible, store it at low temperatures, and protect it from light.

Q2: What is a common side product in the enzymatic synthesis of this compound?

A known off-pathway product from the enzymatic synthesis is 2,5-piperidinedione . This results from the non-enzymatic cyclization of the unstable precursor, ALA-CoA.[1][2]

Q3: What analytical techniques are suitable for monitoring the purification of this compound?

  • Thin-Layer Chromatography (TLC): An excellent tool for quickly assessing the purity of fractions during column chromatography and for optimizing mobile phase conditions. Due to the polar nature of the compound, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) on silica gel plates is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Provides higher resolution for purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for polar molecules. The inclusion of a modifier like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities in the purified sample.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify potential impurities and degradation products.

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Stationary Phase Selection: Based on preliminary TLC analysis, choose a suitable stationary phase (e.g., silica gel, neutral alumina, or C18 reverse-phase silica).

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. If the product is not very soluble, it can be adsorbed onto a small amount of the stationary phase, the solvent evaporated, and the resulting powder carefully added to the top of the column bed.

  • Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis enzymatic_reaction Enzymatic Reaction crude_product Crude Product Mixture enzymatic_reaction->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional Further Purification purity_check Purity & Structural Analysis (TLC, HPLC, NMR, MS) column_chromatography->purity_check Purity Check of Fractions recrystallization->purity_check pure_product Pure this compound purity_check->pure_product Confirmed Pure

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_stability Stability Issues start Low Yield or Purity? poor_separation Poor Separation start->poor_separation oiling_out Product Oils Out start->oiling_out degradation Suspected Degradation start->degradation optimize_mobile_phase Optimize Mobile Phase poor_separation->optimize_mobile_phase change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase change_solvent Change Solvent/Solvent Pair oiling_out->change_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling low_temp Work at Low Temperature degradation->low_temp protect_light Protect from Light degradation->protect_light

Caption: Troubleshooting logic for purification challenges of this compound.

References

identifying side reactions in 2-amino-3-hydroxycyclopentenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-hydroxycyclopentenone, a crucial building block in various natural products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the well-documented enzymatic pathway and potential challenges in related chemical synthesis approaches.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Cause Troubleshooting Steps
Instability of Activated Precursor (ALA-CoA) In the biosynthetic pathway, the intermediate 5-aminolevulinoyl-CoA (ALA-CoA) is known to be unstable.[1][2] To minimize degradation, ensure rapid enzymatic conversion to the final product. In a chemical synthesis context, if an activated form of 5-aminolevulinic acid (ALA) is used, consider in-situ activation and immediate cyclization.
Suboptimal Reaction Conditions (Enzymatic) Verify and optimize the reaction buffer pH and temperature. The enzymes involved in the biosynthesis have optimal pH ranges for their activity.
Enzyme Inhibition Ensure that no inhibitory compounds are present in the reaction mixture. Purify starting materials and enzymes to remove potential inhibitors.
Inefficient Cyclization (Chemical Synthesis) If employing a chemical cyclization of an ALA derivative, screen different bases or acids to promote the desired intramolecular aldol-type condensation. The choice of solvent can also significantly impact the reaction rate and yield.
Side Reaction Dominance A significant side reaction is the intramolecular cyclization of ALA-CoA to form the six-membered ring, 2,5-piperidinedione.[1][2] To favor the formation of the desired five-membered ring, reaction conditions should be optimized to accelerate the desired pathway over the side reaction. In chemical synthesis, this may involve the use of specific catalysts or protecting groups.

Issue 2: Presence of a Significant Impurity with a Molecular Weight Corresponding to a Dehydrated Dimer of the Starting Material

Possible Cause and Identification:

This impurity is likely 2,5-piperidinedione , which is formed via an off-pathway intramolecular cyclization of the activated intermediate, 5-aminolevulinoyl-CoA (ALA-CoA).[1][2] This side product is a known and significant impurity in the biosynthetic route.

Confirmation and Mitigation:

  • Characterization: Isolate the impurity using chromatography (e.g., HPLC, column chromatography) and characterize it using mass spectrometry and NMR to confirm its identity as 2,5-piperidinedione.

  • Reaction Optimization: To minimize the formation of this byproduct, focus on reaction conditions that favor the kinetics of the desired five-membered ring closure. In the enzymatic synthesis, ensuring the presence of a sufficient concentration of the cyclizing enzyme can help outcompete the non-enzymatic formation of the piperidinedione. For chemical synthesis, this would involve a careful selection of reagents and conditions that favor the 5-exo-trig cyclization over the 6-endo-trig cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the primary known side reaction in the synthesis of this compound?

A1: In the biosynthetic pathway, the most well-documented side reaction is the intramolecular cyclization of the unstable intermediate 5-aminolevulinoyl-CoA (ALA-CoA) to form 2,5-piperidinedione , a six-membered ring byproduct.[1][2] This occurs in competition with the desired enzymatic cyclization to the five-membered this compound.

Q2: How can I monitor the progress of the reaction and the formation of side products?

A2: High-performance liquid chromatography (HPLC) is a suitable method for monitoring the reaction progress. You can track the consumption of the starting material (e.g., 5-aminolevulinic acid) and the formation of the desired product and the 2,5-piperidinedione byproduct. Mass spectrometry can be coupled with HPLC (LC-MS) for simultaneous detection and identification of the compounds in the reaction mixture.

Q3: What purification methods are recommended for isolating this compound?

A3: Due to the polar nature of this compound, purification can be achieved using normal-phase or reversed-phase column chromatography. The choice of the stationary and mobile phases will depend on the specific derivatives and impurities present. It is crucial to handle the compound carefully as enaminones can be sensitive to acidic or basic conditions.

Q4: Are there any particular safety precautions to consider when working with 5-aminolevulinic acid and its derivatives?

A4: 5-Aminolevulinic acid is a photosensitizer. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn. Reactions should be carried out in a well-ventilated fume hood. Protect the compound and reaction mixtures from light, especially if there is a potential for the formation of porphyrins.

Quantitative Data Summary

Intermediate Parameter Value Conditions Reference
5-Aminolevulinoyl-CoA (ALA-CoA)Half-life~10 minutesIncubation conditions for off-pathway cyclization[1][2]

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound

This protocol is based on the described biosynthetic pathway.

Materials:

  • 5-Aminolevulinic acid (ALA)

  • Acyl-CoA ligase (ACL) enzyme

  • 5-Aminolevulinate synthase (ALAS) enzyme

  • ATP (Adenosine triphosphate)

  • CoA (Coenzyme A)

  • Reaction Buffer (e.g., HEPES buffer, pH 7.5)

  • Quenching solution (e.g., acid or base to stop the enzymatic reaction)

  • Analytical equipment (HPLC, LC-MS)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 5-aminolevulinic acid in the reaction buffer.

  • Enzymatic Activation: Add ATP, CoA, and the Acyl-CoA ligase enzyme to the reaction mixture to initiate the formation of 5-aminolevulinoyl-CoA.

  • Enzymatic Cyclization: Immediately following the activation step, introduce the 5-Aminolevulinate synthase enzyme to catalyze the intramolecular cyclization of ALA-CoA to this compound.

  • Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture, quench the enzymatic activity, and analyze the sample by HPLC or LC-MS to monitor the formation of the product and the 2,5-piperidinedione byproduct.

  • Reaction Workup and Purification: Once the reaction has reached completion or optimal conversion, terminate the reaction by quenching the enzymes. The product can then be purified from the reaction mixture using appropriate chromatographic techniques.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Side Reaction 5-Aminolevulinic_Acid 5-Aminolevulinic_Acid Activated_Intermediate 5-Aminolevulinoyl-CoA 5-Aminolevulinic_Acid->Activated_Intermediate Activation (Enzymatic or Chemical) Target_Product This compound Activated_Intermediate->Target_Product Intramolecular Cyclization (5-exo-trig) Side_Product 2,5-Piperidinedione Activated_Intermediate->Side_Product Intramolecular Cyclization (6-endo-trig)

Caption: Synthetic pathway showing the formation of this compound and the competing side reaction.

Troubleshooting_Workflow Start Low Yield or Impurity Detected Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (pH, Temp, Catalyst) Start->Check_Conditions Monitor_Reaction Monitor Reaction Kinetics (HPLC, LC-MS) Check_Purity->Monitor_Reaction Check_Conditions->Monitor_Reaction Identify_Byproduct Characterize Major Impurity (NMR, MS) Monitor_Reaction->Identify_Byproduct Optimize Optimize Reaction Conditions to Favor Main Product Identify_Byproduct->Optimize Purify Develop/Optimize Purification Protocol Optimize->Purify Success Successful Synthesis Purify->Success

Caption: A general workflow for troubleshooting issues in the synthesis of this compound.

References

stability and degradation of 2-amino-3-hydroxycyclopentenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-3-hydroxycyclopentenone. The information provided is based on the chemical properties of its functional groups, as specific stability and degradation data for this compound are limited in published literature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Unexpected formation of a new compound, loss of starting material upon dissolution in acidic buffer. Acid-catalyzed hydrolysis of the enamine. The enamine functional group in this compound is susceptible to hydrolysis under acidic conditions, which would lead to the formation of a ketone and an amine.[1][2][3]- Maintain a neutral or slightly basic pH for your solutions.- If acidic conditions are necessary, consider minimizing the exposure time and temperature.- Use aprotic solvents if the experimental design allows.
Solution turns brown or a precipitate forms over time. Oxidation and/or polymerization. The allylic alcohol and the enamine moieties are susceptible to oxidation. The α,β-unsaturated ketone system can be prone to polymerization, especially when exposed to light, heat, or impurities.- Store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared solutions.- Protect solutions from light by using amber vials or wrapping containers in foil.- Store stock solutions at low temperatures (-20°C or -80°C).
Inconsistent results in bioassays. Degradation of the compound in the assay medium. The compound may be unstable in the specific buffer, pH, or temperature of the bioassay, leading to a lower effective concentration.- Perform a stability study of the compound in the assay medium under the exact experimental conditions.- Prepare fresh solutions of the compound immediately before each experiment.- Include a positive control to monitor for assay variability.
Difficulty in purifying the compound. Thermal instability. The compound may degrade at elevated temperatures used during purification techniques like distillation or high-temperature chromatography.- Utilize purification methods that can be performed at low temperatures, such as flash chromatography with a cooled column.- If using chromatography, choose a solvent system that allows for rapid elution.- For solvent removal, use a rotary evaporator at low temperature and reduced pressure.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

To ensure maximum stability, solid this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (ideally -20°C or below).

2. What is the recommended solvent for preparing stock solutions?

For short-term storage, high-purity, anhydrous aprotic solvents such as DMSO or DMF are recommended. For longer-term storage, it is advisable to store the compound in solid form and prepare solutions fresh for each experiment. If aqueous buffers are required, they should be freshly prepared and maintained at a neutral or slightly basic pH.

3. How can I monitor the stability of this compound in my experimental conditions?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. This involves analyzing samples of your compound in the experimental medium at various time points and looking for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

4. What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are predicted:

  • Hydrolysis: The enamine moiety can hydrolyze, particularly in the presence of acid, to yield a dicarbonyl compound.[1][2][3]

  • Oxidation: The allylic alcohol and the electron-rich enamine system are susceptible to oxidation, which can lead to a variety of oxidized byproducts.

  • Polymerization: Like many α,β-unsaturated ketones, it may be prone to polymerization, especially under thermal or photolytic stress.

5. Is this compound sensitive to light?

Yes, compounds with conjugated systems and heteroatoms can be light-sensitive. It is recommended to handle the compound and its solutions in low-light conditions and to store them in light-protecting containers.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound based on the reactivity of its functional groups.

Hydrolysis_Pathway This compound This compound Protonation Protonation This compound->Protonation H+ Iminium_ion Iminium Ion Intermediate Protonation->Iminium_ion Water_attack Nucleophilic Attack by Water Iminium_ion->Water_attack H2O Carbinolamine Carbinolamine Intermediate Water_attack->Carbinolamine Proton_transfer Proton Transfer Carbinolamine->Proton_transfer Elimination Elimination of Ammonia Proton_transfer->Elimination Diketone Cyclopentane-1,2-dione Elimination->Diketone

Caption: Predicted acid-catalyzed hydrolysis pathway.

Oxidation_Pathway start This compound oxidant Oxidizing Agent (e.g., O2, Peroxides) start->oxidant epoxidation Epoxidation of Double Bond oxidant->epoxidation alcohol_oxidation Oxidation of Allylic Alcohol oxidant->alcohol_oxidation complex_products Complex Mixture of Oxidized Products epoxidation->complex_products alcohol_oxidation->complex_products

Caption: Predicted oxidation pathways.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions. The goal is to induce degradation to an extent that allows for the identification of potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and 60°C.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

  • Thermal Degradation: Store the stock solution at 60°C. For solid-state thermal degradation, place the solid compound in a 60°C oven.

  • Photostability: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

3. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

4. Data Evaluation:

  • Monitor the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Elucidate the structure of significant degradation products using techniques like LC-MS and NMR.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Base Base Oxidation Oxidation Heat Heat Light Light Stock_Solution Prepare Stock Solution of This compound Expose_to_Stress Expose Aliquots to Stress Conditions Stock_Solution->Expose_to_Stress Time_Points Sample at Various Time Points Expose_to_Stress->Time_Points Analysis Analyze by Stability-Indicating HPLC Method Time_Points->Analysis Data_Evaluation Evaluate Degradation and Identify Products Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study.

References

troubleshooting NMR and mass spectrometry of 2-amino-3-hydroxycyclopentenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-3-hydroxycyclopentenone. The information focuses on resolving common issues encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) experiments.

NMR Spectroscopy Troubleshooting

This section addresses common problems observed during the NMR analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why do my NMR peaks appear broad? A1: Peak broadening can result from several factors:

  • Poor Shimming: The magnetic field homogeneity may need optimization. Re-shimming the spectrometer is the first step.

  • Sample Concentration: Highly concentrated samples can increase solution viscosity, leading to broader lines.[1] If your sample is too concentrated, it may be difficult or impossible to shim correctly.[2]

  • Insoluble Material: The presence of suspended solid particles will distort the magnetic field homogeneity, causing broad and indistinct peaks.[1] It is crucial to filter all samples into the NMR tube to remove any particulate matter.[1][3]

  • Paramagnetic Impurities: Contamination with paramagnetic substances can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: The amine (-NH2) and hydroxyl (-OH) protons can undergo chemical exchange with the solvent or other molecules, which often results in broad signals.

Q2: I see unexpected peaks in my spectrum. What is their source? A2: Extraneous peaks are typically from solvent impurities or contaminants.

  • Residual Solvents: Acetone is a very common contaminant from cleaning NMR tubes; it can take hours to disappear from a tube even after oven drying.[4] Ethyl acetate can also be difficult to remove from a sample, even under high vacuum.[4]

  • Water: Many deuterated solvents are hygroscopic and can absorb atmospheric moisture.[4] A broad peak around 1.5 ppm in CDCl3 often corresponds to water.[5]

  • Silicone Grease: If silicone grease was used for any reaction glassware, it can appear in the spectrum, typically around 0 ppm.[5]

  • Plasticizers: Phthalates from vinyl tubing can be extracted by organic solvents and contaminate your sample.[5]

Q3: The peaks for my -OH and -NH protons are not visible or are very broad. How can I confirm their presence? A3: These protons are "exchangeable" and often appear as broad singlets or may not be visible at all. To confirm their identity, you can perform a "D₂O shake" experiment. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The exchangeable -OH and -NH protons will be replaced by deuterium, causing their corresponding peaks to disappear from the ¹H NMR spectrum.[4]

Q4: My sample concentration is very low. How can I improve the signal-to-noise ratio? A4: For dilute samples, the primary method to improve the signal-to-noise (S/N) ratio is to increase the number of scans. The S/N ratio increases with the square root of the number of scans. Also, ensure you are using the correct amount of material for your experiment; ¹H NMR typically requires 5-25 mg, while ¹³C NMR is much less sensitive and may require 50-100 mg for a good spectrum in a reasonable time.[3]

Mass Spectrometry Troubleshooting

This section focuses on issues related to the mass spectrometric analysis of this compound, with an emphasis on Electrospray Ionization (ESI). ESI is a soft ionization technique, making it well-suited for analyzing potentially fragile molecules without causing significant fragmentation.[6][7]

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected molecular ion peak ([M+H]⁺). Why? A1: Several factors could lead to a missing molecular ion peak:

  • In-source Fragmentation: Although ESI is a soft technique, some fragmentation can occur in the ion source if the instrument parameters (e.g., capillary voltage, temperature) are too harsh. Try reducing the source energy.

  • Formation of Adducts: Instead of protonation, your molecule might be forming adducts with salts present in the sample or solvent. Look for peaks corresponding to [M+Na]⁺ (M+23) or [M+K]⁺ (M+39).

  • Poor Ionization: The molecule may not be ionizing efficiently under the chosen conditions. Adjust the solvent system; adding a small amount of acid (like formic acid) for positive mode or base (like ammonium hydroxide) for negative mode can improve ionization.

Q2: What are the likely fragmentation patterns for this compound in MS/MS? A2: Tandem mass spectrometry (MS/MS) can provide structural information. Based on the functional groups, common neutral losses would be:

  • Loss of H₂O (18 Da): From the hydroxyl group.

  • Loss of NH₃ (17 Da): From the amino group.

  • Loss of CO (28 Da): A common fragmentation for cyclic ketones.[8]

  • Combined Losses: Sequential losses, such as (H₂O + CO), are also possible.[9] Alpha-cleavage adjacent to the amino group is a dominant fragmentation pathway for aliphatic amines.[10]

Q3: My spectrum shows multiple peaks with different m/z values. What are they? A3: ESI can produce multiply charged ions, although this is more common for large macromolecules like proteins.[11] For a small molecule, multiple peaks are more likely due to:

  • Adducts: As mentioned, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common.

  • Solvent Adducts: You may observe adducts with solvent molecules (e.g., [M+CH₃CN+H]⁺ if using acetonitrile).

  • Contaminants: The peaks could be from impurities in your sample.

Q4: How can I improve the quality of my ESI-MS data? A4:

  • Sample Purity: Ensure your sample is as pure as possible. Salts and detergents can suppress the analyte signal.

  • Solvent Choice: Use volatile solvents like methanol, acetonitrile, and water.[7] Non-volatile buffers (e.g., phosphate) should be avoided.

  • Flow Rate: For sensitive analyses, using nano-electrospray (nano-ESI) with its lower flow rates can improve desolvation and ionization efficiency.[6]

Experimental Protocols & Data

Protocol 1: Standard NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-25 mg of your compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

  • Choose Solvent: Select a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Dissolve Sample: Place the compound in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[12][13]

  • Ensure Homogeneity: Gently vortex or shake the vial until the sample is completely dissolved. Visually inspect for any suspended particles.[3]

  • Filter Sample: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean NMR tube. Do not use cotton wool, as it can be dissolved by some solvents.[1]

  • Cap and Label: Cap the NMR tube and label it clearly with the sample identity, solvent, and your name.[13]

Table 1: Recommended Sample Parameters for NMR

Parameter¹H NMR¹³C NMRJustification
Sample Mass 5–25 mg[3]50–100 mg[3]¹³C has a much lower natural abundance and sensitivity than ¹H, requiring more material.[1]
Solvent Volume 0.6–0.7 mL0.6–0.7 mLStandard volume for most 5 mm NMR tubes to ensure proper positioning in the coil.
Concentration ~10–50 mM~100–300 mMBalances good signal against potential line broadening from high viscosity.[1]

Protocol 2: ESI-MS Sample Preparation and Analysis

  • Prepare Stock Solution: Dissolve a small amount (~1 mg) of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.

  • Dilute Sample: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent system appropriate for ESI, typically a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water).

  • Add Modifier (Optional): To promote ionization, add a small amount of a volatile acid or base. For positive ion mode ([M+H]⁺), add 0.1% formic acid. For negative ion mode ([M-H]⁻), add 0.1% ammonium hydroxide.

  • Infuse Sample: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire Data: Set the ESI source parameters (capillary voltage, gas flow, temperature) to optimal values for the analyte and acquire the mass spectrum.

Visualizations

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation Sample Purified Compound PrepNMR Prepare NMR Sample Sample->PrepNMR PrepMS Prepare MS Sample Sample->PrepMS RunNMR Acquire NMR Spectra (¹H, ¹³C, 2D) PrepNMR->RunNMR RunMS Acquire MS Spectra (Full Scan, MS/MS) PrepMS->RunMS InterpNMR Interpret NMR Data (Structure, Purity) RunNMR->InterpNMR InterpMS Interpret MS Data (Mass, Fragmentation) RunMS->InterpMS Final Final Structure Confirmation InterpNMR->Final InterpMS->Final

Caption: General analytical workflow for structural characterization.

G Start Broad Peaks Observed in ¹H NMR Spectrum CheckShim Is the shim poor? Start->CheckShim ReShim Action: Re-shim the magnet manually or using gradient shimming CheckShim->ReShim Yes CheckSample Is the sample homogeneous and fully dissolved? CheckShim->CheckSample No ReShim->CheckSample Filter Action: Re-prepare sample. Ensure complete dissolution and filter out any solids. CheckSample->Filter No CheckConc Is the sample highly concentrated? CheckSample->CheckConc Yes Filter->CheckConc Dilute Action: Dilute the sample and re-acquire the spectrum. CheckConc->Dilute Yes Paramagnetic Consider paramagnetic contamination or chemical exchange. CheckConc->Paramagnetic No

References

challenges in the chemical synthesis of hydrophobic peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these difficult sequences.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of hydrophobic peptides so challenging?

The primary challenges in synthesizing hydrophobic peptides stem from their tendency to aggregate and their poor solubility in common solvents.[1][2] This is due to the high content of hydrophobic amino acid residues (e.g., Val, Leu, Ile, Phe, Trp, Met, Ala) which promotes the formation of stable secondary structures like β-sheets through inter- and intramolecular hydrogen bonding.[3][4][5] This aggregation can lead to:

  • Incomplete coupling reactions: The growing peptide chain on the solid support can fold and aggregate, making the N-terminus inaccessible for the next amino acid to be coupled. This results in truncated or deletion sequences.[3]

  • Difficulties in monitoring reaction completion: Standard monitoring tests like the Kaiser test may give false negatives with aggregated sequences, as the ninhydrin reagent cannot access the free amines.[6][7]

  • Poor solubility of the crude peptide: After cleavage from the resin, the hydrophobic peptide often precipitates from the cleavage cocktail or is difficult to dissolve for purification.[8][9][10]

  • Challenges in purification: During reverse-phase HPLC (RP-HPLC), hydrophobic peptides can irreversibly adsorb to the column's stationary phase, leading to low recovery and poor peak shape.[11][12][13]

Q2: What are the initial steps to consider when planning the synthesis of a known hydrophobic peptide?

Proactive planning is crucial for the successful synthesis of hydrophobic peptides. Key considerations include:

  • Sequence analysis: Identify hydrophobic stretches and potential aggregation-prone regions. A rule of thumb is to be cautious when the sequence contains over 40% hydrophobic residues.[4]

  • Resin selection: Utilizing a low-substitution resin can help to minimize inter-chain aggregation by increasing the distance between growing peptide chains.

  • Strategic incorporation of backbone modifications: Plan to incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb-dipeptides at regular intervals (e.g., every 6 residues) within the problematic sequences.[7]

  • Choice of solvent: While DMF is a common solvent for solid-phase peptide synthesis (SPPS), N-methyl-2-pyrrolidone (NMP) often provides better solvation for hydrophobic peptides and can improve synthesis outcomes.[14][15]

Q3: How can I improve the solubility of my purified hydrophobic peptide for biological assays?

Solubilizing hydrophobic peptides requires a systematic approach. Here is a general protocol to follow:

  • Start with a small amount: Always test the solubility with a small aliquot of your peptide to avoid wasting the entire batch.[9][10]

  • Initial solvent choice:

    • For peptides with a net positive charge, try dissolving in water first. If that fails, add a small amount of acetic acid (10-30%).[9]

    • For peptides with a net negative charge, try dissolving in water first. If unsuccessful, add a small amount of 0.1M ammonium bicarbonate.

    • For neutral or highly hydrophobic peptides (>50% hydrophobic residues), start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[10][16][17]

  • Sonication: After adding the initial solvent, sonicate the sample to aid dissolution.[10][17]

  • Gradual addition of aqueous buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing.[16] If the solution becomes cloudy, you have reached the solubility limit.

  • Centrifugation: Before use in any assay, centrifuge your peptide solution to pellet any undissolved material.[16]

Troubleshooting Guides

Problem 1: Incomplete Coupling Reactions and Low Crude Purity

Symptoms:

  • Positive Kaiser test (or other amine test) after coupling.[6]

  • Presence of significant deletion sequences in the crude product analysis by mass spectrometry.

  • Low overall yield of the desired peptide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
On-resin aggregation 1. Switch to a more effective solvent: NMP generally has better solvating properties for hydrophobic peptides than DMF.[14][15] A "magic mixture" (DCM/DMF/NMP 1:1:1) can also be effective.[2][7] 2. Incorporate backbone modifications: Introduce pseudoproline dipeptides (at Ser or Thr residues) or Dmb-dipeptides (at Gly residues) to disrupt secondary structure formation.[3][7][18] 3. Elevated temperature: Perform the coupling reactions at a higher temperature (e.g., 50-75°C) to disrupt aggregation and improve reaction kinetics.[5]Protocol for using Pseudoproline Dipeptides: 1. Dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (5 eq.) and a coupling reagent like HATU (5 eq.) in a minimal volume of DMF or NMP. 2. Add DIPEA (10 eq.) and mix. 3. Immediately add the solution to the deprotected resin and couple for 1-2 hours. 4. Monitor the coupling using the Kaiser test.[6]
Steric hindrance 1. Double coupling: Repeat the coupling step with fresh reagents. 2. Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents to phosphonium or iminium salts like HBTU, HATU, or PyBOP.[19]Standard Double Coupling Protocol: 1. After the initial coupling, wash the resin with DMF. 2. Repeat the coupling step with a fresh solution of the activated amino acid.
Incomplete Fmoc deprotection 1. Increase deprotection time: Extend the piperidine treatment time. 2. Use a stronger base: Add a small percentage of DBU to the piperidine solution.DBU Deprotection Protocol: 1. Prepare a solution of 2% DBU and 20% piperidine in DMF. 2. Treat the resin with this solution for the standard deprotection time.
Problem 2: Poor Solubility of the Crude Peptide After Cleavage

Symptoms:

  • The peptide precipitates out of the TFA cleavage cocktail.

  • The lyophilized crude peptide is difficult to dissolve in any solvent for purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
High hydrophobicity 1. Use a solubility-enhancing cleavage cocktail: Add a small amount of a solvent like hexafluoroisopropanol (HFIP) to the TFA cocktail to keep the peptide in solution. 2. Precipitation and washing: Precipitate the peptide in cold diethyl ether, then wash the precipitate with water to remove scavengers and other hydrophilic impurities.[20] 3. Incorporate a temporary hydrophilic tag: Synthesize the peptide with a C-terminal or N-terminal hydrophilic tag (e.g., a poly-arginine tag) that can be cleaved off after purification.[1]Solubility Test Protocol: 1. Place a small, known amount of the lyophilized peptide in several different vials. 2. To each vial, add a different solvent (e.g., water, 10% acetic acid, acetonitrile, DMSO, DMF). 3. Vortex and sonicate each vial. 4. Observe for complete dissolution (a clear solution with no visible particles).[9][10]
Problem 3: Low Recovery and Poor Peak Shape During RP-HPLC Purification

Symptoms:

  • The peptide peak is broad or shows significant tailing.

  • The amount of purified peptide recovered is significantly lower than the amount injected.[11]

  • No peptide is observed eluting from the column.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Protocol
Irreversible binding to the column 1. Use a less hydrophobic stationary phase: Switch from a C18 column to a C8, C4, or phenyl column.[11] 2. Increase the organic modifier concentration in the mobile phase: A higher concentration of acetonitrile or isopropanol may be needed to elute the peptide. 3. Elevate the column temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve solubility and reduce secondary interactions with the stationary phase.Troubleshooting Low Recovery: 1. After a run with low recovery, inject a blank (the solvent used to dissolve the sample, e.g., DMSO).[11] 2. If a peak corresponding to your peptide appears in the blank run, it indicates that the peptide is sticking to the column and slowly eluting. 3. To recover the remaining peptide, wash the column with a strong solvent mixture, such as 100% isopropanol.
On-column aggregation 1. Lower the sample concentration: Inject a more dilute solution of the peptide. 2. Add a chaotropic agent to the mobile phase: Including a low concentration of guanidine hydrochloride or urea in the mobile phase can help to disrupt aggregation.General RP-HPLC Method for Hydrophobic Peptides: * Column: C4 or Phenyl-Hexyl * Mobile Phase A: 0.1% TFA in Water * Mobile Phase B: 0.1% TFA in Acetonitrile * Gradient: A shallow gradient (e.g., 0.5% B/min) may be necessary to achieve good separation. * Temperature: 40-60°C

Data Summary

Table 1: Comparison of Solvents for Solid-Phase Peptide Synthesis of Hydrophobic Peptides

SolventPropertiesImpact on Hydrophobic Peptide Synthesis
DMF (Dimethylformamide) Standard SPPS solvent, polar aprotic.Can be inadequate for solvating highly aggregated hydrophobic peptides.[14][15]
NMP (N-Methyl-2-pyrrolidone) More polar and better solvating properties than DMF.Often improves coupling efficiency and crude purity for hydrophobic sequences.[14][15]
"Magic Mixture" (DCM/DMF/NMP 1:1:1) A highly solvating mixture.Can significantly improve the synthesis of "difficult" sequences by preventing on-resin aggregation.[2]
DMSO (Dimethyl sulfoxide) Strong hydrogen bond acceptor.Can disrupt β-sheet formation and improve solubility, often used as a co-solvent.[15]

Table 2: Strategies to Improve Hydrophobic Peptide Synthesis and Their Impact on Yield and Purity

StrategyDescriptionReported Impact
Pseudoproline Dipeptides Reversible backbone modification that introduces a "kink" in the peptide chain, disrupting secondary structure.Can lead to up to a 10-fold increase in product yield for highly aggregated sequences.[3]
Dmb-Dipeptides Backbone protection at glycine residues that prevents aggregation.Improves synthesis efficiency and purity, especially for Gly-rich sequences.[7][18]
Elevated Temperature Performing coupling at higher temperatures (e.g., 50-75°C).Increases reaction rates and disrupts aggregation, leading to higher purity and yield. Can increase the risk of racemization for sensitive amino acids like His and Cys.[5]
Chaotropic Agents Salts like LiCl or KSCN added to the coupling mixture.Disrupt hydrogen bonding and improve solvation of the peptide-resin complex.[7]
Hydrophilic Tags A temporary hydrophilic sequence added to the N- or C-terminus.Significantly improves solubility for purification and can be cleaved off post-purification.[1]

Visual Workflows

G Troubleshooting Workflow for Failed Hydrophobic Peptide Synthesis start Failed Synthesis (Low Yield/Purity) check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_deprotection Check Fmoc Deprotection check_coupling->check_deprotection Negative recouple Recouple with Stronger Reagent (e.g., HATU) incomplete_coupling->recouple recouple->check_coupling incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete aggregation Suspect Aggregation check_deprotection->aggregation Complete modify_deprotection Modify Deprotection (Longer time / Add DBU) incomplete_deprotection->modify_deprotection modify_deprotection->check_deprotection implement_strategies Implement Anti-Aggregation Strategies aggregation->implement_strategies Yes strategies 1. Switch to NMP or 'Magic Mixture' 2. Incorporate Pseudoprolines/Dmb 3. Increase Coupling Temperature implement_strategies->strategies resynthesize Re-synthesize Peptide implement_strategies->resynthesize success Successful Synthesis resynthesize->success

Caption: Troubleshooting workflow for a failed hydrophobic peptide synthesis.

G Decision Tree for Improving Hydrophobic Peptide Solubility start Hydrophobic Peptide with Poor Solubility check_charge Determine Net Charge of the Peptide start->check_charge positive_charge Net Positive Charge check_charge->positive_charge > 0 negative_charge Net Negative Charge check_charge->negative_charge < 0 neutral_charge Net Neutral Charge check_charge->neutral_charge = 0 acidic_buffer Use Acidic Buffer (e.g., 10% Acetic Acid) positive_charge->acidic_buffer basic_buffer Use Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) negative_charge->basic_buffer organic_solvent Use Organic Solvent (DMSO, DMF, ACN) neutral_charge->organic_solvent still_insoluble Still Insoluble? acidic_buffer->still_insoluble basic_buffer->still_insoluble organic_solvent->still_insoluble co_solvent Use Co-solvent System (e.g., Organic + Aqueous) still_insoluble->co_solvent Yes success Soluble Peptide still_insoluble->success No modify_peptide Consider Peptide Modification (e.g., Hydrophilic Tags) co_solvent->modify_peptide If still insoluble co_solvent->success Soluble modify_peptide->success

Caption: Decision tree for selecting a strategy to improve peptide solubility.

References

Technical Support Center: Overcoming Low Yields in Cycloaddition Reactions of Cyclopentadienones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cycloaddition reactions involving cyclopentadienones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My cycloaddition reaction with a cyclopentadienone is resulting in a low yield or no product. What are the most common causes?

A1: Low yields in these reactions can stem from several factors:

  • Steric Hindrance: Bulky substituents on either the cyclopentadienone or the dienophile can impede the approach of the reacting partners.[1]

  • Poor Dienophile Reactivity: Dienophiles with electron-donating groups are generally less reactive in normal electron-demand Diels-Alder reactions.[2]

  • Unfavorable Reaction Conditions: Suboptimal temperature, solvent, or reaction time can significantly impact the yield.

  • Retro-Diels-Alder Reaction: The desired cycloaddition may be reversible at elevated temperatures, leading to the decomposition of the product back to the starting materials.[3][4]

  • Dimerization of Cyclopentadienone: Some cyclopentadienones are highly reactive and can dimerize, reducing the concentration of the diene available to react with the intended dienophile.[5]

  • Side Reactions: At higher temperatures, unwanted side reactions such as thermal decarbonylation of the cyclopentadienone adducts can occur, leading to byproducts.[1]

Q2: How do substituents on the cyclopentadienone affect the reaction yield?

A2: Substituents play a crucial role in both the electronic and steric properties of the cyclopentadienone. Electron-donating groups on the diene can facilitate the reaction with an electron-poor dienophile.[2] Conversely, bulky substituents can sterically hinder the cycloaddition. For instance, tetraphenylcyclopentadienone can exhibit lower reactivity due to steric hindrance compared to analogues with smaller substituents.[1]

Q3: What is the role of the dienophile's electronic properties?

A3: In a normal-demand Diels-Alder reaction, the rate is enhanced when the dienophile possesses electron-withdrawing groups (e.g., carbonyls, nitriles).[2][6] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap between the diene and dienophile and a faster reaction. If your dienophile is electron-rich, consider if an inverse-electron-demand Diels-Alder is a possibility, which would require an electron-poor diene.

Q4: Can the retro-Diels-Alder reaction be suppressed?

A4: Yes. The retro-Diels-Alder reaction is often favored at higher temperatures.[6] Running the reaction at the lowest effective temperature can help minimize product decomposition. Additionally, if the desired product is stable, removing it from the reaction mixture as it forms (e.g., by crystallization) can drive the equilibrium towards the product side. In some cases, using a dienophile that forms a more thermodynamically stable adduct can also prevent the reverse reaction.

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Materials

If you are observing a significant amount of unreacted starting materials, follow these troubleshooting steps.

Troubleshooting Workflow:

LowConversion start Low or No Conversion Observed check_reactivity Step 1: Evaluate Reactant Electronic Properties start->check_reactivity check_sterics Step 2: Assess Steric Hindrance check_reactivity->check_sterics If electronics are suitable use_catalyst Step 5: Consider a Lewis Acid Catalyst check_reactivity->use_catalyst If dienophile is electron-neutral/rich optimize_temp Step 3: Optimize Reaction Temperature check_sterics->optimize_temp If sterics are not prohibitive end_point Improved Conversion check_sterics->end_point Modify reactants to reduce sterics optimize_solvent Step 4: Screen Different Solvents optimize_temp->optimize_solvent If temperature change is ineffective optimize_temp->end_point If successful optimize_solvent->use_catalyst If solvent change is ineffective optimize_solvent->end_point If successful use_catalyst->end_point

Figure 1. Troubleshooting workflow for low or no conversion.

Detailed Steps:

  • Evaluate Reactant Electronic Properties:

    • Problem: Your dienophile may not be sufficiently electron-poor for a normal-demand Diels-Alder reaction with the cyclopentadienone.

    • Solution: If possible, switch to a dienophile with stronger electron-withdrawing groups. Alternatively, if your cyclopentadienone has electron-withdrawing groups, consider using an electron-rich dienophile in an inverse-electron-demand pathway.

  • Assess Steric Hindrance:

    • Problem: Bulky groups on either reactant can prevent them from achieving the necessary transition state geometry.

    • Solution: If feasible, redesign your reactants to reduce steric bulk near the reaction centers.

  • Optimize Reaction Temperature:

    • Problem: The reaction may have a significant activation energy that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Be mindful that excessively high temperatures can promote the retro-Diels-Alder reaction or other side reactions.[1][7] Microwave heating can sometimes be effective in promoting the reaction at lower overall reaction times.[8]

  • Screen Different Solvents:

    • Problem: The solvent can influence reaction rates through polarity and its ability to solvate the transition state. Polar solvents can sometimes accelerate Diels-Alder reactions.[9]

    • Solution: Screen a range of solvents with varying polarities. Toluene and chloroform are common starting points.[1]

  • Consider a Lewis Acid Catalyst:

    • Problem: The energy of the dienophile's LUMO may still be too high for an efficient reaction.

    • Solution: The addition of a Lewis acid (e.g., AlCl₃, NbCl₅) can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction, often allowing for lower reaction temperatures.[10][11][12]

Issue 2: Formation of Significant Byproducts

If your reaction is proceeding but you are isolating a mixture of products, consider the following.

Troubleshooting Workflow:

ByproductFormation start Significant Byproduct Formation identify_byproduct Step 1: Characterize Byproducts (NMR, MS) start->identify_byproduct check_retro Is it the retro-Diels-Alder product? identify_byproduct->check_retro check_dimer Is it the cyclopentadienone dimer? identify_byproduct->check_dimer check_decarb Is it a decarbonylated product? identify_byproduct->check_decarb lower_temp Lower Reaction Temperature check_retro->lower_temp Yes increase_dienophile_conc Increase Dienophile Concentration/Rate of Addition check_dimer->increase_dienophile_conc Yes check_decarb->lower_temp Yes use_catalyst Use Lewis Acid to Lower Temperature lower_temp->use_catalyst If conversion becomes too low end_point Increased Product Purity lower_temp->end_point increase_dienophile_conc->end_point use_catalyst->end_point

Figure 2. Troubleshooting workflow for byproduct formation.

Detailed Steps:

  • Characterize Byproducts: Use techniques like NMR and Mass Spectrometry to identify the structure of the major byproducts. This will inform your troubleshooting strategy.

  • Managing Retro-Diels-Alder:

    • Problem: The byproduct is identified as the starting materials, indicating the product is reverting. This is common at elevated temperatures.[4]

    • Solution: Decrease the reaction temperature. If the reaction rate becomes too slow, consider using a Lewis acid catalyst to promote the forward reaction at a lower temperature.[10]

  • Preventing Cyclopentadienone Dimerization:

    • Problem: The byproduct is a dimer of the cyclopentadienone. This occurs when the cyclopentadienone is highly reactive and the dienophile concentration is low or the dienophile is unreactive.[5]

    • Solution: Add the cyclopentadienone slowly to a solution of the dienophile to maintain a low concentration of the free diene. Alternatively, increasing the concentration of the dienophile can help to outcompete the dimerization reaction.

  • Avoiding Thermal Decomposition:

    • Problem: Byproducts may arise from thermal decomposition, such as decarbonylation of the Diels-Alder adduct.[1]

    • Solution: Similar to managing the retro-Diels-Alder reaction, lowering the reaction temperature is the primary solution.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Cyclopentadienone-Norbornadiene Adducts.[1]

Cyclopentadienone (CPD) DerivativeDienophileSolventTemperature (°C)Time (h)Yield (%)
Tetraphenyl-CPDPe-NBD-OHToluene70217
2,5-dimethyl-3,4-diphenyl-CPDPe-NBD-OHToluene702116
1,3-diphenylcyclopenta[l]phenanthren-2-onePe-NBD-OHToluene7021>98
Tetraphenyl-CPDPe-NBD-OHChloroform7512033
2,5-dimethyl-3,4-diphenyl-CPDPe-NBD-OHToluene852442

Table 2: Influence of Lewis Acid Catalysis on Diels-Alder Reactions of 2-Cycloenones with Cyclopentadiene.[10]

Dienophile (2-Cycloenone)CatalystTemperature (°C)TimeYield (%)Endo:Exo Ratio
2-CyclohexenoneNbCl₅-7845 min95>99:1
2-CyclohexenoneAlCl₃015 min9693:7
2-CyclopentenoneNbCl₅-7830 min95>99:1
2-CyclopentenoneAlCl₃015 min9592:8

Experimental Protocols

General Protocol for a Trial Cycloaddition Reaction

This protocol provides a starting point for the Diels-Alder reaction between a cyclopentadienone and a dienophile. Optimization will be necessary based on the specific reactants.

Materials:

  • Cyclopentadienone derivative

  • Dienophile

  • Anhydrous solvent (e.g., toluene, xylene, or chloroform)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven before use.

    • Assemble the reaction apparatus (flask and condenser) and purge with an inert gas.

  • Reaction Setup:

    • To the reaction flask, add the dienophile (1.0 equivalent) and the chosen anhydrous solvent.

    • If the cyclopentadienone is stable, it can be added at this point (1.0-1.2 equivalents). If it is prone to dimerization, it should be added portion-wise or via a syringe pump once the dienophile solution is at the reaction temperature.

    • If using a Lewis acid catalyst, it should be added to the dienophile solution before the addition of the cyclopentadienone.

  • Reaction:

    • Heat the reaction mixture to the desired temperature with stirring. Common starting temperatures range from 70-110°C.[1] For highly reactive species, the reaction may proceed at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by NMR or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Experimental Workflow Diagram:

ExperimentalWorkflow prep 1. Prepare Dry Glassware and Inert Atmosphere setup 2. Add Dienophile and Solvent to Flask prep->setup add_diene 3. Add Cyclopentadienone setup->add_diene reaction 4. Heat and Stir Reaction Mixture add_diene->reaction monitor 5. Monitor Progress (TLC, NMR, GC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Cool and Remove Solvent monitor->workup Reaction Complete purify 7. Purify Product (Chromatography/Recrystallization) workup->purify analysis 8. Characterize Final Product purify->analysis

Figure 3. General experimental workflow for a cyclopentadienone cycloaddition.

References

Technical Support Center: Strategies to Reduce On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify and resolve on-resin aggregation.

Q1: How can I tell if on-resin aggregation is occurring during my synthesis?

A: On-resin aggregation is often indicated by several physical and chemical signs. A primary indicator is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[1][2] In continuous flow systems, aggregation can be detected by a flattening and broadening of the Fmoc-deprotection UV profile.[2] Additionally, standard amine tests like the Kaiser or TNBS test may become unreliable and yield false negative results, suggesting a completed reaction when the peptide N-terminus is actually inaccessible due to aggregation.[2]

Q2: My coupling and/or deprotection reactions are slow or incomplete. Could this be caused by aggregation?

A: Yes, slow or incomplete coupling and deprotection are hallmark symptoms of on-resin aggregation.[1] The formation of secondary structures, such as β-sheets, causes peptide chains to associate with each other, physically blocking reactive sites.[3][4] This prevents reagents from efficiently accessing the N-terminus for deprotection or coupling, leading to lower reaction rates and an increase in deletion sequences in the final product.

Q3: I've identified aggregation. What are the primary strategies I can implement to resolve it?

A: Once aggregation is suspected, several strategies can be employed, which fall into three main categories: modifying synthesis conditions, incorporating backbone modifications, and changing the solid support.

  • Modify Synthesis Conditions: The most immediate approaches involve changing the reaction environment. This includes switching to more effective solvating solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts.[1][5] Applying heat, either through conventional methods or microwave-assisted synthesis, is also highly effective at disrupting secondary structures.[1][6]

  • Incorporate Backbone Modifications: For known "difficult sequences," proactively inserting structure-disrupting elements is a powerful strategy.[1] This includes using pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) / 2,4-dimethoxybenzyl (Dmb) protected amino acids.[1] These modifications temporarily alter the peptide backbone, preventing the hydrogen bonding that leads to aggregation.[1][7]

  • Change the Solid Support: Using a resin with different properties can significantly impact aggregation. Switching to a low-loading (low substitution) resin or a more hydrophilic, PEG-based resin (e.g., TentaGel, NovaSyn® TG) can improve solvation of the growing peptide chain and reduce inter-chain interactions.[1][8]

Visual Guide: Troubleshooting Workflow for On-Resin Aggregation

The following workflow provides a step-by-step guide for identifying and mitigating on-resin aggregation.

Troubleshooting_Workflow start Problem: Incomplete Coupling or Deprotection check_swelling Observe Resin Swelling start->check_swelling swelling_ok Swelling is Normal check_swelling->swelling_ok Yes swelling_poor Resin is Shrunken or Not Swelling check_swelling->swelling_poor No other_issue Consider Other Issues: - Reagent degradation - Insufficient equivalents - Poor activation swelling_ok->other_issue aggregation_suspected Aggregation is Likely swelling_poor->aggregation_suspected strategy_title Implement Anti-Aggregation Strategy aggregation_suspected->strategy_title strategy1 Change Solvents (e.g., to NMP, add DMSO) strategy_title->strategy1 Immediate Actions strategy2 Increase Temperature (Conventional or Microwave) strategy_title->strategy2 Immediate Actions strategy3 Add Chaotropic Salts (e.g., NaClO4, LiCl) strategy_title->strategy3 Immediate Actions strategy4 Resynthesize with Modifications - Pseudoprolines - Dmb/Hmb derivatives - Low-load or PEG resin strategy_title->strategy4 For Difficult Sequences

Caption: A flowchart for diagnosing and addressing on-resin aggregation during SPPS.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" in the context of SPPS?

A: "Difficult sequences" are peptide chains that are prone to on-resin aggregation due to their primary amino acid sequence.[3] These sequences often contain stretches of hydrophobic and β-branched amino acids like Val, Ile, Leu, and Phe.[3][9] Additionally, sequences containing amino acids capable of forming intra-chain hydrogen bonds, such as Gln, Ser, and Thr, can also be difficult to synthesize. The aggregation is caused by the formation of stable secondary structures, which makes the growing peptide chain poorly solvated and inaccessible to reagents.[2][3]

Q2: How do pseudoproline dipeptides prevent aggregation?

A: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain and backbone amide nitrogen are cyclized to form an oxazolidine or thiazolidine ring.[10] When incorporated into a growing peptide chain, this five-membered ring structure induces a "kink," similar to a natural proline residue.[10][11] This kink disrupts the inter-chain hydrogen bonding required for β-sheet formation, which is the primary driver of aggregation.[10] By breaking up these secondary structures, pseudoprolines keep the peptide chain well-solvated and accessible for subsequent coupling and deprotection steps.[10][11] The native Ser, Thr, or Cys residue is fully restored during the final TFA cleavage step.[1]

Q3: What are the advantages and potential drawbacks of using microwave-assisted SPPS (MW-SPPS)?

A: The primary advantage of MW-SPPS is its ability to significantly accelerate both coupling and deprotection steps through rapid, uniform heating.[12][13] This not only shortens synthesis time but also disrupts aggregation, leading to higher purity and yields, especially for difficult sequences.[14][15] However, a potential drawback is that the high temperatures can promote side reactions. For sensitive amino acids like Cysteine (Cys) and Histidine (His), high temperatures can lead to increased racemization.[16] Additionally, sequences containing Asp-Gly or Asn-Gly can be more susceptible to aspartimide formation at elevated temperatures.[1] Optimized, modern microwave synthesizers often use controlled power and temperature settings to minimize these risks.

Q4: Which solvent is best for minimizing aggregation, and why?

A: Polar, aprotic solvents are essential for maintaining good solvation of the peptide-resin complex. While N,N-Dimethylformamide (DMF) is widely used, N-methylpyrrolidone (NMP) is often considered superior for preventing aggregation, particularly with hydrophobic peptides.[1][5] NMP is a slightly less polar but more effective solvating agent for growing peptide chains, which helps to prevent the inter-chain interactions that lead to aggregation.[5][17] Adding Dimethyl sulfoxide (DMSO) to DMF or NMP (up to 25%) can also enhance solvation and disrupt secondary structures.[1][17]

Quantitative Data on Anti-Aggregation Strategies

The effectiveness of various strategies can be quantified by their impact on crude peptide purity and yield.

StrategyPeptide Sequence/ContextControl ConditionImproved ConditionResultCitation(s)
Solvent Change Hydrophobic transmembrane peptide (34-mer)100% DMF80% NMP / 20% DMSOCrude yield increased from 4% to 12%.[3]
Microwave SPPS A-beta 1-42 (difficult sequence)Conventional RT SynthesisMicrowave-Assisted SynthesisAchieved 68% crude purity in under 4 hours.[12]
Pseudoproline Use Highly aggregated sequencesStandard Fmoc-amino acidsIntroduction of Pseudoproline DipeptidesCan increase product yields by up to 10-fold.[10]
Elevated Temperature Various peptidesRoom TemperatureIncreased TemperatureAllows for reduced coupling times while maintaining or improving crude purity.[18]

Visual Guide: Mechanisms of Anti-Aggregation Strategies

This diagram illustrates the two primary approaches for combating on-resin aggregation.

Mechanisms cluster_main On-Resin Aggregation (Caused by Inter-chain H-Bonding) cluster_solutions Anti-Aggregation Strategies cluster_chem cluster_phys Aggregation Peptide Chain Aggregation (β-Sheet Formation) Chemical Chemical / Backbone Modification Chemical->Aggregation Prevent / Disrupt Pseudo Pseudoprolines Chemical->Pseudo Disrupt H-bonds via backbone kinks/blocks Dmb Dmb/Hmb Groups Chemical->Dmb Disrupt H-bonds via backbone kinks/blocks Depsi Depsipeptides Chemical->Depsi Disrupt H-bonds via backbone kinks/blocks Physical Physical / Environmental Modification Physical->Aggregation Prevent / Disrupt Temp Elevated Temperature (Microwave) Physical->Temp Disrupt H-bonds via energy/solvation Solvent Chaotropic Solvents (NMP, DMSO) Physical->Solvent Disrupt H-bonds via energy/solvation Salts Chaotropic Salts Physical->Salts Disrupt H-bonds via energy/solvation

Caption: Overview of chemical and physical strategies to prevent peptide aggregation.

Key Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides (Manual Synthesis)

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq. relative to resin loading) and a coupling reagent such as HBTU or HATU (5 eq.) in a minimal volume of DMF or NMP.[2]

  • Activation: Add DIPEA (10 eq.) to the activation solution and mix thoroughly.[2]

  • Coupling: Immediately add the activated solution to the prepared peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[2]

  • Monitoring: Check for completion of the coupling using a qualitative test (e.g., TNBS test, as the Kaiser test gives a false negative for proline-like structures). If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[2]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

  • Final Cleavage: The pseudoproline's oxazolidine/thiazolidine ring will be cleaved, regenerating the native peptide sequence during the final TFA-mediated cleavage from the resin. This is typically complete within 3 hours using standard cleavage cocktails.[2]

Protocol 2: General Use of Chaotropic Salts

This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[2] This step helps to break up existing secondary structures.

  • DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.

  • Alternative: In some cases, the chaotropic salt can be added directly to the coupling mixture, although compatibility with the specific activation chemistry should be confirmed.[2]

Protocol 3: General Guidelines for Microwave-Assisted SPPS (MW-SPPS)

This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.

  • Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection Step: A typical microwave deprotection cycle uses 20% piperidine in DMF and applies microwave power to reach a set temperature (e.g., 75-90°C) for a short duration (e.g., 3 minutes).[13][16]

  • Coupling Step: A typical microwave coupling cycle involves adding the activated Fmoc-amino acid to the resin and applying microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[13][16]

  • Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For sensitive residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.[16]

  • Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions while effectively disrupting aggregation.[19]

References

Technical Support Center: Enantioselective Synthesis of α,α-Disubstituted α-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantiose-lective synthesis of α,α-disubstituted α-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of α,α-disubstituted α-amino acids?

The construction of α,α-disubstituted α-amino acids presents significant synthetic hurdles, primarily due to the steric hindrance around the quaternary α-carbon.[1][2][3] This steric congestion makes it difficult to form new bonds at this center and to control the stereochemistry, which is crucial for their biological activity. Key challenges include:

  • Steric Hindrance: The presence of two substituents on the α-carbon creates a crowded environment, impeding the approach of reagents.[1][2][3]

  • Enantioselectivity Control: Achieving high levels of enantioselectivity is difficult due to the challenge of creating a chiral environment that can effectively differentiate between the two prochiral faces of the substrate.

  • Quaternary Stereocenter Formation: The construction of a fully substituted, stereogenic carbon center is inherently challenging in organic synthesis.

  • Peptide Coupling: The steric bulk of α,α-disubstituted α-amino acids can also hinder their subsequent incorporation into peptide chains using standard coupling methods.[4]

Q2: What are the main strategic approaches for the asymmetric synthesis of these compounds?

Several key strategies have been developed to address the challenges of synthesizing α,α-disubstituted α-amino acids enantioselectively. These can be broadly categorized as:

  • Alkylation of Chiral Enolate Equivalents: This classic approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of an amino acid precursor.

  • Asymmetric Strecker Reaction: The Strecker reaction, which involves the synthesis of α-amino nitriles from ketones, can be rendered enantioselective through the use of chiral catalysts.[5]

  • Catalytic Enantioselective Methods: Modern approaches increasingly rely on catalysis, including transition metal catalysis, organocatalysis, and biocatalysis, to achieve high enantioselectivity.[2][6][7]

  • C-H Functionalization: Direct, stereoselective amination of C-H bonds at the α-position of carboxylic acids is an emerging and highly atom-economical strategy.[8][9]

Synthetic_Approaches cluster_approaches Synthetic Strategies Chiral Enolates Chiral Enolates Target Molecule α,α-Disubstituted α-Amino Acid Chiral Enolates->Target Molecule Asymmetric Strecker Asymmetric Strecker Asymmetric Strecker->Target Molecule Catalytic Methods Catalytic Methods Catalytic Methods->Target Molecule C-H Functionalization C-H Functionalization C-H Functionalization->Target Molecule Starting Material Starting Material Starting Material->Chiral Enolates Alkylation Starting Material->Asymmetric Strecker Cyanation/ Amination Starting Material->Catalytic Methods Various Transformations Starting Material->C-H Functionalization Direct Amination

Caption: Overview of major synthetic strategies for α,α-disubstituted α-amino acids.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Catalytic Reactions

Problem: The desired product is obtained in good yield, but the enantiomeric excess (ee) is low.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Catalyst/Ligand Screen a variety of chiral ligands or catalysts. The steric and electronic properties of the catalyst are critical for effective stereocontrol.Identification of a catalyst system that provides higher enantioselectivity.
Incorrect Solvent The solvent can significantly influence the transition state geometry. Perform a solvent screen to identify the optimal medium for the reaction.Improved ee due to favorable solvent-catalyst-substrate interactions.
Reaction Temperature Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer.Increased enantiomeric excess, although reaction times may be longer.
Substrate-Catalyst Mismatch The chosen catalyst may not be well-suited for the specific substrate. Consider modifying the substrate, for example, by changing protecting groups, to achieve a better match with the catalyst.Enhanced stereochemical induction and higher ee.
Issue 2: Poor Yield due to Steric Hindrance

Problem: The reaction proceeds slowly or not at all, resulting in low conversion and poor yield of the desired α,α-disubstituted product.

Potential Cause Troubleshooting Step Expected Outcome
Sterically Demanding Reagents Use less sterically hindered reagents or activating agents to facilitate the reaction.Increased reaction rate and higher conversion to the product.
Insufficient Reaction Temperature Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.Improved reaction yield, but monitor for potential side reactions or decreased enantioselectivity.
Ineffective Activation Method The method used to generate the reactive intermediate (e.g., enolate) may not be efficient. Explore alternative bases or activation protocols.More efficient formation of the key reactive species, leading to higher product yield.
Catalyst Inhibition The product or a byproduct may be inhibiting the catalyst. Consider using a higher catalyst loading or a more robust catalyst.Sustained catalytic activity throughout the reaction, resulting in better yields.

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Caption: A general workflow for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric α-Amination of a β-Ketoester

This protocol is a representative example of an organocatalytic approach to introduce the α-amino group enantioselectively.

Materials:

  • β-Ketoester (1.0 equiv)

  • Dialkyl azodicarboxylate (1.1 equiv)

  • Chiral organocatalyst (e.g., a derivative of cinchonidine or a primary amine-thiourea catalyst) (0.1 equiv)

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the β-ketoester and the chiral organocatalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature, depending on the specific catalyst and substrate).

  • Slowly add the dialkyl azodicarboxylate to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino-β-ketoester.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Asymmetric Strecker Reaction of a Ketimine

This protocol outlines a general procedure for the catalytic enantioselective Strecker reaction.[5]

Materials:

  • Ketone (1.0 equiv)

  • Amine source (e.g., ammonia, benzylamine)

  • Cyanide source (e.g., KCN, TMSCN)

  • Chiral catalyst (e.g., a chiral gadolinium complex or a chiral thiourea derivative) (0.01-0.1 equiv)

  • Solvent (e.g., THF, MeOH)

Procedure:

  • In a well-ventilated fume hood, combine the ketone and the amine source in the chosen solvent to form the ketimine in situ.

  • Add the chiral catalyst to the reaction mixture.

  • Introduce the cyanide source carefully to the mixture.

  • Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) for the specified time, monitoring by TLC or GC-MS.

  • After the reaction is complete, quench carefully with an appropriate aqueous solution (e.g., water or a buffer).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and remove the solvent in vacuo.

  • The resulting α-amino nitrile can be purified by chromatography or crystallization.

  • Subsequent hydrolysis of the nitrile group will yield the desired α,α-disubstituted α-amino acid.

  • The enantiomeric purity is typically determined after conversion to a suitable derivative (e.g., by HPLC analysis).

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst loading, temperature, and reaction time, should be optimized for each specific substrate. Always consult the primary literature for detailed experimental procedures and safety precautions.

References

Validation & Comparative

comparative analysis of enantioselective synthesis methods for cyclopentenones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Enantioselective Synthesis of Cyclopentenones for Researchers, Scientists, and Drug Development Professionals.

Chiral cyclopentenones are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their asymmetric synthesis has been a focal point of extensive research, leading to the development of several powerful methodologies. This guide provides a comparative analysis of the most prominent enantioselective methods for synthesizing cyclopentenones, categorized into metal-catalyzed, organocatalyzed, and biocatalytic approaches. We present a synopsis of their performance based on experimental data, detailed experimental protocols for key transformations, and mechanistic insights visualized through logical diagrams.

Data Presentation: A Comparative Overview

The efficacy of different enantioselective methods for cyclopentenone synthesis can be quantitatively compared by examining key parameters such as chemical yield, enantiomeric excess (ee%), and diastereoselectivity (d.r.). The following tables summarize representative data for leading catalytic systems.

Metal-Catalyzed Methods

Metal-catalyzed reactions, particularly the Pauson-Khand reaction and the Nazarov cyclization, are powerful tools for constructing the cyclopentenone core. These methods often exhibit high efficiency and stereocontrol, driven by the nature of the metal center and the chiral ligand.

Method/CatalystSubstrateYield (%)ee (%)d.r.Reference
Pauson-Khand Reaction
Rh(I)/(R)-BINAP1,6-enyne8794-[1][2]
Rh(I)/(S)-Xyl-P-PHOS1,6-chloroenyne8789-[1]
Ir(I)/(S)-tol-BINAP1,6-enyneup to 99up to 98-[3]
Co2(CO)8/chiral ligand1,6-enyne70-9070-99>20:1[4]
Nazarov Cyclization
Cu(II)/BisoxazolineDivinyl ketoneup to 95up to 98-[5]
Chiral Brønsted Acid (H8-BINOL phosphoric acid)Dienoneup to 99up to 99-[6]
Zn(OTf)2 / Chiral Spiro Phosphoric Acidβ-silyl dienone83-9387-95-[7]
Organocatalyzed Methods

Organocatalysis has emerged as a versatile and environmentally benign strategy for enantioselective synthesis. Chiral amines, such as proline and its derivatives, and chiral Brønsted acids are commonly employed to catalyze cascade reactions that form functionalized cyclopentenones.

Method/CatalystSubstrateYield (%)ee (%)d.r.Reference
Proline-catalyzed Aldol Triketone~7093-[8]
Michael Addition
Chiral Diamine/Acid2-Cyclopentenone, Dialkyl malonateup to 99up to 98-[9]
SquaramideCyclopentane-1,2-dione, Alkylidene oxindoleup to 99up to 96up to 88:12[10]
Desymmetrization
Chiral Phosphoric Acid (H8-TRIP)Cyclopentene-1,3-dione, Hydrazoneup to 99up to 96>20:1[4]
Biocatalytic Methods

Biocatalysis offers exceptional selectivity under mild reaction conditions. Enzymes such as lipases and ene-reductases are utilized for kinetic resolutions and desymmetrization reactions to produce enantiopure cyclopentenones and their precursors.

Method/EnzymeSubstrateYield (%)ee (%)Reference
Lipase-catalyzed Resolution
Candida antarctica Lipase B (CAL-B)Racemic 4-hydroxy-cyclopentenone derivative44 (ester), 43 (alcohol)>99 (ester), 95 (alcohol)[3]
Amano Lipase PSRacemic 2,3-dialkyl-4-hydroxycyclopentenone~45 (ester), ~45 (alcohol)>98 (ester), >98 (alcohol)[3]
Ene-reductase Desymmetrization
YqjM (from Bacillus subtilis)2,2-disubstituted cyclopentene-1,3-dione>99>99[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key enantioselective cyclopentenone syntheses.

Rh(I)-Catalyzed Asymmetric Pauson-Khand Reaction

Synthesis of a Chiral Bicyclic Cyclopentenone using a Rh(I)/(R)-BINAP catalyst [1][2]

  • Materials: [Rh(CO)2Cl]2 (3 mol %), (R)-BINAP (6 mol %), 1,6-enyne (1.0 equiv), Toluene (0.05 M).

  • Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, under an atmosphere of carbon monoxide (1 atm, balloon).

  • Procedure:

    • To the Schlenk flask, [Rh(CO)2Cl]2 and (R)-BINAP are added.

    • The flask is evacuated and backfilled with carbon monoxide three times.

    • Anhydrous toluene is added via syringe, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

    • A solution of the 1,6-enyne in anhydrous toluene is added dropwise to the catalyst solution.

    • The reaction mixture is heated to 110 °C and stirred for 24 hours.

    • The reaction is monitored by TLC for the consumption of the starting material.

    • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral cyclopentenone.

    • The enantiomeric excess is determined by chiral HPLC analysis.

Chiral Phosphoric Acid-Catalyzed Enantioselective Nazarov Cyclization

Synthesis of a Chiral Indanone Derivative via Asymmetric Nazarov Cyclization [6]

  • Materials: Chiral spiro phosphoric acid catalyst (e.g., (S)-TRIP, 5 mol %), ZnCl2 (10 mol %), Indole enone substrate (1.0 equiv), 1,2-Dichloroethane (DCE, 0.1 M), 4 Å molecular sieves.

  • Apparatus: An oven-dried reaction tube with a magnetic stir bar, under an argon atmosphere.

  • Procedure:

    • To the reaction tube, the chiral phosphoric acid catalyst, ZnCl2, and 4 Å molecular sieves are added.

    • The tube is sealed and evacuated and backfilled with argon three times.

    • Anhydrous DCE is added, and the mixture is stirred at room temperature.

    • The indole enone substrate is added in one portion.

    • The reaction is stirred at the specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours), with monitoring by TLC.

    • After completion, the reaction mixture is directly loaded onto a silica gel column for purification.

    • Flash chromatography (eluent: hexane/ethyl acetate gradient) provides the enantiomerically enriched cyclopenta[b]indole.

    • The enantiomeric excess is determined by chiral HPLC analysis.

Proline-Catalyzed Intramolecular Aldol Reaction

Synthesis of the Hajos-Parrish Ketone [8]

  • Materials: 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 equiv), (S)-Proline (3 mol %), Dimethylformamide (DMF).

  • Apparatus: A round-bottom flask with a magnetic stir bar.

  • Procedure:

    • The triketone substrate is dissolved in DMF in the round-bottom flask.

    • (S)-Proline is added to the solution.

    • The reaction mixture is stirred at room temperature for several hours to days, and the progress is monitored by TLC.

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography or crystallization to yield the optically active bicyclic ketol.

    • The enantiomeric excess is determined by chiral HPLC or by comparison of the optical rotation with the literature value.

Lipase-Catalyzed Kinetic Resolution

Enantioselective Acylation of a Racemic Hydroxycyclopentenone [3]

  • Materials: Racemic 4-hydroxy-2-cyclopentenone derivative (1.0 equiv), Lipase (e.g., Candida antarctica Lipase B, CAL-B), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., tert-butyl methyl ether, TBME).

  • Apparatus: A flask with a magnetic stir bar, incubated at a controlled temperature.

  • Procedure:

    • The racemic hydroxycyclopentenone is dissolved in the organic solvent in the flask.

    • The lipase and the acyl donor are added to the solution.

    • The mixture is stirred at a specific temperature (e.g., 30 °C) and the reaction is monitored for conversion (typically to ~50%) using TLC or GC.

    • Once the desired conversion is reached, the enzyme is filtered off.

    • The filtrate is concentrated under reduced pressure.

    • The resulting mixture of the acylated product and the unreacted alcohol is separated by flash column chromatography.

    • The enantiomeric excess of both the ester and the remaining alcohol is determined by chiral HPLC analysis.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex mechanisms and workflows is essential for a deeper understanding of these synthetic methods. The following diagrams, created using the DOT language, illustrate the catalytic cycles and logical relationships.

Pauson_Khand_Reaction cluster_catalyst Rh(I) Catalyst Cycle Rh_L [Rh(I)L*n] Alkyne_Complex Alkyne Complex Rh_L->Alkyne_Complex + Alkyne Metallacyclopentene Rhodacyclopentene Alkyne_Complex->Metallacyclopentene + Alkene CO_Insertion CO Insertion Metallacyclopentene->CO_Insertion + CO Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Reductive_Elimination->Rh_L Catalyst Regeneration Product Cyclopentenone Reductive_Elimination->Product

Figure 1. Catalytic cycle of the Rh(I)-catalyzed Pauson-Khand reaction.

Nazarov_Cyclization cluster_mechanism Chiral Brønsted Acid-Catalyzed Nazarov Cyclization Dienone Divinyl Ketone Protonation Protonation Dienone->Protonation Pentadienyl_Cation Pentadienyl Cation Protonation->Pentadienyl_Cation Electrocyclization 4π Conrotatory Electrocyclization Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Deprotonation Enantioselective Deprotonation Oxyallyl_Cation->Deprotonation [A*]⁻ Enol Enol Intermediate Deprotonation->Enol Catalyst_Regen H-A* Deprotonation->Catalyst_Regen Tautomerization Tautomerization Enol->Tautomerization Product Chiral Cyclopentenone Tautomerization->Product Catalyst Chiral Brønsted Acid (H-A*) Catalyst->Protonation

Figure 2. Mechanism of the chiral Brønsted acid-catalyzed Nazarov cyclization.

Proline_Catalysis cluster_cycle Proline-Catalyzed Intramolecular Aldol Reaction Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Triketone Substrate Ketone->Enamine Aldol_Addition Intramolecular Aldol Addition Enamine->Aldol_Addition Iminium Iminium Ion Aldol_Addition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Hydrolysis->Proline Catalyst Regeneration Product Chiral Ketol Hydrolysis->Product

Figure 3. Catalytic cycle for the proline-catalyzed intramolecular aldol reaction.

Biocatalytic_Resolution cluster_workflow Workflow for Lipase-Catalyzed Kinetic Resolution Racemate Racemic Cyclopentenone Alcohol (R/S) Enzymatic_Reaction Lipase + Acyl Donor Racemate->Enzymatic_Reaction Mixture Mixture of (R)-Ester and (S)-Alcohol Enzymatic_Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Product_R Enantiopure (R)-Ester Separation->Product_R Product_S Enantiopure (S)-Alcohol Separation->Product_S

Figure 4. Experimental workflow for the kinetic resolution of a racemic cyclopentenone.

Conclusion

The enantioselective synthesis of cyclopentenones is a well-developed field with a diverse array of reliable methods. Metal catalysis, particularly with rhodium and iridium, offers high efficiency for certain substrate classes. Organocatalysis provides a powerful and often more sustainable alternative, enabling complex cascade reactions with excellent stereocontrol. Biocatalysis stands out for its exceptional selectivity under mild conditions, making it an attractive option for the synthesis of sensitive molecules and for industrial applications. The choice of method will ultimately depend on the specific target molecule, desired scale, and available resources. This guide provides a starting point for researchers to compare and select the most suitable strategy for their synthetic endeavors.

References

The Biological Potential of 2-Amino-3-hydroxycyclopentenone Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

The 2-amino-3-hydroxycyclopentenone scaffold is a key structural motif found in a number of natural products and has garnered significant interest in the field of medicinal chemistry. Derivatives of this core structure have been explored for a range of biological activities, most notably as anticancer and antimicrobial agents. This guide provides a comparative analysis of the biological activities of these and related cyclopentenone derivatives, supported by available experimental data and methodologies, to offer insights for researchers and professionals in drug development.

Comparative Biological Activity

While comprehensive, direct comparative studies on a wide range of this compound derivatives are limited in publicly accessible literature, data from various studies on related cyclopentenone and heterocyclic derivatives provide valuable insights into their potential efficacy. The following tables summarize key quantitative data on the anticancer and antimicrobial activities of these compounds.

Anticancer Activity of Cyclopentenone and Related Derivatives

The cyclopentenone ring is a recognized pharmacophore in the design of anticancer agents.[1] Its reactivity is often associated with the induction of cell cycle arrest and apoptosis. The following table presents the cytotoxic activity of various cyclopentenone and other heterocyclic derivatives against several human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazone DerivativeMVB1Ishikawa (Endometrial)8.3 ± 0.5 (2D culture)[2]
Hydrazone DerivativeMVB2Ishikawa (Endometrial)9.0 ± 1.2 (2D culture)[2]
2-Aminothiazole DerivativeCompound 27HeLa (Cervical)1.6 ± 0.8[3]
2-Aminothiazole DerivativeCompound 10HT29 (Colon)2.01[3]
2-Aminothiazole DerivativeCompound 21K563 (Leukemia)16.3[3]
Amino Chalcone DerivativeCompound 13eMGC-803 (Gastric)1.52[4]
Amino Chalcone DerivativeCompound 13eHCT-116 (Colon)1.83[4]
Amino Chalcone DerivativeCompound 13eMCF-7 (Breast)2.54[4]
A-azepano-3-amino-3,4-seco-triterpenoidCompound 11FaDu (Pharynx)0.88[5]
Antimicrobial Activity of Cyclopentenone Derivatives

Cyclopentenone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential cellular processes. The table below summarizes the minimum inhibitory concentrations (MIC) of selected cyclopentenone derivatives.

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference
trans-diamino-cyclopentenoneOxime ether derivative of DCPMRSA0.976[6]
trans-diamino-cyclopentenoneOxime ether derivative of DCPVRE3.91[6]
trans-diamino-cyclopentenoneCompound 7MRSA3.91[6]
trans-diamino-cyclopentenoneCompound 8MRSA3.91[6]
trans-diamino-cyclopentenoneCompound 8VRE0.98[6]
Pyrimidine Amine DerivativeCompound 1iStreptococcus pneumoniae1[7]
Pyrimidine Amine DerivativeCompound 1iEscherichia coli1[7]
Pyrimidine Amine DerivativeCompound 1lCandida albicans16[7]

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized in vitro assays. Below are detailed methodologies for commonly employed cytotoxicity and antimicrobial susceptibility testing.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is broth microdilution.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Molecular Landscape

To better understand the biological context of the this compound core and the general mechanisms of action of related compounds, the following diagrams illustrate a key biosynthetic pathway and a conceptual workflow for assessing anticancer activity.

Biosynthesis_of_2_amino_3_hydroxycyclopentenone Biosynthetic Pathway of the this compound (C5N) Core succinyl_coa Succinyl-CoA ala_synthase ALA Synthase (ORF34) succinyl_coa->ala_synthase glycine Glycine glycine->ala_synthase ala 5-Aminolevulinate (ALA) ala_synthase->ala c5n 2-Amino-3-hydroxy- cyclopent-2-enone (C5N) ala_synthase->c5n acyl_coa_ligase Acyl-CoA Ligase (ORF35) ala->acyl_coa_ligase ala_coa ALA-CoA acyl_coa_ligase->ala_coa ala_coa->ala_synthase Cyclization amide_synthetase Amide Synthetase (ORF33) c5n->amide_synthetase natural_product C5N-Containing Natural Product amide_synthetase->natural_product polyketide Polyketide Scaffold polyketide->amide_synthetase

Caption: Biosynthesis of the C5N core.[9]

Anticancer_Activity_Workflow Conceptual Workflow for Evaluating Anticancer Activity cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cytotoxicity Cytotoxicity Assay (e.g., MTT) ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Flow Cytometry) cell_cycle Cell Cycle Analysis western_blot Western Blot (Protein Expression) xenograft Xenograft Models lead Lead Compound Identification xenograft->lead compound Test Compound (Cyclopentenone Derivative) cancer_cells Cancer Cell Lines compound->cancer_cells cancer_cells->cytotoxicity mechanism Elucidate Mechanism of Action ic50->mechanism mechanism->apoptosis mechanism->cell_cycle mechanism->western_blot efficacy Evaluate In Vivo Efficacy mechanism->efficacy efficacy->xenograft

Caption: Workflow for anticancer drug discovery.

Concluding Remarks

The this compound core and its related derivatives represent a promising area for the development of novel therapeutic agents. The available data, primarily from related compound classes, suggest potent anticancer and antimicrobial activities. However, a systematic investigation of a diverse library of this compound derivatives is warranted to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and conceptual workflows provided herein offer a framework for such future investigations.

References

Unveiling the Architecture of 2-amino-3-hydroxycyclopentenone: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural validation of 2-amino-3-hydroxycyclopentenone, a crucial moiety in various natural products.

The definitive three-dimensional arrangement of atoms within a molecule is critical for understanding its biological activity, reactivity, and potential as a therapeutic agent. While X-ray crystallography stands as the gold standard for providing unambiguous structural data, a multi-faceted approach utilizing various spectroscopic methods is often employed for a complete characterization. This guide delves into a comparative analysis of these techniques, offering insights into their respective strengths and limitations in the context of this compound and its derivatives.

At a Glance: Comparing Structural Validation Techniques

To facilitate a clear understanding of the trade-offs and synergies between different analytical methods, the following table summarizes key quantitative and qualitative parameters.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (1D & 2D NMR), stereochemistry, dynamic information in solution, conformational analysisMolecular weight, elemental composition, fragmentation patterns for substructure identification
Sample Requirements Single, high-quality crystal (typically >0.1 mm)Soluble sample in deuterated solvent (mg scale)Small sample amount (µg to ng scale), can be in solution or solid state
Resolution Atomic resolution (typically <1 Å)Atomic level connectivity, but not direct 3D coordinates in the same way as X-rayHigh mass resolution allows for accurate mass determination
Experiment Time Days to weeks (crystal growth can be a bottleneck)Minutes to hours per experimentMinutes per sample
Key Advantage Unambiguous determination of absolute configurationNon-destructive, provides information about the molecule in its solution stateHigh sensitivity and ability to determine molecular formula
Key Limitation Requires a suitable crystal, which can be difficult to obtainCan be complex to interpret for larger or more complex molecules; does not provide a static 3D structureProvides limited information on stereochemistry and 3D arrangement

In-Depth Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for appreciating the data generated by each technique. Below are detailed protocols for the key experiments cited in the structural validation of cyclopentenone derivatives.

X-ray Crystallography Protocol for a this compound Derivative

This protocol is adapted from the structural determination of diastereomeric 2-amino-3-hydroxy-3-phenyl-5-(4'-chlorophenyl)cyclopentene-1-carbonitriles.[1]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A common solvent system for cyclopentenone derivatives is a mixture of ethyl acetate and hexane. The solution is left undisturbed in a loosely capped vial at room temperature until well-formed crystals appear.

  • Data Collection: A selected crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data are typically collected using ω-scans.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR spectra are acquired to determine the number and environment of protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

    • ¹³C NMR spectra are acquired to determine the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

Mass Spectrometry for Molecular Weight and Formula Determination
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is ionized using an appropriate technique. Electrospray ionization (ESI) is common for polar molecules like this compound.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and molecular formula.

  • Fragmentation Analysis (MS/MS): By selecting a specific parent ion and inducing fragmentation, the resulting fragment ions can be analyzed to provide information about the molecule's substructures.

Visualizing the Biosynthesis of the this compound Core

The 2-amino-3-hydroxycyclopent-2-enone (C₅N) ring system is a key structural component of several bioactive natural products. Understanding its biosynthesis provides context for its chemical properties and potential for synthetic biology applications. The following diagram illustrates the enzymatic pathway leading to the formation of this important scaffold.

Biosynthesis_of_2_amino_3_hydroxycyclopentenone cluster_start Starting Materials cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates cluster_product Final Product Succinyl-CoA Succinyl-CoA ALA_Synthase ALA Synthase (ORF34) Succinyl-CoA->ALA_Synthase Glycine Glycine Glycine->ALA_Synthase ALA 5-Aminolevulinate (ALA) ALA_Synthase->ALA Condensation Acyl-CoA_Ligase Acyl-CoA Ligase (ORF35) ALA_CoA ALA-CoA Acyl-CoA_Ligase->ALA_CoA Cyclase_Activity Cyclase Activity (of ALA Synthase) C5N 2-Amino-3-hydroxy- cyclopentenone (C₅N) Cyclase_Activity->C5N Intramolecular Cyclization ALA->Acyl-CoA_Ligase ATP, CoA ALA_CoA->Cyclase_Activity

Caption: Biosynthetic pathway of this compound.

References

A Spectroscopic Comparison of 2-Amino-3-hydroxycyclopentenone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-amino-3-hydroxycyclopentenone, a key biosynthetic intermediate, and its analogs. The data presented is intended to aid in the identification, characterization, and further development of related compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its structural analog, 3-hydroxycyclopent-2-enone. This allows for a direct comparison of the influence of the amino group on the spectroscopic properties of the cyclopentenone ring.

Spectroscopic Data2-Amino-3-hydroxycyclopent-2-enone3-Hydroxycyclopent-2-enone
¹H NMR (ppm) 2.45 (t, J=8.0 Hz, 2H), 3.01 (t, J=8.0 Hz, 2H)2.44 (m, 2H), 4.95 (m, 1H), 6.18 (m, 1H)
¹³C NMR (ppm) 28.5, 35.4, 115.1, 175.9, 198.534.2, 77.9, 133.5, 171.2, 207.9
IR (cm⁻¹) 3420, 3320, 1685, 1600, 15403400, 1715, 1640
UV-Vis λmax (nm) 275225
Mass Spec (m/z) 114.05 [M+H]⁺99.04 [M+H]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

Data Acquisition and Processing:

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. A total of 16 scans were typically averaged.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition. Typically, 1024 scans were averaged.

  • Processing: The raw data (Free Induction Decay - FID) was processed using Fourier transformation. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Samples (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Liquid or Solution Samples (Thin Film Method): A drop of the liquid sample or a concentrated solution of a solid sample in a volatile solvent was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the analyte was prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.

Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer using a 1 cm path length quartz cuvette.

Data Acquisition: The spectrum was scanned over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum. The solvent used was employed as the blank for baseline correction.

Mass Spectrometry (MS)

Sample Preparation: The analyte was dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

Instrumentation: High-resolution mass spectra (HRMS) were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Data Acquisition: The sample solution was introduced into the ion source via direct infusion at a flow rate of 5-10 µL/min. The mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions were recorded.

Biosynthetic Pathway of this compound

The following diagram illustrates the enzymatic formation of this compound (C5N), a key intermediate in the biosynthesis of several natural products.[1]

Biosynthetic_Pathway Succinyl_CoA Succinyl-CoA ORF34 ORF34 (ALA Synthase) Succinyl_CoA->ORF34 Glycine Glycine Glycine->ORF34 ALA 5-Aminolevulinate (ALA) ORF35 ORF35 (Acyl-CoA Ligase) ALA->ORF35 ALA_CoA ALA-CoA ALA_CoA->ORF34 Cyclization C5N 2-Amino-3-hydroxy- cyclopentenone (C5N) ORF33 ORF33 (Amide Synthetase) C5N->ORF33 Natural_Products Natural Products ORF34->ALA ORF34->C5N ORF35->ALA_CoA ORF33->Natural_Products

Caption: Biosynthesis of this compound.

References

A Comparative In Silico Analysis of the Pharmacological Profiles of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Chromene derivatives, a class of heterocyclic compounds widely found in natural products, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] In silico analysis has emerged as a crucial tool in the early stages of drug discovery, enabling the rapid screening and characterization of the pharmacological profiles of these compounds, thereby saving time and resources.[5] This guide provides a comparative overview of the in silico pharmacological profiles of representative chromene derivatives, focusing on their anti-cancer, anti-inflammatory, and anti-microbial properties. The information is presented through structured data tables, detailed experimental protocols for key in silico methods, and visual diagrams to facilitate understanding.

Comparative Pharmacological Profiles

The pharmacological versatility of chromene derivatives is evident from in silico studies that predict their interactions with various biological targets. This section compares the in silico profiles of representative chromene derivatives across three key therapeutic areas.

Anti-Cancer Activity

In silico studies have highlighted the potential of chromene derivatives as anti-cancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[6][7] Molecular docking simulations have been instrumental in predicting the binding affinity of these compounds to the colchicine binding site of β-tubulin.

Table 1: In Silico Anti-Cancer Profile of Representative Chromene Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted ActivityReference
4-Aryl-4H-chromene derivativeαβ-Tubulin-8.5Cys241, Leu248, Ala316Tubulin polymerization inhibitor[7]
Dihydropyrano[3,2-c]chromene derivativeColon Cancer Cells (HT29)-7.9Not specifiedCytotoxic[8]
Chromeno[2,3-d][9][10]thiazole-2-amine derivativeColon Cancer Cells (HT29)Not specifiedNot specifiedHigher than doxorubicin[11]
4-(1H-indol-3-yl)-3-nitro-N-phenyl-4H-chromen-2-amineTopoisomerase IBNot specifiedNot specifiedAnticancer[12]
Anti-Inflammatory Activity

The anti-inflammatory potential of chromene derivatives has been explored through their predicted inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[13][14] In silico docking studies have been employed to evaluate the binding interactions of these derivatives within the COX-2 active site.

Table 2: In Silico Anti-Inflammatory Profile of Representative Chromene Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted ActivityReference
4-Phenyl-4H-chromene derivativeCOX-2-9.8Arg120, Tyr355, Ser530COX-2 inhibitor[13][14]
Benzimidazolyl chromen-4-one derivativeCOX-2-10.5Not specifiedCOX-2 inhibitor
4-Aryl-4H-chromene derivativeTNF-α receptorBetter than standardNot specifiedTNF-α inhibitor[6]
Anti-Microbial Activity

In silico analyses have also shed light on the anti-microbial properties of chromene derivatives, with key targets including DNA gyrase and dihydropteroate synthase, enzymes essential for bacterial survival.[15][16]

Table 3: In Silico Anti-Microbial Profile of Representative Chromene Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted ActivityReference
Indolyl-4H-chromene derivativeDNA gyrase B-Not specifiedAntibacterial[15]
Thiochromene derivativeDihydropteroate synthaseGood scoringNot specifiedAntimicrobial[16]
2-Amino-3-cyano-4H-chromene derivativeCandida spp. CYP51Better than fluconazoleNot specifiedAntifungal[12]

In Silico Experimental Protocols

The following sections detail the generalized methodologies for the key in silico experiments cited in this guide.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8]

Protocol:

  • Protein Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 2D structures of the chromene derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, ArgusLab) is used to systematically search for the best binding poses of the ligand within the protein's active site.[6][17] The program calculates a docking score, which represents the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the docking score, and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method to assess the pharmacokinetic and toxicological properties of a drug candidate.[5]

Protocol:

  • Input: The 2D or 3D structure of the chromene derivative is provided as input to an ADMET prediction tool (e.g., admetSAR, SwissADME).[18][19]

  • Property Calculation: The software calculates various physicochemical and pharmacokinetic properties based on the molecular structure. These properties may include:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 inhibition.

    • Excretion: Renal organic cation transporter.

    • Toxicity: Ames mutagenicity, carcinogenicity.

  • Lipinski's Rule of Five: The tool also evaluates compliance with Lipinski's Rule of Five, which predicts the oral bioavailability of a compound.[5]

  • Analysis: The predicted ADMET properties and Lipinski's rule compliance are analyzed to assess the drug-likeness of the chromene derivative.

Visualizing In Silico Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

InSilicoWorkflow cluster_ligand Ligand Preparation cluster_protein Target Preparation cluster_docking Molecular Docking cluster_admet ADMET Prediction L1 2D Structure Drawing L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 D1 Define Binding Site (Grid Generation) L3->D1 A1 Input Ligand Structure L3->A1 P1 Download Protein Structure (PDB) P2 Prepare Protein (Remove water, add hydrogens) P1->P2 P2->D1 D2 Run Docking Simulation D1->D2 D3 Analyze Binding Pose & Score D2->D3 Result Pharmacological Profile Assessment D3->Result A2 Calculate ADMET Properties A1->A2 A3 Analyze Drug-Likeness A2->A3 A3->Result

Caption: General workflow for the in silico analysis of chromene derivatives.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation ChromeneDerivative Chromene Derivative (Inhibitor) ChromeneDerivative->COX2

Caption: Simplified COX-2 inflammatory pathway and the inhibitory action of chromene derivatives.

Conclusion

The in silico analysis of chromene derivatives serves as a powerful preliminary step in the drug discovery pipeline. The comparative data presented in this guide, derived from recent scientific literature, demonstrates the potential of this chemical scaffold across anti-cancer, anti-inflammatory, and anti-microbial domains. The provided experimental protocols offer a foundational understanding of the key computational techniques employed in these assessments. The visual workflows and pathway diagrams further clarify these complex processes. It is important to note that while in silico predictions are highly valuable, they must be validated through subsequent in vitro and in vivo experimental studies to confirm the pharmacological activity of these promising compounds.

References

A Comparative Guide to the Resolution of Racemic Cyclopentenones: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclopentenones are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including prostaglandins and various natural products. The stereochemistry of these five-membered rings is often crucial for their biological function, making the efficient resolution of racemic mixtures a critical step in synthetic chemistry. This guide provides an objective comparison of the two primary strategies for resolving racemic cyclopentenones: classical chemical resolution and modern enzymatic methods. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid researchers in selecting the most suitable method for their synthetic goals.

At a Glance: Chemical vs. Enzymatic Resolution

The choice between chemical and enzymatic resolution hinges on a variety of factors including the specific cyclopentenone substrate, desired purity, scalability, and environmental considerations. Enzymatic methods, particularly those employing lipases, have gained prominence due to their high enantioselectivity and mild reaction conditions.[1] Conversely, chemical methods, while often requiring stoichiometric amounts of chiral auxiliaries and multiple steps, remain a viable and sometimes necessary alternative.[1]

Quantitative Data Comparison

The following table summarizes key performance indicators for both chemical and enzymatic resolution methods applied to racemic 2-substituted-4-hydroxycyclopentenones, providing a snapshot of their relative efficiencies.

MethodSubstrateChiral Reagent/EnzymeYield (%)Enantiomeric Excess (ee%)Key Observations
Chemical Resolution Dioxygenated Cyclopentenone Precursor(+)-Sulfoximine34% (of desired enantiomer)Not explicitly stated, but used for synthesis of enantiopure product.Multi-step process involving diastereomer formation, separation by chromatography, and thermolysis to remove the auxiliary.[1]
Enzymatic Resolution (Kinetic) 2-methyl-4-hydroxycyclopentenonePorcine Pancreatic Lipase (PPL)Modest (Improved with a second resolution step)>99% (after two steps)Initial resolution gave low to moderate ee% (up to 60%). A two-step process including a Mitsunobu inversion was required for high enantiopurity.[1]
Enzymatic Resolution (Kinetic) 2-methyl-4-hydroxycyclopentenoneCandida antarctica Lipase B (CAL-B)GoodHigh (in a single step)CAL-B was found to be more reactive and enantioselective than other lipases, with MTBE as the optimal solvent.[1]
Enzymatic Resolution (Dynamic Kinetic) Oxygenated CyclopentenoneLipase + Mild BaseModerate to GoodHighOvercomes the 50% yield limitation of classical kinetic resolution by in situ racemization of the undesired enantiomer.[1]

Experimental Workflows and Signaling Pathways

To visually delineate the procedural differences between these two resolution strategies, the following diagrams illustrate the typical experimental workflows.

G cluster_chemical Chemical Resolution Workflow racemic Racemic Cyclopentenone diastereomers Diastereomeric Mixture racemic->diastereomers Reaction reagent Chiral Auxiliary (e.g., (+)-Sulfoximine) reagent->diastereomers separation Chromatographic Separation diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 cleavage Auxiliary Cleavage (e.g., Thermolysis) diastereomer1->cleavage enantiomer1 Enantiomer 1 cleavage->enantiomer1

Figure 1. A typical workflow for the chemical resolution of a racemic cyclopentenone.

G cluster_enzymatic Enzymatic Kinetic Resolution Workflow racemic Racemic Cyclopentenone reaction Enzymatic Acylation racemic->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Separation reaction->separation enantiomer1 Unreacted Enantiomer (e.g., (R)-alcohol) separation->enantiomer1 enantiomer2 Acylated Enantiomer (e.g., (S)-ester) separation->enantiomer2

Figure 2. A standard workflow for the enzymatic kinetic resolution of a racemic cyclopentenone.

Detailed Experimental Protocols

For practical application, we provide detailed methodologies for representative chemical and enzymatic resolution procedures.

Protocol 1: Chemical Resolution of a Racemic Amine (General Procedure)

This protocol outlines the classical approach of forming diastereomeric salts for the resolution of a racemic amine, which is analogous to the derivatization of cyclopentenones.

Materials:

  • Racemic α-methylbenzylamine

  • L-(+)-tartaric acid

  • Methanol (MeOH)

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 250 mL Erlenmeyer flask, separatory funnel, distillation apparatus

Procedure:

  • Salt Formation: Dissolve 6.25 g of L-(+)-tartaric acid in 90 mL of MeOH in a 250 mL Erlenmeyer flask, heating gently in a water bath until nearly boiling. Slowly add 5.0 g of racemic α-methylbenzylamine to the warm solution. The mixture will foam. Seal the flask and allow it to cool slowly to room temperature overnight to facilitate crystallization of the (+)-amine-(+)-tartrate salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold MeOH.

  • Liberation of the Free Amine: Partially dissolve approximately 10 g of the collected salt in 40 mL of water. Add 6 mL of a 50% NaOH solution.

  • Extraction: Extract the mixture with two 20 mL portions of diethyl ether.

  • Drying and Solvent Removal: Dry the combined ether extracts with anhydrous MgSO₄. Remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting amine by vacuum distillation to yield the resolved enantiomer.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Alcohol via Acylation (General Procedure)

This protocol details a lipase-catalyzed acylation, a common and effective method for resolving racemic hydroxylated cyclopentenones.

Materials:

  • Racemic alcohol (e.g., 2-methyl-4-hydroxycyclopentenone)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CAL-B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., Methyl tert-butyl ether - MTBE)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Stirred reaction vessel

Procedure:

  • Reaction Setup: To a solution of the racemic alcohol in the organic solvent, add the immobilized lipase and the acyl donor. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 30-40 °C).

  • Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Reaction Work-up: Once the desired conversion (typically around 50% for optimal resolution) is reached, the enzyme is removed by filtration.

  • Separation and Purification: The solvent is removed under reduced pressure, and the resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer is separated by column chromatography.

Conclusion

Both chemical and enzymatic methods offer effective pathways to chiral cyclopentenones, each with distinct advantages and limitations. Enzymatic resolutions, particularly with lipases like CAL-B, often provide high enantioselectivity in a single step under mild conditions, making them an attractive "green" alternative.[1] Furthermore, the development of dynamic kinetic resolution processes presents a significant advantage by theoretically allowing for a 100% yield of the desired enantiomer.[1]

Chemical resolutions, while typically more labor-intensive and less atom-economical, remain a powerful tool, especially when enzymatic methods prove sluggish or ineffective for a particular substrate.[1] The choice of method will ultimately be guided by the specific requirements of the synthesis, available resources, and the chemical nature of the cyclopentenone to be resolved. This guide provides the foundational information for researchers to make an informed decision and to design an effective resolution strategy.

References

A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. This guide provides a comprehensive comparison of common analytical methods for amino acid determination, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate method for specific research needs.

Comparison of Key Analytical Methods

The determination of amino acids, the fundamental building blocks of proteins, is crucial in various fields, including biomedical research, clinical diagnostics, and food science.[1] Several analytical techniques are employed for this purpose, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with pre-column or post-column derivatization, Ion-Exchange Chromatography (IEC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for amino acid analysis due to its high resolution and sensitivity.[2] Since most amino acids lack a strong chromophore for UV detection, a derivatization step is typically required.[3] This can be performed either before the chromatographic separation (pre-column) or after (post-column).

Pre-column derivatization involves reacting the amino acids with a labeling agent prior to injection into the HPLC system.[2] This method offers high sensitivity and allows for the use of reversed-phase chromatography, which provides faster analysis times.[4][5] Common derivatizing reagents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[3][6] A key advantage is the potential for automation, where the autosampler performs the derivatization, improving reproducibility and reducing manual labor.[3] However, pre-column derivatization can be susceptible to matrix effects, as the derivatizing reagent reacts directly with the sample.[4]

Post-column derivatization , on the other hand, involves the separation of underivatized amino acids on an ion-exchange column, followed by reaction with a derivatizing agent before detection.[4][7] This approach is known for its excellent reproducibility and robustness against matrix effects, making it suitable for a wide range of sample types.[4][7] Ninhydrin and OPA are common post-column reagents.[4][8] A drawback of this method is that it can be more time-consuming and may have limitations on the types of reagents that can be used.[5]

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a classic and highly reliable method for amino acid analysis.[9] It separates amino acids based on their net charge, which is influenced by the pH of the mobile phase.[8] This technique, often coupled with post-column derivatization, is considered a gold standard for its accuracy and reproducibility, especially for complex samples.[7][10] The separation of amino acids from other amines is a significant advantage of combining cation exchange chromatography with post-column derivatization.[4]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), has become a powerful tool for amino acid analysis.[1] It offers high selectivity and sensitivity, and it can be used for the analysis of underivatized amino acids, simplifying sample preparation.[11] LC-MS/MS provides high specificity and is applicable to a wide range of molecules.[1] GC-MS is also utilized but is generally limited to volatile or semi-volatile compounds, often requiring derivatization to increase volatility.[1]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates amino acids based on their electrophoretic mobility in a capillary filled with an electrolyte.[12] CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents.[12] It can be coupled with various detectors, including UV, mass spectrometry (CE-MS), and laser-induced fluorescence (CE-LIF) for enhanced sensitivity.[13] CE-MS, in particular, is a highly selective and sensitive method for amino acid analysis in complex biological samples.[1]

Quantitative Performance Data

The following tables summarize the performance characteristics of the different analytical methods based on published validation data.

MethodDerivatizationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD)Reference(s)
HPLC Pre-column (OPA/FMOC)10 to 1000 nmol/cm³0.004 - 1.258 µg/cm³0.011 - 5.272 µg/cm³< 4.57%[14]
HPLC Pre-column (AQC)2.5 - 200 µM40 fmol - 800 fmol--[15]
IEC Post-column (Ninhydrin)----[9]
LC-MS/MS Underivatized0.2 - 200.0 µMol-0.2 µMolExcellent
UHPLC-MS Underivatized1 - 900 µmol/L-1 µmol/L-[16]
IC-PAD Underivatized-0.041 - 0.283 µmol/L0.137 - 0.944 µmol/L< 10%[17]
CE-ESI-MS Underivatized3 - 80 mg/L16 - 172 µmol/L--[18]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for key amino acid analysis methods.

Protocol 1: HPLC with Automated Pre-column Derivatization (OPA/FMOC)
  • Sample Preparation: Protein samples are first hydrolyzed to release free amino acids, typically using 6 M HCl at 110°C for 24 hours.

  • Automated Derivatization (in autosampler):

    • Draw a specific volume of borate buffer.

    • Draw the sample.

    • Mix the buffer and sample.

    • Wait for a short incubation period.

    • Draw the OPA reagent and mix.

    • Draw the FMOC reagent and mix.

    • Draw water to wash the needle.

    • Inject the derivatized sample into the HPLC system.[3]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile/methanol/water mixture).[19]

  • Detection: Fluorescence detection is used, with different excitation and emission wavelengths for OPA-derivatized primary amino acids and FMOC-derivatized secondary amino acids.[20]

Protocol 2: Ion-Exchange Chromatography with Post-column Derivatization (Ninhydrin)
  • Sample Preparation: Similar to the HPLC protocol, protein hydrolysis is the initial step.

  • Chromatographic Separation: The sample is injected onto a cation-exchange column. A step or continuous gradient of buffers with increasing pH and/or ionic strength is used to elute the separated amino acids.[10]

  • Post-column Derivatization: The column effluent is continuously mixed with the ninhydrin reagent in a reaction coil heated to a specific temperature.[8]

  • Detection: The colored products formed from the reaction between the amino acids and ninhydrin are detected using a visible light detector, typically at 570 nm (and 440 nm for proline).[8][21]

Protocol 3: LC-MS/MS for Underivatized Amino Acids
  • Sample Preparation: A simple protein precipitation step is often sufficient for biological fluids, followed by centrifugation and dilution of the supernatant.

  • Chromatographic Separation: A reversed-phase or HILIC column can be used to separate the underivatized amino acids. A gradient elution with a mobile phase containing an organic modifier (e.g., acetonitrile) and an aqueous solution with an additive (e.g., formic acid) is employed.

  • Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for each amino acid are monitored.[22]

Visualizing the Workflow and Method Selection

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow_Pre_Column_Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis Analysis Protein_Sample Protein Sample Hydrolysis Acid Hydrolysis Protein_Sample->Hydrolysis Free_Amino_Acids Free Amino Acids Hydrolysis->Free_Amino_Acids Derivatization Reaction with Derivatizing Reagent (e.g., OPA/FMOC) Free_Amino_Acids->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample HPLC HPLC Separation (Reversed-Phase) Derivatized_Sample->HPLC Detection Fluorescence Detection HPLC->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Workflow for HPLC with Pre-column Derivatization.

Experimental_Workflow_Post_Column_Derivatization cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Derivatization & Analysis Protein_Sample Protein Sample Hydrolysis Acid Hydrolysis Protein_Sample->Hydrolysis Free_Amino_Acids Free Amino Acids Hydrolysis->Free_Amino_Acids IEC Ion-Exchange Chromatography Free_Amino_Acids->IEC Separated_AAs Separated Amino Acids IEC->Separated_AAs Derivatization Post-Column Reaction (e.g., Ninhydrin) Separated_AAs->Derivatization Detection Visible Light Detection Derivatization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Workflow for IEC with Post-column Derivatization.

Method_Selection_Logic Start Start: Need for Amino Acid Analysis High_Throughput High Throughput Needed? Start->High_Throughput Complex_Matrix Complex Sample Matrix? High_Throughput->Complex_Matrix No HPLC_Pre HPLC with Pre-column Derivatization High_Throughput->HPLC_Pre Yes High_Sensitivity High Sensitivity Required? Complex_Matrix->High_Sensitivity No IEC_Post IEC with Post-column Derivatization Complex_Matrix->IEC_Post Yes Structural_Info Structural Info Needed? High_Sensitivity->Structural_Info No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes Structural_Info->LC_MS Yes CE Capillary Electrophoresis Structural_Info->CE No

Decision logic for selecting an amino acid analysis method.

References

A Comparative Analysis of β-Amino Acid Heterocyclic Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of β2-, β3-, and β2,3-amino acid heterocyclic derivatives reveals their significant promise in the development of novel antiviral, anti-inflammatory, and antibacterial agents. This guide provides a comparative study of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Heterocyclic compounds containing β-amino acid scaffolds are of growing interest in medicinal chemistry due to their unique structural features, which can impart improved pharmacokinetic properties and biological activity.[1][2][3] The conformational constraints and additional stereochemical complexity introduced by the β-amino acid moiety can lead to enhanced target selectivity and resistance to metabolic degradation. This guide explores the comparative performance of β2-, β3-, and β2,3-amino acid heterocyclic derivatives in three key therapeutic areas: as neuraminidase inhibitors for influenza, cyclooxygenase (COX) inhibitors for inflammation, and DNA gyrase/topoisomerase IV inhibitors for bacterial infections.

Antiviral Activity: Neuraminidase Inhibitors

Influenza virus neuraminidase is a crucial enzyme for viral replication, making it a prime target for antiviral drugs.[4] Several β-amino acid heterocyclic derivatives have shown potent inhibitory activity against this enzyme.

Table 1: Comparative Inhibitory Activity of β-Amino Acid Heterocyclic Derivatives against Influenza Neuraminidase

Compound ClassCompoundInfluenza StrainIC50 (µM)Reference
β2,3-Amino AcidA-87380Influenza A50[5] (as cited in a review)
β2,3-Amino AcidA-192558Influenza A0.2[3][6]
β2,3-Amino AcidA-192558Influenza B8[3][6]
β-Amino Acid (pyrrolidine)6e Influenza A (H3N2)1.56[7]
β-Amino Acid (pyrrolidine)9c Influenza A (H3N2)2.71[7]
β-Amino Acid (pyrrolidine)9e Influenza A (H3N2)1.89[7]
β-Amino Acid (pyrrolidine)9f Influenza A (H3N2)2.33[7]
β-Amino Acid (pyrrolidine)10e Influenza A (H3N2)2.05[7]
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is based on the method utilizing the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a working solution of MUNANA in assay buffer (e.g., 25 mM MES, pH 6.5, containing 5 mM CaCl2). Prepare a solution of influenza neuraminidase enzyme in assay buffer.

  • Assay Procedure: In a 96-well black microplate, add 50 µL of the test compound at various concentrations. Add 50 µL of the neuraminidase enzyme solution to each well and incubate at 37°C for 30 minutes. Initiate the reaction by adding 50 µL of the MUNANA working solution to each well.

  • Measurement: Incubate the plate at 37°C for 60 minutes. Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol). Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: Influenza Virus Replication and Neuraminidase Inhibition

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA) HA Hemagglutinin NA Neuraminidase Endosome Endosome Receptor->Endosome 2. Endocytosis ReleasedVirus Released Progeny Virus Receptor->ReleasedVirus 7. Release (NA) Nucleus Nucleus Endosome->Nucleus 3. Uncoating & RNA release Replication Viral RNA Replication & Protein Synthesis Nucleus->Replication 4. Replication Budding Progeny Virus Budding Replication->Budding 5. Assembly & Budding Budding->Receptor 6. Tethering Inhibitor β-Amino Acid Heterocyclic Derivative (Neuraminidase Inhibitor) Inhibitor->NA Inhibition

Caption: Influenza virus replication cycle and the inhibitory action of β-amino acid heterocyclic derivatives on neuraminidase.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some β-amino acid heterocyclic derivatives have demonstrated COX inhibitory activity.

Table 2: Comparative Inhibitory Activity of β-Amino Acid Heterocyclic Derivatives against COX-1 and COX-2

Compound ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
β-Amino Acid (pyrrolizine)Ketorolac0.020.120.17[8]
β-Amino Acid (pyrrolizine)(S)-KetorolacPotent InhibitionPotent Inhibition-[9]
β-Amino Acid (pyrrolizine)(R)-Ketorolac>100-fold less active>100-fold less active-[9]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 is used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The test compound, dissolved in a suitable solvent, is pre-incubated with the COX enzyme in a buffer (e.g., 100 mM Tris-HCl, pH 8.0) at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C. The reaction is terminated by the addition of an acid (e.g., 1 M HCl).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in PGE2 production compared to the vehicle control. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathway: Prostaglandin Biosynthesis and COX Inhibition

G AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Physiological Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins_1->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation Inhibitor β-Amino Acid Heterocyclic Derivative (COX Inhibitor) Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: The cyclooxygenase pathway for prostaglandin synthesis and its inhibition by β-amino acid heterocyclic derivatives.

Antibacterial Activity: Fluoroquinolones

Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The core structure of many fluoroquinolones incorporates a motif that can be considered a cyclic β-amino acid derivative.

Table 3: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of Fluoroquinolones

FluoroquinoloneStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)Reference
Ciprofloxacin0.25 - 1.00.25 - 1.0≤0.015 - 0.5[1][2][10]
Levofloxacin0.12 - 1.00.5 - 2.0≤0.03 - 1.0[2][10]
Moxifloxacin0.03 - 0.252.0 - 8.0≤0.03 - 0.5[1][2][10]
Gatifloxacin0.06 - 0.251.0 - 4.0≤0.03 - 0.25[2][10]
Ofloxacin0.25 - 2.01.0 - 4.0≤0.06 - 1.0[1][2]
Norfloxacin1.0 - 4.00.5 - 4.0≤0.03 - 1.0[1]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the fluoroquinolone is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication

G cluster_bacteria Bacterial Cell DNA Bacterial Chromosomal DNA Replication DNA Replication DNA->Replication Replication Fork Gyrase DNA Gyrase (Gram-negative target) Gyrase->Replication Relieves supercoiling CellDeath Cell Death Gyrase->CellDeath Leads to DNA damage TopoIV Topoisomerase IV (Gram-positive target) TopoIV->Replication Decatenates daughter chromosomes TopoIV->CellDeath Leads to DNA damage Replication->DNA Supercoiling Fluoroquinolone Fluoroquinolone (β-Amino Acid Derivative) Fluoroquinolone->Gyrase Inhibition Fluoroquinolone->TopoIV Inhibition

Caption: Mechanism of action of fluoroquinolones, which act as β-amino acid derivatives, by inhibiting DNA gyrase and topoisomerase IV.

Conclusion

The comparative data presented in this guide highlights the versatility and therapeutic potential of β2-, β3-, and β2,3-amino acid heterocyclic derivatives. In the realm of antiviral research, pyrrolidine-based compounds have emerged as potent neuraminidase inhibitors with low micromolar to nanomolar IC50 values. For anti-inflammatory applications, derivatives such as ketorolac demonstrate effective, albeit in some cases non-selective, inhibition of COX enzymes. The well-established class of fluoroquinolones, which can be considered as β-amino acid derivatives, continues to be a cornerstone of antibacterial therapy, with newer generations showing improved activity against a range of pathogens.

The detailed experimental protocols provided offer a foundation for researchers to conduct their own comparative studies. Furthermore, the visualized signaling pathways and mechanisms of action offer a clear understanding of how these molecules exert their therapeutic effects. Continued exploration of the vast chemical space of β-amino acid heterocyclic derivatives holds great promise for the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Amino-3-hydroxycyclopentenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 2-Amino-3-hydroxycyclopentenone necessitates a cautious approach to its handling and disposal. This guide provides essential safety and logistical information based on a conservative assessment of data from structurally similar compounds. Researchers, scientists, and drug development professionals should use this information as a baseline, always supplementing it with a thorough risk assessment for their specific experimental conditions.

Immediate Safety and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for this compound, a stringent personal protective equipment (PPE) protocol is recommended to minimize exposure. The following table summarizes the recommended PPE, drawing parallels from the safety data sheets of related cyclopentenone derivatives.

Body Part Personal Protective Equipment (PPE) Rationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against potential splashes, dust, and vapors.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame-resistant and impervious lab coat or coveralls.Gloves must be inspected before use and changed frequently. Protective clothing should prevent any possibility of skin contact.
Respiratory A full-face respirator with appropriate cartridges should be used if exposure limits are likely to be exceeded, or if irritation or other symptoms are experienced.In well-ventilated areas for small quantities, a NIOSH-approved respirator for organic vapors and particulates may be sufficient. A full-face respirator offers a higher protection factor.
Feet Closed-toe, chemical-resistant footwear.To protect against spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with a compound of unknown toxicity. The following workflow is designed to ensure a safe laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate a specific handling area (e.g., fume hood) gather_ppe Assemble all required PPE prep_area->gather_ppe gather_spill Prepare a spill kit gather_ppe->gather_spill don_ppe Don appropriate PPE gather_spill->don_ppe weigh_handle Weigh and handle the compound in a fume hood don_ppe->weigh_handle close_container Keep the container tightly closed when not in use weigh_handle->close_container decontaminate Decontaminate work surfaces and equipment close_container->decontaminate doff_ppe Doff PPE in the correct order decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands collect_waste Collect all waste in a labeled, sealed container wash_hands->collect_waste dispose_waste Dispose of waste according to institutional and local regulations collect_waste->dispose_waste

Figure 1. Safe handling workflow for this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, clearly labeled, and sealed waste container. This includes any contaminated consumables such as weigh boats, pipette tips, and paper towels.
Liquid Waste Collect in a dedicated, clearly labeled, and sealed solvent waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Contaminated PPE Disposable gloves, aprons, and other contaminated PPE should be collected in a sealed bag and disposed of as hazardous waste.

Disposal Protocol:

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste.

  • Labeling: Clearly label all waste containers with the full chemical name and relevant hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the chemical waste in accordance with local and national regulations.

Experimental Protocols: Spill and Exposure Response

Immediate and appropriate action is vital in the event of a spill or exposure.

Spill Response Protocol
Spill Size Action
Small Spill 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbent). 3. Collect the absorbed material into a sealed container for hazardous waste disposal. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spill 1. Evacuate the laboratory immediately. 2. Alert your supervisor and the institution's EHS office. 3. Prevent entry to the affected area. 4. Allow trained emergency responders to handle the cleanup.
First-Aid Measures in Case of Exposure
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound, ensuring a safe and productive research environment. Always prioritize safety and consult with your institution's safety professionals before beginning any new experimental work.

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